molecular formula C85H123N21O20 B3276523 Angiotensinogen CAS No. 64315-16-8

Angiotensinogen

カタログ番号: B3276523
CAS番号: 64315-16-8
分子量: 1759 g/mol
InChIキー: XJFQCYIFOWHHFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Angiotensinogen is a key alpha-2-globulin glycoprotein and the sole precursor molecule of all angiotensin peptides within the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance . This protein, which circulates in plasma at a concentration of approximately 7 mg/100 mL, is primarily synthesized and constitutively secreted by the liver . In the RAAS cascade, this compound serves as the substrate for the enzyme renin. Renin cleaves the N-terminus of this compound to produce the decapeptide Angiotensin I, which is subsequently converted by the Angiotensin-Converting Enzyme (ACE) into the potent vasopressor Angiotensin II . This rate-limiting step makes this compound a central focus of research into cardiovascular and renal diseases, including hypertension, heart failure, and atherosclerotic disease . Beyond its role as a passive substrate, emerging evidence suggests that this compound and its cleavage product, des(AngI)AGT, may have biological functions independent of angiotensin peptide generation, influencing processes such as vascular permeability, inflammation, and adipose tissue biology . This product is native this compound purified from human plasma. It is suitable for various research applications, including cell-based assays and biochemical studies, to further elucidate the complex pathways of the RAAS and its pathophysiological implications . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-amino-4-[[5-carbamimidamido-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFQCYIFOWHHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H123N21O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1759.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Angiotensinogen Gene Structure and Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of the human angiotensinogen (AGT) gene and the intricate mechanisms governing its transcriptional regulation. This compound is the sole precursor of the potent vasoconstrictor angiotensin II, a key player in the renin-angiotensin system (RAS), which is critically involved in blood pressure regulation, fluid and electrolyte balance, and the pathophysiology of cardiovascular diseases. A thorough understanding of AGT gene regulation is paramount for the development of novel therapeutic strategies targeting the RAS.

Human this compound (AGT) Gene Structure

The human AGT gene is a single-copy gene located on the long arm of chromosome 1 at position 1q42.2.[1][2] It spans approximately 12 to 13 kilobases (kb) and is organized into five exons and four introns.[1][3] This exon-intron architecture is conserved across species, including rodents.[3]

Table 1: Human this compound (AGT) Gene Structure [1][3]

FeatureDescription
Chromosomal Location1q42.2
Gene Size~12-13 kb
Number of Exons5
Number of Introns4
Encoded Protein485 amino acids (pre-angiotensinogen)

The first exon is non-coding and constitutes part of the 5' untranslated region (5'-UTR). The majority of the protein-coding sequence, including the signal peptide and the N-terminal portion of the mature protein containing the angiotensin I sequence, is located in the second exon. Exons 3 and 4 encode the central part of the this compound protein, while exon 5 contains the C-terminal coding sequence and a long 3'-UTR.[3]

Transcriptional Regulation of the this compound Gene

The expression of the AGT gene is tightly controlled at the transcriptional level by a complex interplay of hormonal signals, inflammatory cytokines, and tissue-specific factors. The liver is the primary site of this compound synthesis, but the gene is also expressed in other tissues, including the brain, adipose tissue, heart, and kidneys.[1] The regulatory landscape of the AGT gene includes a promoter region and distal enhancer elements that harbor binding sites for a variety of transcription factors.

Key Signaling Pathways and Mediators

Several major signaling pathways converge on the AGT gene to modulate its transcription:

  • Glucocorticoid Signaling: Glucocorticoids, such as cortisol, are potent inducers of AGT gene expression. This regulation is mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor.[4]

  • Cytokine Signaling (Acute Phase Response): Pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1 (IL-1), and tumor necrosis factor-alpha (TNF-α), stimulate AGT transcription, particularly in the liver, as part of the acute-phase response.[5][6] This signaling is primarily mediated through the JAK/STAT and NF-κB pathways.[6][7]

  • Angiotensin II Signaling (Positive Feedback): Angiotensin II, the end-product of the RAS cascade, can itself stimulate the transcription of its own precursor, this compound.[5][6] This positive feedback loop involves the activation of transcription factors such as NF-κB.[5]

The following diagram illustrates the major signaling pathways that regulate AGT gene transcription.

AGT_Signaling_Pathways Signaling Pathways Regulating AGT Transcription Glucocorticoids Glucocorticoids GR_cyt Glucocorticoid Receptor (GR) (cytoplasmic) Glucocorticoids->GR_cyt Binds Cytokines Cytokines (IL-6, IL-1, TNF-α) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Bind AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R Binds GR_nuc GR (nuclear) GR_cyt->GR_nuc Translocates JAK JAK Cytokine_Receptor->JAK Activates IKK IKK Complex Cytokine_Receptor->IKK Activates AT1R->IKK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_nuc p-STAT3 (nuclear) STAT3->STAT3_nuc Translocates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFkB_cyt NF-κB (cytoplasmic) IκB->NFkB_cyt Inhibits NFkB_nuc NF-κB (nuclear) NFkB_cyt->NFkB_nuc Translocates AGT_Gene AGT Gene GR_nuc->AGT_Gene Binds to GRE STAT3_nuc->AGT_Gene Binds to APRE NFkB_nuc->AGT_Gene Binds to APRE AGT_mRNA AGT mRNA AGT_Gene->AGT_mRNA Transcription

Signaling Pathways Regulating AGT Transcription
Regulatory Elements and Transcription Factors

The promoter of the human AGT gene contains several critical cis-regulatory elements that serve as binding sites for transcription factors.

  • Glucocorticoid Response Elements (GREs): The AGT promoter contains sequences that are recognized by the glucocorticoid receptor. While the consensus GRE sequence is AGAACANNNTGTTCT, the human elastin (B1584352) promoter has been shown to have functional GREs with the downstream half-site TGTTCC being sufficient for receptor binding.[8] Similar non-canonical GREs are likely present in the AGT promoter.

  • Acute Phase Response Element (APRE): This element is crucial for the cytokine-mediated induction of AGT. In the rat AGT gene, the APRE has been identified with the sequence 5′-GTTGGGATTTCCCAAC-3′.[5] This region binds transcription factors of the NF-κB and C/EBP (CCAAT/enhancer-binding protein) families.[5] The human AGT promoter also contains a functional APRE that binds STAT3.[6][9]

  • Other Transcription Factors: Other transcription factors implicated in the regulation of AGT gene expression include Hepatocyte Nuclear Factor 1-alpha (HNF-1α) and Upstream Stimulatory Factors (USFs).[7]

Quantitative Analysis of AGT Gene Expression

The transcriptional regulation of the AGT gene results in significant changes in its mRNA levels in response to various stimuli. The following tables summarize quantitative data from studies on human cells.

Table 2: Effect of Cytokines on Human AGT mRNA Expression in vitro

Cell TypeStimulusConcentrationDurationFold Change in AGT mRNAReference
Human Renal Proximal Tubular Epithelial Cells (RPTEC)IL-610 ng/mL24 hours~1.72[6]
Human Kidney-2 (HK-2) CellsAngiotensin II + IL-610⁻⁷ M + 10 ng/mL24 hours~1.26[10]

Table 3: Effect of Angiotensin II on AGT mRNA Expression in vitro

Cell TypeStimulusConcentrationDurationFold Change in AGT mRNAReference
Human Kidney-2 (HK-2) CellsAngiotensin II + IL-610⁻⁷ M + 10 ng/mL24 hours~1.26[10]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study AGT gene regulation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the in vivo binding of transcription factors to specific regions of the AGT gene. The general workflow is depicted below.

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow A 1. Cross-link proteins to DNA (e.g., with formaldehyde) B 2. Lyse cells and shear chromatin (sonication or enzymatic digestion) A->B C 3. Immunoprecipitate with antibody specific to the transcription factor of interest B->C D 4. Reverse cross-links and purify DNA C->D E 5. Analyze DNA by qPCR or sequencing (ChIP-seq) D->E

Chromatin Immunoprecipitation (ChIP) Workflow

Detailed Protocol for ChIP-qPCR of STAT3 binding to the AGT promoter in HepG2 cells (Illustrative Example):

  • Cell Culture and Treatment: Culture HepG2 cells to 80-90% confluency. Treat cells with IL-6 (e.g., 10 ng/mL) for a specified time (e.g., 30 minutes) to induce STAT3 activation and binding. Include an untreated control.

  • Cross-linking: Add formaldehyde (B43269) to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Wash and harvest the cells. Lyse the cells to release the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-STAT3 antibody or a negative control IgG. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers designed to amplify the region of the human AGT promoter containing the STAT3 binding site. Analyze the results as a percentage of input DNA.

Luciferase Reporter Assay

Luciferase reporter assays are used to measure the activity of the AGT promoter and its response to various stimuli.

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow A 1. Clone AGT promoter region into a luciferase reporter vector B 2. Transfect cells with the reporter construct A->B C 3. Treat cells with stimuli (e.g., hormones, cytokines) B->C D 4. Lyse cells and add luciferase substrate C->D E 5. Measure luminescence D->E

Luciferase Reporter Assay Workflow

Detailed Protocol for Luciferase Reporter Assay of the Human AGT Promoter (Illustrative Example):

  • Plasmid Construction: Clone the desired region of the human AGT promoter (e.g., -1.3 kb to +44 bp) into a luciferase reporter vector (e.g., pGL3-Basic). Co-transfect with a control vector expressing Renilla luciferase for normalization of transfection efficiency.

  • Cell Culture and Transfection: Seed cells (e.g., HepG2) in a multi-well plate. Transfect the cells with the AGT promoter-luciferase construct and the Renilla control vector using a suitable transfection reagent.

  • Cell Treatment: After transfection, treat the cells with the desired stimuli (e.g., dexamethasone, IL-6, or Angiotensin II) at various concentrations and for different time points.

  • Cell Lysis and Luciferase Assay: Lyse the cells using a passive lysis buffer. Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate. Subsequently, measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the untreated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of transcription factors to specific DNA sequences within the AGT promoter.

EMSA_Workflow Electrophoretic Mobility Shift Assay (EMSA) Workflow A 1. Prepare nuclear extracts from cells C 3. Incubate nuclear extract with the labeled probe A->C B 2. Synthesize and label a DNA probe containing the putative binding site B->C D 4. Separate protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis C->D E 5. Detect the labeled probe (e.g., by autoradiography) D->E

Electrophoretic Mobility Shift Assay (EMSA) Workflow

Detailed Protocol for EMSA of NF-κB binding to the AGT Promoter (Illustrative Example):

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells (e.g., HepG2) that have been stimulated with an NF-κB activator (e.g., TNF-α).

  • Probe Labeling: Synthesize a double-stranded oligonucleotide probe corresponding to the NF-κB binding site in the AGT promoter. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.

  • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex. Specificity can be confirmed by competition with an unlabeled "cold" probe and by supershift assays using an antibody against a specific NF-κB subunit.

Conclusion

The transcriptional regulation of the this compound gene is a complex and multifactorial process that is central to the function of the renin-angiotensin system. A detailed understanding of the AGT gene structure, its regulatory elements, and the signaling pathways and transcription factors that control its expression is crucial for identifying novel therapeutic targets for a range of cardiovascular and metabolic diseases. The experimental approaches outlined in this guide provide a robust framework for further dissecting the intricate mechanisms of AGT gene regulation and for the development of innovative pharmacological interventions.

References

Angiotensinogen: A Comprehensive Technical Guide to its Structure and Functional Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensinogen (AGT) is a pivotal protein in the renin-angiotensin system (RAS), a critical regulator of blood pressure, fluid, and electrolyte balance.[1][2] Primarily synthesized in the liver, this α-2-globulin serves as the unique precursor for the potent vasoconstrictor peptide, angiotensin II.[1][3] Beyond its classical role in hemodynamics, emerging evidence points to this compound's involvement in processes such as angiogenesis.[4] This technical guide provides an in-depth exploration of the structural intricacies and functional domains of the this compound protein, offering valuable insights for researchers and professionals in drug development.

Protein Structure

This compound is a member of the serine protease inhibitor (serpin) superfamily, designated as Serpin A8.[1][5] However, unlike most serpins that inhibit proteases, this compound functions as a hormone delivery system.[6][7] Its structure is characterized by the conserved serpin fold, consisting of three β-sheets (A, B, and C) and eight to nine α-helices.[5][6][8]

Primary and Secondary Structure

The human this compound precursor protein consists of 485 amino acids, which includes a 33-amino acid signal peptide that is cleaved upon secretion.[3][9] The mature protein in circulation is composed of 452 amino acids.[10] The secondary structure is dominated by the characteristic serpin fold, with the reactive center loop (RCL) being a key feature, although in this compound it does not perform an inhibitory function.[5][7]

Tertiary and Quaternary Structure

The tertiary structure of this compound is globular, with the N-terminal extension containing the angiotensin I sequence being a unique feature compared to other serpins.[1][9] This N-terminal tail is anchored to the body of the protein, with the renin cleavage site initially held in a buried and inaccessible position.[7] A conserved disulfide bond between Cysteine-18 and Cysteine-138 is crucial for the conformational changes required for renin accessibility.[3][9][11] While this compound typically exists as a monomer in plasma, high molecular weight forms have also been identified.[12]

Post-Translational Modifications

A key post-translational modification of this compound is N-linked glycosylation.[1][9] There are four potential glycosylation sites in human this compound (Asn14, Asn137, Asn271, and Asn295).[3] Glycosylation contributes to the heterogeneity of the protein's molecular weight and can influence its interaction with renin.[1][3][13]

Quantitative Data Summary

The following table summarizes the key quantitative data for human this compound:

PropertyValueReferences
Precursor Length485 amino acids[1][9]
Mature Protein Length452 amino acids[10]
Signal Peptide Length33 amino acids[3][9]
Molecular Weight (non-glycosylated)~53 kDa[1][9]
Molecular Weight (fully glycosylated)up to 75 kDa[1][9]
Monomeric form in plasma55-65 kDa[12]
High molecular mass form in plasma200-550 kDa[12]
Angiotensin I Length10 amino acids[1][10]
Angiotensin II Length8 amino acids[14]
Angiotensin III Length7 amino acids[1]
Angiotensin IV Length6 amino acids[1]

Functional Domains

The functionality of this compound is dictated by several key domains within its structure.

Signal Peptide

Located at the N-terminus of the precursor protein, the 33-amino acid signal peptide directs the nascent polypeptide chain to the endoplasmic reticulum for secretion.[3][9] This domain is cleaved off to yield the mature, circulating form of this compound.

Angiotensin I Domain (Residues 1-10 of mature protein)

The first 10 amino acids of the mature this compound protein constitute the Angiotensin I (Ang I) peptide.[1][9] This decapeptide is the initial product of the renin-angiotensin cascade and has the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu.[1][15][16] Angiotensin I itself has no direct biological activity but serves as the precursor for Angiotensin II.[1][2]

Renin Cleavage Site (Leu10-Val11)

Renin, a highly specific aspartyl protease, cleaves the peptide bond between Leucine (Leu) at position 10 and Valine (Val) at position 11 of the mature this compound.[1][10][13] This cleavage event is the rate-limiting step in the RAS and releases Angiotensin I.[13] The accessibility of this site is tightly regulated by conformational changes in the this compound molecule.[7]

Reactive Center Loop (RCL)

A characteristic feature of the serpin superfamily is the reactive center loop (RCL).[5][6] In inhibitory serpins, the RCL acts as a bait for the target protease.[5] However, in this compound, the RCL is inert and does not possess inhibitory activity.[4][17] Despite its non-inhibitory nature, the structural integrity of the serpin core, including the RCL region, is essential for the proper folding and function of this compound as a substrate for renin.[17]

Signaling Pathway: The Renin-Angiotensin System (RAS)

The classical renin-angiotensin system is a cascade of enzymatic reactions that ultimately leads to the production of Angiotensin II, the primary effector molecule of the system.

RAS_Pathway Figure 1: The Renin-Angiotensin System (RAS) Cascade AGT This compound AngI Angiotensin I (Decapeptide) AGT->AngI Cleavage at Leu10-Val11 Renin Renin (from Kidney) Renin->AGT AngII Angiotensin II (Octapeptide) AngI->AngII Cleavage of 2 C-terminal amino acids ACE Angiotensin-Converting Enzyme (ACE) (from Lungs) ACE->AngI AT1R AT1 Receptor AngII->AT1R Binds to AT2R AT2 Receptor AngII->AT2R Binds to Effects Vasoconstriction Aldosterone Secretion Sodium & Water Retention AT1R->Effects Vasodilation Vasodilation Anti-proliferative AT2R->Vasodilation

Caption: The Renin-Angiotensin System (RAS) signaling cascade.

Experimental Protocols

Purification of Human this compound from Plasma

This protocol is based on a multi-step chromatographic method to achieve high purity of this compound.[18][19]

Materials:

  • Human plasma

  • Blue Dextran-Sepharose column

  • DEAE-Sephadex column

  • Hydroxylapatite column

  • DEAE-Cellulose column

  • Appropriate buffers for each chromatography step

Methodology:

  • Affinity Chromatography:

    • Load human plasma onto a Blue Dextran-Sepharose column to remove albumin.

    • Wash the column extensively with the starting buffer to remove unbound proteins.

    • Elute the bound fraction containing this compound.

  • Anion Exchange Chromatography (DEAE-Sephadex):

    • Apply the eluted fraction from the previous step to a DEAE-Sephadex column.

    • Wash the column with a low-salt buffer.

    • Elute the bound proteins using a salt gradient. Collect fractions and assay for this compound.

  • Hydroxylapatite Chromatography:

    • Pool the this compound-containing fractions and apply them to a hydroxylapatite column.

    • Wash the column and then elute with a phosphate (B84403) gradient.

  • Anion Exchange Chromatography (DEAE-Cellulose):

    • Further purify the this compound-containing fractions on a DEAE-Cellulose column using a shallow salt gradient for elution.

    • Monitor protein purity at each step using SDS-PAGE and immunochemical techniques.

Purification_Workflow Figure 2: Workflow for this compound Purification Plasma Human Plasma Step1 Step 1: Blue Dextran-Sepharose (Albumin Removal) Plasma->Step1 Step2 Step 2: DEAE-Sephadex Chromatography Step1->Step2 Step3 Step 3: Hydroxylapatite Chromatography Step2->Step3 Step4 Step 4: DEAE-Cellulose Chromatography Step3->Step4 PureAGT Purified this compound Step4->PureAGT

Caption: A four-step chromatographic workflow for the purification of human this compound.

Renin Activity Assay

This assay measures the rate of Angiotensin I generation from this compound.

Materials:

  • Purified this compound

  • Recombinant human renin

  • Assay buffer (e.g., phosphate buffer with protease inhibitors)

  • Angiotensin I ELISA kit or HPLC system for quantification

  • Stop solution (e.g., EDTA)

Methodology:

  • Prepare a reaction mixture containing purified this compound in the assay buffer.

  • Initiate the reaction by adding a known amount of renin.

  • Incubate the reaction at 37°C for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution.

  • Quantify the amount of Angiotensin I produced using an ELISA kit or by separating and quantifying the peptide using reverse-phase HPLC.

  • Calculate the renin activity based on the amount of Angiotensin I generated per unit time.

Conclusion

This compound is a multifaceted protein whose structure is intricately linked to its function as the sole precursor of angiotensin peptides. A thorough understanding of its structural domains, post-translational modifications, and the kinetics of its interaction with renin is paramount for the development of novel therapeutics targeting the renin-angiotensin system. This guide provides a foundational overview for researchers and drug development professionals, highlighting the key molecular features of this compound and the experimental approaches to study its function. Further research into the allosteric regulation of this compound and the role of its non-angiotensin I portion, des(AngI)AGT, may unveil new therapeutic avenues for cardiovascular and other diseases.

References

The Physiological Role of Angiotensinogen in the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensinogen (AGT) is the essential and sole precursor of all angiotensin peptides, placing it at the apex of the renin-angiotensin system (RAS), a critical regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.[1][2][3] Primarily synthesized and secreted by the liver, this α-2-globulin serves as the substrate for the enzyme renin, initiating a cascade that has profound physiological and pathophysiological implications, including the development of hypertension and renal disease.[4][5] This technical guide provides an in-depth exploration of the physiological role of this compound, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it governs.

I. This compound: The Precursor Molecule

This compound is a glycoprotein (B1211001) belonging to the serpin (serine protease inhibitor) family, although it does not exhibit inhibitory activity.[5] The human AGT gene is located on chromosome 1 and comprises five exons.[6] After processing of a signal peptide, the mature protein consists of 452 amino acids.[3] While the liver is the primary source of circulating this compound, extrahepatic synthesis has been detected in various tissues, including the kidney, brain, adipose tissue, and aorta, suggesting a role for local RAS activation.[6][7]

The concentration of circulating this compound is a critical determinant of RAS activity. In humans, the plasma concentration of AGT is approximately 1 µM, which is close to the Michaelis-Menten constant (Km) of renin for AGT (around 1.25 µM).[1][2] This indicates that physiological variations in AGT levels can directly influence the rate of angiotensin II generation, making AGT a rate-limiting substrate in the RAS cascade.[1][8]

II. Quantitative Data

The following tables summarize key quantitative data related to this compound and the renin-angiotensin system.

Table 1: Plasma this compound Concentrations in Humans and Rodents

SpeciesConditionPlasma this compound ConcentrationReference(s)
Human Normal~1 µM (60 µg/mL); Range: 28 - 71 µg/mL[2]
Human Transgenic Rats (for human AGT)141 ± 73 µg Angiotensin I / mL[6]
Rat Normal (Sprague Dawley)390 ± 48 ng/mL[8]
Rat Diet-Induced Obesity and Hypertension530 ± 22 ng/mL[8]
Rat Normal (Wistar)4,626 ± 645 ng/mL[3]
Rat Zucker Diabetic Fatty (Obese)1,789 ± 50 ng/mL[3]
Mouse Normal (C57BL/6)1,216 ± 101 ng/mL[2][3]
Mouse High Serum IgA (HIGA) - IgA Nephritis Model1,308 ± 47 ng/mL[3]

Table 2: Kinetic Parameters of the Renin-Angiotensinogen Reaction

SubstrateEnzymeKm (Michaelis-Menten Constant)kcat/Km (Catalytic Efficiency)Reference(s)
Human this compoundHuman Renin~1.25 µMNot specified[1][2]
Human this compoundHuman ReninLower than synthetic substratesHigher than synthetic substrates[9]
Rat this compoundHuman Renin49-fold lower than rat tetradecapeptideNot specified[9]
Chimeric α1-antitrypsin-AngiotensinogenNot specified18-fold higher than plasma AGT4-fold lower than plasma AGT[10]

III. The Renin-Angiotensin System Cascade

The classical RAS cascade is initiated by the enzymatic cleavage of this compound by renin, an aspartyl protease released from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or decreased sodium delivery.[11][12]

RAS_Cascade cluster_enzymes Enzymatic Cleavage AGT This compound (Liver) AngI Angiotensin I (Decapeptide) AGT->AngI Cleavage AngII Angiotensin II (Octapeptide) AngI->AngII Cleavage AT1R AT1 Receptor AngII->AT1R Binds to Effects Physiological Effects: - Vasoconstriction - Aldosterone Release - Sodium & Water Retention AT1R->Effects Activates Renin Renin (Kidney) Renin->AGT ACE ACE (Lungs, Kidneys) ACE->AngI

Caption: The classical Renin-Angiotensin System cascade.

This process generates angiotensin I, an inactive decapeptide.[9] Angiotensin I is subsequently converted to the potent octapeptide, angiotensin II, primarily by the angiotensin-converting enzyme (ACE) found predominantly in the lungs and kidneys.[13][14] Angiotensin II then exerts its diverse physiological effects by binding to its receptors, most notably the AT1 receptor.[15][16]

IV. Angiotensin II Signaling Pathway

Upon binding to the AT1 receptor, a G protein-coupled receptor (GPCR), angiotensin II initiates a complex network of intracellular signaling pathways.[16][17]

AngII_Signaling AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular Cellular Responses: - Hypertrophy - Proliferation - Inflammation Ca->Cellular MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Transcription Gene Transcription (e.g., c-fos, c-jun) MAPK->Transcription Transcription->Cellular

Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.

Activation of the AT1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[16] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, in turn, activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, which ultimately lead to various cellular responses such as vasoconstriction, inflammation, cellular growth, and fibrosis.[16]

V. Experimental Protocols

Accurate measurement of this compound and RAS components is crucial for research and drug development. The following sections provide detailed methodologies for key assays.

A. This compound Measurement by ELISA

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying total this compound in biological samples.[18]

Methodology (based on a typical commercial kit):

  • Sample Preparation:

    • Serum: Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[19]

    • Plasma: Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[19]

    • Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[19]

  • Assay Procedure:

    • Prepare all reagents, standards, and samples as instructed by the kit manual.

    • Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 1 hour at 37°C.[20]

    • Aspirate the liquid from each well.

    • Add 100 µL of biotinylated detection antibody working solution to each well. Incubate for 1 hour at 37°C.[20]

    • Aspirate and wash the wells three times with wash buffer.[19]

    • Add 100 µL of HRP-conjugate working solution to each well. Incubate for 30 minutes at 37°C.[20]

    • Aspirate and wash the wells five times with wash buffer.[19]

    • Add 90 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.[20]

    • Add 50 µL of stop solution to each well.

    • Immediately measure the optical density at 450 nm using a microplate reader.[20]

    • Calculate the concentration of this compound based on the standard curve.

B. Renin Activity Assay (Fluorometric)

Principle: This assay measures renin activity using a fluorescence resonance energy transfer (FRET) peptide substrate. Cleavage of the peptide by renin separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[21]

Methodology (based on a typical commercial kit):

  • Reagent Preparation:

    • Thaw all kit components to room temperature.

    • Prepare renin standards by serially diluting the provided stock solution in assay buffer.[21]

    • Prepare the Renin Assay Mixture by diluting the FRET substrate in the assay buffer.[21]

  • Assay Procedure:

    • Add renin standards and test samples to a 96-well black microplate.[21]

    • For inhibitor screening, pre-incubate the plate with inhibitors for 10-15 minutes.

    • Add 50 µL of the Renin Assay Mixture to each well.

    • For a kinetic assay, immediately begin measuring fluorescence intensity (e.g., Ex/Em = 540/590 nm) every 5 minutes for 30-60 minutes.[21]

    • For an endpoint assay, incubate the plate at 37°C for 60 minutes, protected from light, then measure the fluorescence intensity.[21]

    • Determine renin activity from the rate of fluorescence increase or by comparison to the standard curve.

C. Plasma Renin Activity (PRA) by Angiotensin I Generation

Principle: PRA is determined by measuring the rate of angiotensin I (Ang I) generation from endogenous this compound by endogenous renin in a plasma sample under controlled conditions. The generated Ang I is then quantified, typically by radioimmunoassay (RIA) or LC-MS/MS.[4][22]

Methodology:

  • Sample Collection and Handling:

    • Draw blood into a pre-chilled lavender-top (EDTA) tube.[4]

    • Note the patient's posture (supine or upright) at the time of collection.[4]

    • Separate plasma by centrifugation at 4°C and freeze immediately.[11]

  • Angiotensin I Generation:

    • Thaw plasma samples at room temperature.

    • Add a protease inhibitor cocktail to prevent Ang I degradation.[23]

    • Adjust the pH of the plasma to approximately 6.0 with a generation buffer.[23]

    • Divide the sample into two aliquots. Incubate one at 37°C and the other in an ice bath (0-4°C) for a defined period (e.g., 90 minutes).[23] The 0°C sample serves as a baseline for pre-existing Ang I.

  • Angiotensin I Quantification (by LC-MS/MS):

    • Stop the enzymatic reaction by adding ice-cold buffer.[24]

    • Purify the generated Ang I by solid-phase extraction.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry to quantify Ang I.

  • Calculation:

    • PRA (ng/mL/h) = ([Ang I]37°C - [Ang I]0°C) / incubation time (in hours).

VI. Experimental Workflow for Studying this compound in Hypertension

Investigating the role of this compound in hypertension often involves animal models. The following diagram illustrates a typical experimental workflow.

Hypertension_Workflow cluster_model Animal Model Induction cluster_monitoring Monitoring cluster_sampling Sample Collection cluster_analysis Analysis Model Induce Hypertension (e.g., Ang II infusion, high-salt diet, Spontaneously Hypertensive Rat - SHR) BP Blood Pressure Measurement (e.g., Tail-cuff, Telemetry) Model->BP Control Control Group (e.g., Saline infusion, normal diet) Control->BP Sampling Collect Blood and Tissues (Liver, Kidney, Heart, Adipose) BP->Sampling AGT_ELISA Plasma AGT ELISA Sampling->AGT_ELISA PRA Plasma Renin Activity Assay Sampling->PRA mRNA Tissue AGT mRNA (qPCR) Sampling->mRNA Protein Tissue AGT Protein (Western Blot) Sampling->Protein

Caption: Experimental workflow for studying this compound in hypertension models.

VII. Conclusion

This compound stands as a central figure in the intricate regulation of cardiovascular physiology orchestrated by the renin-angiotensin system. Its role extends beyond that of a simple precursor, with its plasma concentration being a key determinant of the system's overall activity. Understanding the nuances of this compound's function, from its regulation and kinetics to the signaling pathways it initiates, is paramount for researchers and clinicians alike. The methodologies and data presented in this guide offer a comprehensive resource for professionals dedicated to unraveling the complexities of the RAS and developing novel therapeutic strategies for cardiovascular and renal diseases.

References

The Genesis of a Key Physiological Regulator: A Technical History of the Discovery of Angiotensinogen and the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and renal physiology, playing a critical role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. The discovery of its components, starting with renin and culminating in the elucidation of the entire enzymatic cascade involving angiotensinogen, represents a landmark in medical history. This technical guide provides an in-depth exploration of the pivotal experiments that unveiled the RAS, offering detailed methodologies, quantitative data, and visualizations of the key pathways and experimental workflows for professionals engaged in research and drug development.

The Dawn of Discovery: Tigerstedt and Bergman's "Renin"

The story of the RAS begins in 1898 at the Karolinska Institute in Stockholm, Sweden. Robert Tigerstedt and his student, Per Bergman, were investigating the physiological effects of kidney extracts. Their meticulous experiments in rabbits led to the discovery of a potent pressor substance, which they named "renin."

Key Experiment: The Pressor Effect of Renal Extracts

Objective: To determine if extracts from the kidney could influence arterial blood pressure.

Experimental Protocol:

  • Animal Model: Anesthetized rabbits were used for the experiments.

  • Preparation of Renal Extract:

    • The kidneys of a rabbit were excised and the cortex was separated from the medulla.

    • The cortical tissue was pulverized.

    • Initial experiments involved creating a cold-water or saline extract of the pulverized tissue.

    • Later, a more effective method was developed: the pulverized kidney tissue was treated with absolute alcohol.[1]

    • The alcohol-treated tissue was then filtered and the residue was air-dried.

    • The dried powder was subsequently dissolved in water or saline to create the final extract for injection.[1]

  • Blood Pressure Measurement:

    • Direct arterial blood pressure was measured, a technique pioneered by Stephen Hales in the 18th century.[2][3]

    • A cannula was inserted into an artery of the anesthetized rabbit and connected to a mercury manometer to record blood pressure changes.

  • Injection and Observation:

    • The prepared renal extract was injected intravenously into a recipient rabbit.

    • Blood pressure was continuously monitored before, during, and after the injection.

Observations: Tigerstedt and Bergman observed a significant and sustained increase in blood pressure following the injection of the renal cortical extract.[1][4][5][6] Extracts from boiled kidneys or those treated with 50% alcohol did not produce this effect, indicating the heat-labile and proteinaceous nature of the pressor substance.

The Link to Hypertension: Goldblatt's Landmark Experiments

For several decades following its discovery, the significance of renin remained largely unrecognized. It was not until the 1930s that Harry Goldblatt, a pathologist at Western Reserve University, provided the crucial link between the kidney and hypertension.

Key Experiment: Induction of Experimental Hypertension

Objective: To investigate the role of renal ischemia in the development of sustained hypertension.

Experimental Protocol:

  • Animal Model: Dogs were used as the experimental subjects.

  • Surgical Procedure:

    • Under anesthesia, a flank incision was made to expose the renal artery.

    • A specially designed adjustable silver clamp, known as the Goldblatt clamp, was placed around the renal artery.[7][8][9]

    • The clamp was tightened to partially constrict the artery, thereby reducing blood flow to the kidney and inducing ischemia.[8]

  • Blood Pressure Measurement:

    • Systolic blood pressure was measured in the conscious dogs over a prolonged period.

    • Historical methods for measuring blood pressure in dogs at the time included direct arterial puncture or the use of a cuff-based system, often on a limb.

  • Experimental Groups:

    • Unilateral Ischemia: One renal artery was constricted, while the other kidney remained untouched.

    • Bilateral Ischemia: Both renal arteries were constricted.

Observations: Goldblatt demonstrated that partial constriction of the renal arteries in dogs led to a persistent and significant elevation in blood pressure.[9][10] This experimental hypertension closely mimicked essential hypertension in humans. His work provided a robust animal model for studying the mechanisms of hypertension and reignited interest in the role of the kidney in blood pressure regulation.

The Unraveling of the Cascade: The Independent Discovery of Angiotensin

Goldblatt's findings spurred a flurry of research to identify the humoral agent responsible for the observed hypertension. In the late 1930s, two independent research groups, one in Argentina led by Eduardo Braun-Menéndez and the other in the United States led by Irvine Page, made a groundbreaking discovery.

Key Experiment: Identification of a Vasoactive Substance

Objective: To isolate and characterize the pressor substance released from ischemic kidneys.

Experimental Protocols:

Braun-Menéndez and colleagues (Buenos Aires):

  • Source Material: Venous blood was collected from the kidneys of dogs with experimentally induced renal ischemia.

  • Extraction: The active pressor substance was extracted from the plasma using 70% acetone (B3395972). This process precipitated proteins, and the active substance remained in the acetone-soluble fraction.

  • Characterization: The extracted substance, which they named "Hypertensin," was found to have a potent but short-lived pressor effect when injected into recipient animals.

Page and Helmer (Indianapolis):

  • Source Material: They also used blood from animals with experimental hypertension.

  • Extraction and Purification: Their protocol also involved acetone extraction. They further purified the substance.

  • Characterization: They named the isolated pressor substance "Angiotonin."

The Crucial Insight: Both groups independently concluded that renin was not the direct pressor agent. Instead, they proposed that renin, an enzyme, acted upon a substrate present in the plasma to generate the active vasoconstrictor substance. The Argentine group named this substrate "Hypertensinogen." [11]

In 1958, a consensus was reached, and the active substance was named angiotensin , and its precursor, This compound .[12][13]

The Purification and Characterization of the RAS Components

The subsequent years saw intensive efforts to purify and characterize the components of this newly discovered system. Leonard T. Skeggs and his colleagues at the Veterans Administration Hospital in Cleveland made significant contributions in this area.

Purification of this compound

Methodology:

  • Source: Rat plasma was used as the starting material.

  • Chromatography: A multi-step chromatography process was employed for purification.[14]

    • Chromatofocusing: This technique separates proteins based on their isoelectric point (pI). Two chromatofocusing steps were used.

    • DEAE-Affigel Blue Chromatography: Anion-exchange chromatography using a dye-ligand matrix further purified the this compound.

  • Analysis: The purity of the isolated this compound was assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

Purification of Angiotensin

Methodology:

  • Source: Angiotensin was generated in vitro by incubating purified renin with its substrate, this compound.

  • Counter-Current Distribution: Skeggs utilized this technique for the purification of angiotensin I and its conversion product, angiotensin II. This method separates substances based on their differential partitioning between two immiscible liquid phases.

  • Affinity Chromatography: Later methods for purifying angiotensin II involved affinity chromatography, using antibodies against angiotensin II coupled to a solid support.

Quantitative Data of the Renin-Angiotensin System

The following tables summarize key quantitative data for the core components of the RAS.

Table 1: Molecular Weights of Human RAS Components

ComponentMolecular Weight (kDa)
Renin~37-40
This compound~55-60
Angiotensin I~1.296
Angiotensin II~1.046

Table 2: Kinetic Parameters of Angiotensin Converting Enzyme (ACE)

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Angiotensin I232881.25 x 10⁷
Bradykinin1.3433.3 x 10⁷

Table 3: Receptor Binding Affinities of Angiotensin Peptides

LigandReceptorKd (nM)
Angiotensin IIAT10.2 - 2.0
Angiotensin IIAT20.1 - 1.0
Angiotensin IIIAT11.0 - 10.0
Angiotensin IIIAT20.5 - 5.0

Signaling Pathways and Experimental Workflows

The discovery of the components of the RAS paved the way for understanding its complex signaling cascade and the development of experimental workflows to study its activity.

The Renin-Angiotensin System Signaling Pathway

The classical RAS pathway is a cascade of enzymatic reactions that leads to the production of the potent vasoconstrictor, angiotensin II.

RAS_Signaling_Pathway cluster_enzymes Enzymatic Conversions This compound This compound Angiotensin_I Angiotensin I This compound->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor AT2_Receptor AT2 Receptor Angiotensin_II->AT2_Receptor Physiological_Effects Physiological Effects (Vasoconstriction, Aldosterone Release, etc.) AT1_Receptor->Physiological_Effects AT2_Receptor->Physiological_Effects Renin Renin ACE ACE

Caption: The classical Renin-Angiotensin System signaling cascade.

Experimental Workflow for Renin Extraction (Tigerstedt & Bergman)

This diagram illustrates the key steps in the pioneering experiment by Tigerstedt and Bergman to extract the pressor substance from rabbit kidneys.

Renin_Extraction_Workflow Start Start: Rabbit Kidney Dissection Dissect Renal Cortex Start->Dissection Pulverization Pulverize Tissue Dissection->Pulverization Extraction Extract with Absolute Alcohol Pulverization->Extraction Filtration Filter to Separate Solid Residue Extraction->Filtration Drying Air-dry the Residue Filtration->Drying Dissolving Dissolve in Saline Drying->Dissolving End End: Renin Extract for Injection Dissolving->End

Caption: Workflow for the extraction of renin from rabbit kidneys.

Experimental Workflow for Induction of Renovascular Hypertension (Goldblatt)

This diagram outlines the surgical procedure developed by Harry Goldblatt to induce experimental hypertension in dogs.

Goldblatt_Hypertension_Workflow Start Start: Anesthetized Dog Incision Flank Incision Start->Incision Exposure Expose Renal Artery Incision->Exposure Clamping Apply Goldblatt Clamp Exposure->Clamping Constriction Partially Constrict Artery Clamping->Constriction Closure Surgical Closure Constriction->Closure Monitoring Long-term Blood Pressure Monitoring Closure->Monitoring End End: Hypertensive Animal Model Monitoring->End

Caption: Workflow for inducing renovascular hypertension in a canine model.

Conclusion

The discovery of this compound and the elucidation of the Renin-Angiotensin System stand as a testament to the power of physiological experimentation. From the initial observations of a pressor substance in kidney extracts to the detailed characterization of a complex enzymatic cascade, the journey of discovery has profoundly impacted our understanding of cardiovascular health and disease. The experimental protocols and quantitative data presented in this guide offer a valuable resource for contemporary researchers and drug development professionals, providing a solid foundation for further innovation in the targeting of this critical physiological system. The historical context of these discoveries not only enriches our scientific knowledge but also inspires continued investigation into the intricate mechanisms that govern human health.

References

Molecular Variants of the Angiotensinogen Gene and Hypertension Risk: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the association between molecular variants of the angiotensinogen (AGT) gene and the risk of developing hypertension. This compound, the precursor of the potent vasoconstrictor angiotensin II, plays a central role in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. Genetic variations within the AGT gene, particularly single nucleotide polymorphisms (SNPs), have been extensively studied as potential contributors to the genetic susceptibility to essential hypertension. This document synthesizes key findings from meta-analyses, details the experimental protocols used to investigate these variants, and illustrates the underlying molecular pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in hypertension research and the development of novel therapeutic strategies.

Introduction

Essential hypertension is a multifactorial disease influenced by a complex interplay of genetic and environmental factors. The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of blood pressure homeostasis, and its dysregulation is a key pathogenic mechanism in hypertension.[1] this compound (AGT), produced primarily by the liver, is the sole precursor of angiotensin peptides.[2] Cleavage of AGT by renin initiates a cascade that leads to the production of angiotensin II, a potent vasoconstrictor that also promotes sodium and water retention.[1][3]

Genetic polymorphisms in the AGT gene have been a major focus of hypertension research for decades. Variations in the AGT gene can influence plasma AGT levels and RAAS activity, thereby potentially predisposing individuals to an increased risk of developing hypertension.[4][5] This guide provides a detailed examination of the most studied AGT gene variants and their association with hypertension risk, along with the methodologies employed in their investigation.

Key Molecular Variants of the AGT Gene and Hypertension Risk

Numerous studies have investigated the association between AGT gene polymorphisms and hypertension. Meta-analyses of these studies provide a quantitative assessment of the risk associated with specific variants. The most extensively studied polymorphisms include M235T (rs699) and T174M (rs4762) in the coding region, and A-6G (rs5051), A-20C (rs5050), and G-217A (rs5049) in the promoter region.[5][6]

The T allele of the M235T polymorphism is associated with higher plasma AGT levels and an increased risk of hypertension.[5][7] The functional significance of promoter variants is linked to their potential to alter the binding of transcription factors, thereby influencing AGT gene expression.[8] For instance, the -217A allele has been shown to affect the binding of C/EBP family transcription factors and is associated with increased basal transcriptional activity.[8]

Table 1: Summary of Meta-Analyses on the Association of AGT Gene Variants with Hypertension Risk

PolymorphismLocationRisk AllelePooled Odds Ratio (95% CI)Population(s)Reference(s)
M235T (rs699) Exon 2T1.20 (1.11 - 1.29)Caucasians[9]
T174M (rs4762) Exon 2M1.19 (1.07 - 1.33)Mixed[6]
A-6G (rs5051) Promoter-No significant associationMixed[6][10]
A-20C (rs5050) PromoterC0.64 (0.44 - 0.92) (decreased risk)Mixed & European[6]
C1.24 (1.04 - 1.48) (increased risk)Asian[6]
G-217A (rs5049) PromoterA1.37 (1.17 - 1.59)Mixed[6][11]

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the release of renin from the kidneys in response to low blood pressure or reduced sodium levels.[12] Renin cleaves this compound to form angiotensin I, which is then converted to the active peptide, angiotensin II, by angiotensin-converting enzyme (ACE).[1] Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium and water reabsorption.[1][12]

RAAS_Pathway cluster_enzymes Enzymes This compound This compound (from Liver) Angiotensin_I Angiotensin I This compound->Angiotensin_I  cleavage Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Secretion Kidney Kidney Aldosterone->Kidney Acts on Increased_BP Increased Blood Pressure Kidney->Increased_BP Sodium & Water Retention Blood_Vessels->Increased_BP Renin Renin (from Kidney) ACE ACE (from Lungs)

The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Experimental Workflow for a Candidate Gene Association Study

Investigating the association between AGT gene variants and hypertension typically follows a candidate gene association study design. This workflow involves several key stages, from patient recruitment and data collection to statistical analysis and interpretation of the findings.

Gene_Association_Workflow cluster_study_design Study Design & Population cluster_lab_analysis Laboratory Analysis cluster_data_analysis Data Analysis Patient_Recruitment Patient Recruitment Hypertensive Cases Normotensive Controls Data_Collection Data Collection Clinical Data (BP, etc.) Lifestyle Factors Informed Consent Patient_Recruitment->Data_Collection DNA_Extraction DNA Extraction From whole blood samples Data_Collection->DNA_Extraction Genotyping Genotyping of AGT Variants PCR-RFLP or other methods DNA_Extraction->Genotyping Statistical_Analysis Statistical Analysis Hardy-Weinberg Equilibrium Allele & Genotype Frequencies Association Tests (e.g., logistic regression) Genotyping->Statistical_Analysis Results_Interpretation Results Interpretation Calculation of Odds Ratios Assessment of Significance Statistical_Analysis->Results_Interpretation

Workflow for a candidate gene association study of AGT variants in hypertension.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AGT gene variants and their association with hypertension.

Genotyping of AGT Variants by PCR-RFLP

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common and cost-effective method for genotyping single nucleotide polymorphisms.

4.1.1. General Principle

The region of the AGT gene containing the SNP of interest is amplified by PCR. The resulting PCR product is then digested with a specific restriction enzyme that recognizes and cuts the DNA at a site that is either created or abolished by the SNP. The digested fragments are then separated by gel electrophoresis, and the resulting banding pattern reveals the genotype of the individual.

4.1.2. Protocol for AGT M235T (rs699) Genotyping

  • Primers :

    • Forward: 5'-AAGACTGGCTGCTCCCCGA-3'

    • Reverse: 5'-AGAGCCAGCAGAGAGGTTTG-3'[10]

  • PCR Amplification :

    • Prepare a PCR reaction mix containing genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 30s, and a final extension at 72°C for 5 min.

  • Restriction Digestion :

    • Digest the 99 bp PCR product with the restriction enzyme Hpy99I.[10]

    • Incubate at 37°C for 4 hours.

  • Gel Electrophoresis :

  • Interpretation of Results :

    • TT genotype (T/T) : One uncut band of 99 bp.

    • CC genotype (M/M) : Two bands of 78 bp and 21 bp.

    • CT genotype (M/T) : Three bands of 99 bp, 78 bp, and 21 bp.[10]

Table 2: PCR-RFLP Protocols for Other AGT Variants

PolymorphismPrimers (Forward/Reverse)Amplicon Size (bp)Restriction EnzymeAllele-Specific Fragments (bp)Reference(s)
T174M (rs4762) F: 5'-GAT GCG ACA GGC TCC AGC CCC GGC-3'R: 5'-GGC AGG GCT GAC TCC GGC GGC GCT-3'165NcoIM allele: 141 + 24T allele: 165[13]
A-6G (rs5051) F: 5'-TGT GTC CAT GGC TGA GAC TCC-3'R: 5'-GCA GGG TGA GAG GAA GAC CAG-3'251BstNIG allele: 139 + 112A allele: 251[14]
A-20C (rs5050) F: 5'-AGG GAG GTT GCT GAG GAG AG-3'R: 5'-GCA GGG TGA GAG GAA GAC CAG-3'114XhoIC allele: 91 + 23A allele: 114[13]
G-217A (rs5049) F: 5'-TCC TCT CTC TCC TGC AGC TCT-3'R: 5'-TCA GGT GAG GTT GCT GAG GAG-3'233AluI / HpaIIA allele (AluI): 134 + 99G allele (HpaII): 156 + 77[15]
Measurement of Plasma this compound Levels by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of a specific protein, such as this compound, in a biological sample.

4.2.1. General Principle

A sandwich ELISA is commonly used. The wells of a microplate are coated with a capture antibody specific for AGT. The plasma sample is added, and any AGT present binds to the capture antibody. After washing, a detection antibody, also specific for AGT but conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added. This antibody binds to a different epitope on the captured AGT. After another wash, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of AGT in the sample and is measured using a microplate reader.

4.2.2. General Protocol

  • Plate Preparation : Use a pre-coated 96-well plate with anti-human AGT antibody.

  • Standard and Sample Preparation : Prepare a standard curve using recombinant human AGT. Dilute plasma samples (e.g., 1:1000) with the provided sample diluent.[16]

  • Incubation : Add 100 µL of standards and diluted samples to the wells and incubate for 90 minutes at 37°C.[6]

  • Washing : Wash the plate three times with wash buffer.

  • Detection Antibody : Add 100 µL of biotinylated detection antibody and incubate for 1 hour at 37°C.[6]

  • Washing : Wash the plate three times.

  • HRP Conjugate : Add 100 µL of HRP conjugate and incubate for 30 minutes at 37°C.[6]

  • Washing : Wash the plate five times.

  • Substrate Reaction : Add 90 µL of substrate reagent and incubate for 15 minutes at 37°C in the dark.[6]

  • Stop Reaction : Add 50 µL of stop solution.

  • Measurement : Read the absorbance at 450 nm using a microplate reader.

  • Calculation : Calculate the AGT concentration in the samples by interpolating from the standard curve.

Functional Analysis of AGT Promoter Variants using Luciferase Reporter Assays

Luciferase reporter assays are used to investigate the effect of promoter variants on gene expression.

4.3.1. General Principle

The AGT promoter region containing the variant of interest is cloned upstream of a luciferase reporter gene in a plasmid vector (e.g., pGL3-Basic). This construct is then transfected into a suitable cell line (e.g., human liver HepG2 or kidney HEK293 cells). The luciferase enzyme is expressed under the control of the AGT promoter. The activity of the luciferase enzyme, which is measured by the light produced upon addition of its substrate, luciferin, is used as a proxy for the transcriptional activity of the AGT promoter variant.

4.3.2. General Protocol

  • Plasmid Construction : Clone the different AGT promoter variants (e.g., -217G and -217A) into a luciferase reporter vector.

  • Cell Culture and Transfection : Culture HepG2 or HuH7 cells and transfect them with the reporter constructs. A co-transfection with a Renilla luciferase vector is often performed for normalization of transfection efficiency.[14]

  • Cell Lysis : After 24-48 hours of incubation, lyse the cells to release the luciferase enzymes.

  • Luciferase Assay : Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the relative luciferase activity between the different promoter variant constructs to determine their effect on promoter activity.[14]

Analysis of Transcription Factor Binding by Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of proteins, such as transcription factors, to specific DNA sequences.

4.4.1. General Principle

A short, double-stranded DNA probe containing the putative transcription factor binding site (with the variant of interest) is labeled (e.g., with biotin (B1667282) or a radioactive isotope). The labeled probe is incubated with a nuclear extract containing transcription factors. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The protein-DNA complexes migrate more slowly than the free probe, resulting in a "shifted" band.

4.4.2. General Protocol

  • Probe Preparation : Synthesize and anneal complementary oligonucleotides corresponding to the AGT promoter region containing the variant (e.g., around -217A/G). End-label the probe with biotin or 32P.

  • Nuclear Extract Preparation : Prepare nuclear extracts from a relevant cell line (e.g., HepG2).

  • Binding Reaction : Incubate the labeled probe with the nuclear extract in a binding buffer. For competition assays, an excess of unlabeled probe (cold competitor) is added. For supershift assays, an antibody specific to the transcription factor of interest is added.[15]

  • Gel Electrophoresis : Separate the binding reactions on a native polyacrylamide gel.

  • Detection : Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.

  • Interpretation : A shifted band indicates protein-DNA binding. The specificity of the binding is confirmed by competition with a cold probe. The identity of the binding protein can be suggested by a "supershift" in the presence of a specific antibody.[15]

Conclusion

The molecular variants of the this compound gene, particularly polymorphisms in the promoter and coding regions, are significantly associated with the risk of essential hypertension. This guide has summarized the quantitative evidence from meta-analyses, provided detailed experimental protocols for the investigation of these variants, and illustrated the key signaling pathways and experimental workflows. A thorough understanding of the genetic basis of hypertension, including the role of AGT gene variants, is crucial for the development of personalized medicine approaches and novel therapeutic interventions targeting the Renin-Angiotensin-Aldosterone System. The methodologies and data presented here serve as a valuable resource for researchers and clinicians working towards these goals.

References

Angiotensinogen cleavage by renin and formation of angiotensin I

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cleavage of Angiotensinogen by Renin and the Formation of Angiotensin I

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cleavage of this compound by the aspartic protease renin is the initial, rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1] This reaction produces the decapeptide Angiotensin I (Ang I), the precursor to the potent vasoconstrictor Angiotensin II (Ang II). Due to its pivotal role, the renin-angiotensinogen interaction is a primary target for the development of antihypertensive therapeutics, most notably direct renin inhibitors. This guide provides a detailed examination of the molecular mechanism, enzymatic kinetics, and experimental protocols relevant to this crucial biological process.

The Renin-Angiotensin-Aldosterone System (RAAS) Cascade

The RAAS is a multi-organ signaling pathway essential for cardiovascular homeostasis. It is initiated when juxtaglomerular cells in the kidney release renin in response to stimuli such as decreased renal blood flow or low blood pressure.[1] Renin then enters circulation and acts on its sole substrate, this compound, which is constitutively produced and secreted by the liver.[2] The product, Angiotensin I, has no known biological activity itself but is subsequently converted to the active hormone Angiotensin II by Angiotensin-Converting Enzyme (ACE), found primarily on the surface of pulmonary and renal endothelial cells.[1][2] Angiotensin II exerts its effects by binding to AT1 and AT2 receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, among other physiological responses.[3][4]

RAAS_Pathway Fig. 1: The Renin-Angiotensin-Aldosterone System (RAAS) cluster_organs Key Organs cluster_cascade Hormonal Cascade cluster_effects Physiological Effects Kidney Kidney (Juxtaglomerular Cells) Renin Renin Kidney->Renin releases Liver Liver AGT This compound Liver->AGT secretes Lungs Lungs (Endothelium) ACE ACE Lungs->ACE provides Adrenal Adrenal Gland Aldo Aldosterone Adrenal->Aldo secretes AngI Angiotensin I AGT->AngI cleaves Renin->AGT AngII Angiotensin II AngI->AngII converts ACE->AngI AngII->Adrenal stimulates Vaso Vasoconstriction AngII->Vaso Na_Ret Na+ & H2O Retention Aldo->Na_Ret BP Increased Blood Pressure Vaso->BP Na_Ret->BP

Fig. 1: The Renin-Angiotensin-Aldosterone System (RAAS)

Molecular Mechanism of Cleavage

Renin is a highly specific aspartic protease that exclusively cleaves the Leu¹⁰-Val¹¹ bond at the N-terminus of this compound to release Angiotensin I.[5] Recent crystallographic studies have elucidated the structural basis for this high degree of specificity.

The interaction is not a simple enzyme-substrate docking. Instead, it involves a profound allosteric mechanism where this compound undergoes significant conformational changes.[5][6] The N-terminal tail of this compound, which contains the cleavage site, inserts into a pocket on the this compound molecule itself in a "tail-into-mouth" mechanism.[6] Binding to renin induces the unwinding of key helical structures in this compound, fully extending the N-terminal tail and positioning the scissile bond perfectly within renin's active site cleft for cleavage.[6] This complex interaction, involving large surface areas on both proteins, ensures the high specificity and makes it the rate-limiting step of the RAAS.[5]

Cleavage_Mechanism Fig. 2: Renin-Mediated Cleavage of this compound AGT This compound (Substrate) Complex Renin-Angiotensinogen Encounter Complex AGT->Complex Binds Renin Renin (Enzyme) Renin->Complex Binds Complex->Renin Releases (Unchanged) AngI Angiotensin I (Decapeptide Product) Complex->AngI Catalytic Cleavage SpentAGT Spent this compound Complex->SpentAGT Releases

Fig. 2: Renin-Mediated Cleavage of this compound

Enzymatic Kinetics

The efficiency of renin's cleavage of this compound is described by Michaelis-Menten kinetics. The key parameters—the Michaelis constant (Kₘ), the catalytic constant (kcat), and the specificity constant (kcat/Kₘ)—vary depending on the substrate's origin and form (e.g., natural protein vs. synthetic peptide, glycosylation state).[5][7] The three-dimensional structure of the full this compound protein plays a crucial role in the hydrolysis, leading to significantly lower Kₘ values compared to synthetic peptide substrates.[7]

Table 1: Representative Kinetic Parameters for Human Renin

Substrate Kₘ (µM) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹) Notes
Human this compound ~0.5 - 2.0 ~2.5 - 5.8 ~2.9 x 10⁶ Kₘ and kcat are lower than for synthetic substrates, suggesting the importance of the protein's tertiary structure for binding and catalysis.[7][8]
Unglycosylated Human AGT - - Higher Unglycosylated this compound is a better substrate for renin, indicating that glycosylation may sterically hinder the interaction.[5]
Rat this compound ~0.1 - 0.5 ~0.1 - 0.3 ~1.4 x 10⁶ Human renin cleaves rat this compound, but with a lower catalytic efficiency compared to the human substrate.[7]

| Synthetic Tetradecapeptide | ~10 - 25 | ~10 - 20 | ~0.7 x 10⁶ | The significantly higher Kₘ reflects a lower binding affinity when the full protein structure is absent.[7] |

For drug development, the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) are critical measures of a compound's potency. Direct renin inhibitors like Aliskiren are designed to have very high affinity for the active site of renin.

Table 2: Inhibitory Constants for Select Renin Inhibitors

Inhibitor Type IC₅₀ / Kᵢ (nM) Notes
Aliskiren Non-peptide, Orally Active ~0.6 The first clinically approved direct renin inhibitor. Its use leads to a >50-80% reduction in plasma renin activity.[6][9]
Remikiren Peptide-like ~0.7 An early-generation inhibitor primarily used in research settings due to poor oral bioavailability.[1]

| Pepstatin | Natural Peptide | ~1000 | A general aspartic protease inhibitor with low specificity for renin. |

Experimental Protocols

Accurate measurement of renin's enzymatic activity is fundamental for both clinical diagnostics and drug development. The primary method is the Plasma Renin Activity (PRA) assay, which measures the rate of Angiotensin I generation.

Protocol: Plasma Renin Activity (PRA) Assay

This protocol describes a common method for determining PRA, where generated Angiotensin I is subsequently quantified by an immunoassay (ELISA) or LC-MS/MS.

1. Sample Collection and Handling (Critical Step):

  • Collect whole blood in a tube containing EDTA as an anticoagulant.[10]

  • Crucially, all initial processing must be at room temperature. Chilling or placing samples on ice before plasma separation can cause cryoactivation of prorenin into renin, leading to falsely elevated PRA results.[3][10]

  • Centrifuge the sample at room temperature (e.g., 2000 x g for 15 minutes) within one hour of collection.[3]

  • Separate the plasma into a clean polypropylene (B1209903) tube. If not assayed immediately, freeze the plasma at -20°C or below. Avoid repeated freeze-thaw cycles.[3][11]

2. Angiotensin I Generation:

  • Thaw frozen plasma samples rapidly at room temperature.[12]

  • For each sample, prepare two aliquots (e.g., 250 µL each).

  • Add a protease inhibitor cocktail or PMSF to prevent the degradation of the generated Angiotensin I.[10][12]

  • Add a generation buffer to adjust the plasma pH to the optimal range for renin activity (typically pH 6.0).[10]

  • Incubation:

    • Place one aliquot in a 37°C water bath for a defined period (e.g., 90-180 minutes) to allow renin to generate Angiotensin I. This is the 'test' sample.[10][12]
    • Place the second aliquot in an ice-water bath (0-4°C) for the identical duration. This serves as the 'baseline' or 'blank' control, preventing enzymatic activity.[10][12]

  • Stop the reaction in the 37°C tube by immediately placing it on ice after incubation.

3. Quantification of Angiotensin I:

  • The concentration of Angiotensin I in both the 37°C and 0°C samples is measured using a validated method.

  • Method A: ELISA/LIA: Use a commercial competitive ELISA or Luminescence Immunoassay kit for Angiotensin I. Follow the manufacturer's instructions for creating a standard curve and measuring the samples.[3][10]

  • Method B: LC-MS/MS: This method offers higher specificity and is becoming the gold standard.

    • Sample Preparation: Perform solid-phase extraction (SPE) on the plasma samples to purify and concentrate the angiotensin peptides.[13][14]
    • Chromatography: Separate peptides on a C18 reverse-phase HPLC column using a gradient of acetonitrile (B52724) in a formic acid buffer.[13]
    • Mass Spectrometry: Detect and quantify Angiotensin I using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) or Selective Ion Monitoring (SIM) mode. The specific mass/charge (m/z) transition for Ang I (e.g., precursor ion 649) is monitored.[13]

4. Calculation of PRA:

  • Calculate the net Angiotensin I generated: [Ang I]₃₇°C - [Ang I]₀°C.

  • Express the result as the mass of Ang I generated per volume of plasma per unit of time (e.g., ng/mL/h).[12]

  • PRA (ng/mL/h) = (Net Ang I generated in ng/mL) / (Incubation time in hours)

PRA_Workflow Fig. 3: General Workflow for a Plasma Renin Activity (PRA) Assay cluster_prep Sample Preparation cluster_generation Ang I Generation cluster_quant Quantification cluster_calc Calculation Collect 1. Collect Blood (EDTA) Maintain at Room Temp Centrifuge 2. Centrifuge at Room Temp Collect->Centrifuge Separate 3. Separate Plasma Centrifuge->Separate Split 4. Split Plasma into Two Aliquots Separate->Split Incubate_37 5a. Incubate at 37°C (e.g., 90 min) Split->Incubate_37 Incubate_0 5b. Incubate at 0-4°C (Baseline Control) Split->Incubate_0 Quantify 6. Quantify [Ang I] in both aliquots (ELISA or LC-MS/MS) Incubate_37->Quantify Incubate_0->Quantify Calculate 7. Calculate PRA (ng/mL/h) Quantify->Calculate

Fig. 3: General Workflow for a Plasma Renin Activity (PRA) Assay
Protocol: FRET-Based Renin Activity Assay for HTS

This kinetic assay is ideal for high-throughput screening (HTS) of renin inhibitors. It uses a synthetic peptide substrate corresponding to the this compound cleavage site, flanked by a fluorophore and a quencher pair (Fluorescence Resonance Energy Transfer - FRET).

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., Tris or HEPES, pH 7.4).

  • Reconstitute purified human renin enzyme to a working concentration.

  • Reconstitute the FRET-based renin substrate (e.g., labeled with 5-FAM/QXL™520).[2]

  • Dissolve test inhibitors (and a known control like Aliskiren) in DMSO and prepare a serial dilution in assay buffer.

2. Assay Procedure (96- or 384-well plate format):

  • Add test inhibitors at various concentrations to the wells of a black, clear-bottom microplate. Include "no inhibitor" (enzyme activity) and "no enzyme" (background) controls.

  • Add the renin enzyme solution to all wells except the "no enzyme" control.

  • Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate solution to all wells.[1]

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 490/520 nm for 5-FAM).[15]

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.[1]

  • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The enzymatic cleavage of this compound by renin is a highly specific and tightly regulated process that serves as the gateway to the physiological effects of the RAAS. A thorough understanding of its molecular basis and kinetics is essential for the rational design of novel therapeutics. While direct renin inhibitors like Aliskiren represent a significant advancement, challenges related to bioavailability and compensatory increases in renin concentration remain.[6] Future research will continue to focus on developing next-generation inhibitors and further exploring the tissue-specific roles of the RAAS, for which the detailed experimental protocols outlined herein will remain indispensable tools.

References

Whitepaper: The Critical Role of Angiotensinogen in Adipose Tissue and Obesity Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Obesity is a global health crisis characterized by excessive adipose tissue accumulation and is a primary driver of metabolic diseases, including hypertension, insulin (B600854) resistance, and type 2 diabetes. The renin-angiotensin system (RAS), a key regulator of blood pressure and fluid homeostasis, is now recognized to have a local, functional presence within adipose tissue. This local adipose RAS is significantly implicated in the pathophysiology of obesity. Angiotensinogen (AGT), the sole precursor of all angiotensin peptides, is produced and secreted by adipocytes and plays a pivotal role in this process. Elevated expression and secretion of AGT from expanding adipose tissue in obesity contributes to both local (autocrine/paracrine) and systemic RAS activation. Locally, angiotensin II (Ang II) derived from AGT promotes adipocyte differentiation, lipid accumulation, and a pro-inflammatory state. Systemically, adipose-derived AGT contributes to the circulating AGT pool, directly linking obesity to hypertension and insulin resistance. This whitepaper provides an in-depth technical guide on the multifaceted role of adipose tissue AGT in the pathogenesis of obesity, summarizing key signaling pathways, experimental findings, and methodologies, and highlighting its potential as a therapeutic target.

Introduction: Beyond the Systemic RAS

The renin-angiotensin system (RAS) is a classical endocrine cascade crucial for regulating blood pressure and electrolyte balance[1]. The traditional view involves liver-derived this compound (AGT) being sequentially cleaved by kidney-derived renin and ubiquitously expressed angiotensin-converting enzyme (ACE) to form the potent vasoconstrictor angiotensin II (Ang II)[2]. However, substantial evidence now supports the existence of local RAS in various tissues, including adipose tissue, where all the necessary components for de novo Ang II synthesis are present[3][4][5][6].

White adipose tissue is the most abundant source of AGT after the liver[3]. In the context of obesity, the expanding adipose tissue mass becomes a significant contributor to circulating AGT, creating a direct link between increased adiposity and RAS overactivation[7][8][9]. This overactivation is not merely a consequence of obesity but is an active participant in its pathogenesis, driving adipocyte dysfunction, chronic low-grade inflammation, insulin resistance, and hypertension[2][10]. Understanding the specific role of adipose-derived AGT is therefore critical for developing targeted therapies for obesity and its metabolic sequelae.

The Adipose Tissue Renin-Angiotensin System (RAS)

Key Components

Adipose tissue in both rodents and humans expresses all the essential components required for a functional RAS, enabling local production of Ang II[3][5][7]. These components include:

  • This compound (AGT): The precursor protein, highly expressed and secreted by adipocytes[4][11].

  • Renin and other enzymes: While renin expression is lower than in the kidney, enzymes like cathepsins can also cleave AGT to form Angiotensin I (Ang I)[3][12].

  • Angiotensin-Converting Enzyme (ACE): Converts Ang I to the primary effector peptide, Ang II[3].

  • Angiotensin Receptors (AT1R and AT2R): Both major Ang II receptor subtypes are expressed on adipocytes and preadipocytes, mediating the biological effects of Ang II[7][13][14].

Regulation of Adipose AGT Expression

Unlike hepatic AGT, which is relatively stable, adipose AGT expression is dynamically regulated by nutritional and hormonal signals.

  • Nutritional Status: Fasting reduces adipose AGT mRNA and secretion in rats, while refeeding increases it. This regulation is tissue-specific, as liver AGT expression remains unaffected[4][15].

  • Hormonal Control: Insulin has been shown to upregulate AGT mRNA in 3T3-L1 adipocytes[16][17]. Glucocorticoids also upregulate its expression[18]. Conversely, β-adrenergic stimulation downregulates adipose AGT mRNA[16][17].

  • Feedback Regulation: Ang II itself can regulate adipose AGT expression. Chronic Ang II infusion upregulates AGT mRNA in adipose tissue via a positive feedback loop involving the AT1a receptor, an effect not observed in the liver[11].

The Role of AGT in Adipocyte Physiology and Signaling

AGT, through its conversion to Ang II, acts in an autocrine and paracrine manner to directly influence adipocyte biology, including differentiation, growth, and metabolism.

Adipocyte Differentiation and Hypertrophy

The role of Ang II in adipogenesis is complex, with studies reporting both pro- and anti-adipogenic effects[6][8]. Ang II has been shown to promote the differentiation of preadipocytes[4]. The AT2 receptor, in particular, appears to promote adipocyte differentiation[14]. Furthermore, Ang II contributes to adipocyte hypertrophy (increase in cell size) by promoting lipid accumulation[18]. Silencing the AGT gene in 3T3-L1 adipocytes significantly reduces lipid accumulation and the expression of key adipogenic genes like PPARγ and SREBF1[19].

Lipogenesis and Metabolic Control

Ang II directly stimulates lipogenesis in both 3T3-L1 and human adipocytes[18][20]. This effect is consistent with findings that overexpression of AGT in adipose tissue leads to fat mass enlargement associated with adipocyte hypertrophy[18]. The diagram below illustrates the central signaling pathways through which adipose-derived Ang II exerts its effects on adipocytes, leading to inflammation and metabolic dysfunction.

Angiotensin_II_Signaling_in_Adipocytes AGT/Ang II Signaling in Adipocytes AGT Adipocyte This compound (AGT) AngII Angiotensin II (Ang II) AGT->AngII Renin, ACE AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R PKC PKC Activation AT1R->PKC NADPH_Oxidase NADPH Oxidase AT1R->NADPH_Oxidase NFkB ↑ NF-κB Activation AT1R->NFkB Lipogenesis ↑ Lipogenesis (Adipocyte Hypertrophy) AT2R->Lipogenesis Adipogenesis ↑ Adipogenesis AT2R->Adipogenesis IR_Ser_Phos ↑ IR Serine Phosphorylation PKC->IR_Ser_Phos PKC->IR_Ser_Phos ROS ↑ ROS Production (Oxidative Stress) NADPH_Oxidase->ROS ROS->NFkB Inflammation ↑ Pro-inflammatory Adipokines (MCP-1, TNF-α, IL-6) NFkB->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance IRS1_Tyr_Phos ↓ IRS-1 Tyrosine Phosphorylation IR_Ser_Phos->IRS1_Tyr_Phos Akt_Activation ↓ Akt Activation IRS1_Tyr_Phos->Akt_Activation Glucose_Uptake ↓ Glucose Uptake Akt_Activation->Glucose_Uptake Glucose_Uptake->Insulin_Resistance

Caption: AGT/Ang II Signaling in Adipocytes.

Ang II signaling via the AT1 receptor activates pro-inflammatory and insulin-desensitizing pathways. This includes the activation of Protein Kinase C (PKC), which leads to inhibitory serine phosphorylation of the insulin receptor (IR) and its substrate (IRS-1), impairing downstream insulin signaling and glucose uptake[21][22]. Additionally, Ang II stimulates NADPH oxidase, leading to reactive oxygen species (ROS) production and activation of the transcription factor NF-κB, a master regulator of inflammation[2][6]. This results in the increased secretion of pro-inflammatory adipokines like MCP-1 and TNF-α, further exacerbating local and systemic insulin resistance[2][19].

Adipose AGT in Obesity Pathogenesis

The dysregulation of adipose AGT is a key mechanism linking obesity to its major cardiovascular and metabolic comorbidities.

Contribution to Inflammation and Insulin Resistance

Overactivation of the adipose RAS is causally linked to the chronic low-grade inflammation that characterizes obesity[2][10]. Transgenic mice that overexpress AGT specifically in adipose tissue (aP2-Agt mice) develop adipose tissue inflammation, characterized by increased monocyte chemotactic protein-1 (MCP-1) and reduced anti-inflammatory IL-10[2]. These mice also exhibit systemic glucose intolerance and insulin resistance, even on a low-fat diet[2]. This demonstrates that adipose-specific AGT overexpression is sufficient to cause systemic metabolic dysfunction. The mechanism involves Ang II-induced, NF-κB-dependent increases in inflammatory adipokine secretion from adipocytes, which impairs insulin signaling in peripheral tissues like skeletal muscle[2].

Role in Obesity-Associated Hypertension

Adipose tissue contributes significantly to the systemic RAS and blood pressure control, particularly in obesity[3][23][24]. In obese individuals, there is a substantial secretion of Ang II from subcutaneous adipose tissue[3]. Animal models provide definitive evidence for this link.

  • Overexpression Models: Mice with adipose-specific overexpression of AGT have elevated plasma AGT concentrations and develop hypertension[1][2].

  • Deficiency Models: Conversely, mice with an adipocyte-specific deficiency of AGT exhibit a 24-28% reduction in plasma AGT concentrations and significantly lower systolic blood pressure[24]. Crucially, these adipocyte-specific AGT deficient mice are protected from developing hypertension when fed a high-fat diet, a protection associated with preventing the obesity-induced rise in plasma Ang II[23][25][26].

This evidence strongly suggests that in obesity, adipose tissue becomes a primary source of the Ang II that drives hypertension[23][25].

The following diagram illustrates the cyclical relationship between adipose AGT and the progression of obesity and its comorbidities.

Vicious_Cycle_of_Adipose_AGT The Vicious Cycle of Adipose AGT in Obesity Obesity Obesity (↑ Adipose Tissue Mass) AdiposeAGT ↑ Adipose AGT Expression & Secretion Obesity->AdiposeAGT Increased source LocalRAS ↑ Local Adipose Ang II Production AdiposeAGT->LocalRAS SystemicRAS ↑ Systemic AGT & Ang II Levels AdiposeAGT->SystemicRAS Spillover AdipocyteDysfunction Adipocyte Dysfunction • ↑ Lipogenesis • Adipocyte Hypertrophy LocalRAS->AdipocyteDysfunction Inflammation Adipose Inflammation (↑ MCP-1, TNF-α) LocalRAS->Inflammation Hypertension Hypertension SystemicRAS->Hypertension InsulinResistance Systemic Insulin Resistance SystemicRAS->InsulinResistance AdipocyteDysfunction->Obesity Worsens Inflammation->Obesity Worsens Inflammation->InsulinResistance

Caption: The Vicious Cycle of Adipose AGT in Obesity.

Experimental Models and Key Quantitative Findings

The understanding of adipose AGT's role has been built upon robust in vitro and in vivo experimental models.

In Vitro Models: 3T3-L1 Adipocytes

The 3T3-L1 mouse cell line is a cornerstone for studying adipocyte biology. These preadipocytes can be differentiated into mature, lipid-storing adipocytes. They have been used to demonstrate that:

  • AGT is a late marker of adipocyte differentiation[4].

  • Insulin and Ang II regulate AGT expression and lipogenesis[2][16].

  • AGT gene silencing via shRNA reduces lipid accumulation and the expression of inflammatory and adipogenic genes[19].

In Vivo Models: Transgenic Mice

Genetically engineered mouse models have been instrumental in establishing a causal role for adipose AGT.

  • Adipose AGT Overexpression (aP2-Agt): These mice, which overexpress AGT under the control of the adipocyte-specific aP2 promoter, exhibit increased adiposity, elevated plasma AGT, hypertension, adipose inflammation, and systemic insulin resistance[1][2].

  • Adipocyte AGT Deficiency (AgtaP2): Generated by crossing Agt-floxed mice with mice expressing Cre recombinase under the aP2 promoter, these animals show reduced plasma AGT, lower blood pressure, and are protected from obesity-induced hypertension[23][24][25].

  • Genetic Obesity Models: Studies in ob/ob, db/db, and Zucker rats have yielded varied results on AGT expression, suggesting that the regulation of adipose AGT can differ depending on the underlying cause of obesity[16][17][20].

Summary of Key Quantitative Data

The following tables summarize critical quantitative data from key studies, illustrating the impact of adipose AGT manipulation.

Table 1: Effects of Adipocyte-Specific AGT Deficiency in Mice

Parameter Control (Agtfl/fl) Adipocyte AGT Deficient (AgtaP2) % Change Diet/Age Citation
Plasma AGT ~100% ~72-76% ↓ 24-28% Standard Diet [24]
Systolic BP (mmHg) 117 ± 2 110 ± 2 ↓ 6% Standard Diet [24]
Plasma Ang II (pg/mL) 67 ± 18 18 ± 7 ↓ 73% High-Fat Diet [23]

| Systolic BP (mmHg) | ~130 | ~115 | ↓ ~11.5% | High-Fat Diet |[23] |

Table 2: Effects of Adipose-Specific AGT Overexpression in Mice (aP2-Agt)

Parameter Wild-Type (Wt) AGT Overexpressor (Tg) Fold Change Diet Citation
Adipose AGT (µg/g protein) 15.9 ± 7.7 20.4 ± 10.8 ↑ 1.3x Low-Fat [2]
Plasma AGT ~100% ~120% ↑ 20% Low-Fat [2]

| Epididymal Fat Pad (g) | ~1.2 | ~1.6 | ↑ 33% | Low-Fat |[2] |

Key Experimental Methodologies

Reproducible and robust methodologies are essential for research in this field. Below are outlines of key protocols cited in the literature.

Generation of Adipocyte-Specific AGT Deficient Mice

This model is crucial for dissecting the specific contribution of adipocyte AGT.

  • Breeding Strategy: Mice with loxP sites flanking exon 2 of the AGT gene (Agtfl/fl) are bred with transgenic mice expressing Cre recombinase under the control of the adipocyte fatty acid-binding protein 4 (aP2) promoter[24].

  • Genotyping: Offspring are genotyped using PCR of genomic DNA to identify AgtaP2 mice (Agtfl/fl with Cre) and control littermates (Agtfl/fl without Cre)[2].

  • Phenotyping: Key endpoints include measurement of blood pressure (radiotelemetry), plasma and adipose tissue AGT/Ang II concentrations (ELISA/RIA), and metabolic assessments like glucose and insulin tolerance tests[23][27].

In Vitro AGT Gene Silencing in Adipocytes

This technique allows for direct investigation of AGT's function within the adipocyte. The workflow diagram below details the process.

Experimental_Workflow_shRNA Workflow: AGT Gene Silencing in 3T3-L1 Adipocytes cluster_analysis Start 1. Culture 3T3-L1 Preadipocytes Transfection 2. Transfection (Agt-shRNA vs Scrambled-shRNA) Start->Transfection Selection 3. Selection (Stable cell line generation) Transfection->Selection Differentiation 4. Adipocyte Differentiation (Hormonal cocktail) Selection->Differentiation Analysis 5. Analysis of Mature Adipocytes Differentiation->Analysis PCR Gene Expression (Microarray, RT-PCR) Analysis->PCR Adipokine Adipokine Profiling (ELISA) Analysis->Adipokine Lipid Lipid Accumulation (Oil Red O Staining) Analysis->Lipid AngII Ang II Measurement Analysis->AngII

Caption: Workflow: AGT Gene Silencing in 3T3-L1 Adipocytes.

This protocol, adapted from studies like Siriwardhana et al., involves stably transfecting 3T3-L1 preadipocytes with a short hairpin RNA (shRNA) targeting AGT or a non-targeting control[19]. After differentiation, the impact of AGT knockdown is assessed by analyzing changes in gene expression, adipokine secretion, and lipid content[19].

Quantification of Adipose Tissue AGT Secretion and mRNA
  • mRNA Quantification: Adipose tissue is harvested, RNA is extracted, and quantitative real-time PCR (RT-PCR) is performed to measure AGT mRNA levels, typically normalized to a housekeeping gene like 18S rRNA[11][24].

  • AGT Secretion: Adipose tissue explants are cultured, and the concentration of AGT secreted into the media over time is measured, often by ELISA[28][29]. This allows for the calculation of adipose tissue-derived AGT secretion (A-AGT-S).

Therapeutic Implications and Future Perspectives

The central role of adipose-derived AGT in driving obesity-related hypertension and insulin resistance makes it a compelling therapeutic target[30]. While systemic RAS inhibitors (ACE inhibitors and ARBs) are effective antihypertensives and reduce the incidence of type 2 diabetes, they do not typically cause weight loss, possibly due to opposing effects in different tissues like the brain[2][31].

Targeting AGT directly, particularly liver- and adipose-derived AGT, offers a novel therapeutic strategy. Emerging therapies using antisense oligonucleotides (ASO) or small-interfering RNA (siRNA) to suppress hepatic AGT synthesis are in development and show promise for treating hypertension[30]. Studies in mice demonstrate that reducing AGT synthesis not only has cardiovascular benefits but also attenuates high-fat diet-induced obesity and liver steatosis[30].

Future research should focus on:

  • Developing strategies to specifically target adipose tissue RAS without affecting other local RAS that may have beneficial effects.

  • Further elucidating the differential roles of the AT1 and AT2 receptors in adipocyte function and their potential for selective modulation.

  • Conducting clinical studies to confirm the contribution of adipose AGT to the pathophysiology of human obesity and to validate AGT-lowering therapies for metabolic disease.

References

Angiotensinogen as a potential biomarker for kidney disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of angiotensinogen (AGT) as a potential biomarker for kidney disease. It is intended for researchers, scientists, and professionals involved in drug development who are seeking a deeper understanding of AGT's role in renal pathophysiology, its measurement, and its clinical significance. This guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows.

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[1] this compound, the sole precursor of angiotensin peptides, is emerging as a key biomarker for the activity of the intrarenal RAS.[2] Dysregulation of the intrarenal RAS is a well-established factor in the pathophysiology of chronic kidney disease (CKD) and acute kidney injury (AKI).[1][3] Unlike systemic RAS activity, which can be assessed through plasma renin or angiotensin II levels, urinary this compound (uAGT) is considered a more direct and stable marker of RAS activity within the kidney.[4][5] This guide explores the evidence supporting uAGT as a valuable biomarker for diagnosing, monitoring, and predicting the progression of kidney disease.

Quantitative Data Summary

Numerous studies have demonstrated a significant association between elevated uAGT levels and the presence and severity of kidney disease. The following tables summarize key quantitative findings from various clinical studies.

Table 1: Urinary this compound Levels in CKD Patients vs. Healthy Controls

Study CohortCKD Patients (uAGT/Cr)Healthy Controls (uAGT/Cr)P-valueReference
177 CKD patients, 283 healthy controls2,511 pmol/g (median)18.6 pmol/g (median)<0.01[6]
80 CKD patients, 7 healthy volunteers1.8801 (log-transformed)0.9417 (log-transformed)0.0024[7]
201 CKD patients, 201 controls26.3 µg/g (median)4.4 µg/g (median)<0.0001[4][8]

uAGT/Cr: urinary this compound-to-creatinine ratio

Table 2: Correlation of Urinary this compound with Renal Function Markers

Renal Function MarkerCorrelation with uAGT/CrP-valueStudy PopulationReference
Estimated Glomerular Filtration Rate (eGFR)r = -0.57<0.0001201 CKD patients and 201 controls[4][8]
Estimated Glomerular Filtration Rate (eGFR)ß-coefficient = -2.405<0.01177 CKD patients and 283 healthy controls[6]
Urinary Albumin-to-Creatinine Ratio (UACR)r = 0.87<0.0001201 CKD patients and 201 controls[4][8]
Urinary Protein-to-Creatinine Ratio (UPro/UCre)Positive correlationSignificant80 CKD patients[7]
Annual change in eGFRr = -0.51<0.001234 type 2 diabetic patients[9]
Annual change in eGFRr = -0.310.01562 CKD patients[10]

Table 3: Urinary this compound as a Predictor of CKD Progression

Study OutcomeHazard Ratio (HR) / Odds Ratio (OR)95% Confidence Interval (CI)Comparison GroupReference
Composite renal event (decline in kidney function or ESRD)HR: 1.5281.156 - 2.021Highest quintile vs. lowest quintile of uAGT/Cr[11][12]
Chronic Kidney Disease (CKD)OR: 6.453.34 - 12.4Highest tertile vs. lowest two tertiles of uAGT/Cr[4]
Chronic Kidney Disease (CKD)OR: 3.021.47 - 6.21Highest tertile vs. lowest two tertiles of uAGT/Cr (adjusted for albuminuria)[8][13]
Renal Replacement Therapy (RRT) or Death in AKIOR: 2.61 (for 1 SD increase in uAGT/Cr)1.23 - 5.53ICU patients with AKI[14]

Experimental Protocols

Measurement of Urinary this compound by Sandwich ELISA

This protocol outlines the key steps for quantifying uAGT using a commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

1. Sample Collection and Preparation:

  • Collect spot urine samples. For longitudinal studies, it is recommended to collect samples at a consistent time of day.

  • Immediately after collection, centrifuge the urine samples to remove cellular debris.

  • Transfer the supernatant to a clean tube.

  • If not assayed immediately, store the urine supernatant at -80°C. This compound in urine can be unstable, so prompt freezing is crucial.[15] Avoid repeated freeze-thaw cycles.[15][16]

  • Before the assay, thaw the samples at a low temperature and mix them completely.[15]

  • Dilute the urine samples with the provided EIA buffer. A typical dilution range is 4 to 8-fold, but this may need to be optimized depending on the expected concentration of AGT.[15]

2. ELISA Procedure (based on a typical commercial kit): [15][17][18]

  • Plate Preparation: The ELISA plate is pre-coated with a polyclonal antibody against human this compound.[19]

  • 1st Reaction (Antigen Binding):

    • Bring all reagents and samples to room temperature (18-25°C).

    • Add 100 µL of each standard, control, and diluted sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.

    • Cover the plate and incubate for 60-90 minutes at 37°C.[15][18]

  • Washing:

    • Aspirate the liquid from each well.

    • Wash each well 3-4 times with approximately 350 µL of 1X Wash Solution per well. Ensure complete removal of the liquid after each wash.

  • 2nd Reaction (Detection Antibody Binding):

    • Add 100 µL of the HRP-conjugated (or biotinylated) secondary antibody to each well.

    • Cover the plate and incubate for 30-60 minutes at 37°C.[15][18]

  • Washing:

    • Repeat the washing step as described above (5 times).

  • Substrate Reaction:

    • If a biotinylated secondary antibody was used, add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at 37°C, followed by another wash step.

    • Add 90-100 µL of TMB (Tetra Methyl Benzidine) substrate solution to each well.

    • Incubate for 15-30 minutes at 37°C in the dark. A blue color will develop in wells with AGT.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading the Plate:

    • Immediately measure the optical density (OD) of each well at a wavelength of 450 nm using a microplate reader. A sub-wavelength of 600-650 nm can be used for correction if available.

3. Data Analysis:

  • Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic curve fit is often used.

  • Determine the concentration of AGT in the samples by interpolating their mean OD values from the standard curve.

  • Correct for the dilution factor to obtain the final AGT concentration in the undiluted urine sample.

  • To account for variations in urine dilution, normalize the AGT concentration to the urinary creatinine (B1669602) concentration. The final result is typically expressed as ng/mg Cr or µg/g Cr.

Signaling Pathways and Experimental Workflows

Intrarenal Renin-Angiotensin System (RAS) Signaling Pathway

The following diagram illustrates the activation of the intrarenal RAS, starting with this compound and leading to downstream effects that contribute to kidney injury.

RAS_Pathway cluster_tubule Renal Tubule cluster_effects Pathophysiological Effects AGT This compound (AGT) (produced by proximal tubule) AngI Angiotensin I (Ang I) AGT->AngI cleavage AngII Angiotensin II (Ang II) AngI->AngII conversion AT1R AT1 Receptor AngII->AT1R binds to Inflammation Inflammation Kidney_Injury Progressive Kidney Injury Inflammation->Kidney_Injury Fibrosis Fibrosis Fibrosis->Kidney_Injury Vasoconstriction Vasoconstriction Vasoconstriction->Kidney_Injury Na_Retention Sodium & Water Retention Na_Retention->Kidney_Injury Renin Renin (from collecting duct/JGA) Renin->AngI ACE ACE ACE->AngII AT1R->Inflammation AT1R->Fibrosis AT1R->Vasoconstriction AT1R->Na_Retention

Caption: Intrarenal RAS activation and its downstream effects in the kidney.

Experimental Workflow for Urinary this compound Measurement

This diagram outlines the standard procedure for analyzing urinary this compound as a biomarker for kidney disease.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_assay ELISA Assay cluster_analysis Data Analysis arrow -> Collect Collect Spot Urine Sample Centrifuge Centrifuge to Remove Debris Collect->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Store Store at -80°C or Assay Immediately Supernatant->Store Dilute Thaw and Dilute Sample Store->Dilute Plate Add Samples/Standards to Coated Plate Dilute->Plate Incubate1 Incubate (Antigen Binding) Plate->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Det_Ab Add Detection Antibody Wash1->Add_Det_Ab Incubate2 Incubate Add_Det_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Stop Add Stop Solution Incubate3->Stop Read Read Absorbance at 450nm Stop->Read Curve Generate Standard Curve Read->Curve Calculate Calculate AGT Concentration Curve->Calculate Normalize Normalize to Urinary Creatinine Calculate->Normalize Result Final Result (uAGT/Cr) Normalize->Result

Caption: Standard workflow for urinary this compound biomarker analysis.

Logical Relationship: Elevated uAGT and CKD Progression

This diagram illustrates the mechanistic link between increased urinary this compound and the progression of chronic kidney disease.

CKD_Progression Start ↑ Intrarenal AGT Production RAS_Activation ↑ Intrarenal RAS Activation Start->RAS_Activation AngII_Increase ↑ Local Angiotensin II RAS_Activation->AngII_Increase uAGT_Increase ↑ Urinary AGT Excretion (Biomarker) RAS_Activation->uAGT_Increase Patho_Effects Pro-inflammatory & Pro-fibrotic Effects AngII_Increase->Patho_Effects Hemo_Effects Hemodynamic Effects (Glomerular Hypertension) AngII_Increase->Hemo_Effects Inflammation Inflammation Patho_Effects->Inflammation Glomerulosclerosis Glomerulosclerosis Hemo_Effects->Glomerulosclerosis Albuminuria ↑ Albuminuria Hemo_Effects->Albuminuria GFR_Decline ↓ eGFR Inflammation->GFR_Decline Fibrosis Tubulointerstitial Fibrosis Fibrosis->GFR_Decline Glomerulosclerosis->GFR_Decline CKD_Progression CKD Progression GFR_Decline->CKD_Progression Albuminuria->CKD_Progression Patho_effects Patho_effects Patho_effects->Fibrosis

Caption: The link between elevated urinary AGT and CKD progression.

Conclusion

Urinary this compound is a promising biomarker that reflects the activity of the intrarenal renin-angiotensin system.[2] A growing body of evidence indicates that elevated uAGT is strongly associated with the presence, severity, and progression of chronic kidney disease, often independent of traditional markers like albuminuria.[4][6] Its stability in urine and the availability of reliable ELISA-based quantification methods make it a clinically feasible tool.[5] For researchers and drug development professionals, uAGT offers a non-invasive window into the pathophysiology of kidney disease, providing a valuable endpoint for assessing the efficacy of therapeutic interventions targeting the renin-angiotensin system. Further research is warranted to fully establish its role in routine clinical practice, but its potential as a prognostic and monitoring tool in nephrology is substantial.[11][12]

References

The Intricate Feedback Loop: Angiotensin II's Regulation of Angiotensinogen Production

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The renin-angiotensin system (RAS) is a cornerstone of cardiovascular and renal homeostasis, with its principal effector peptide, angiotensin II (Ang II), orchestrating a wide array of physiological responses. A critical, yet complex, aspect of this system is the feedback regulation exerted by Ang II on the production of its own precursor, angiotensinogen (AGT). This positive feedback loop, primarily active in the liver, ensures a sustained supply of AGT, the rate-limiting substrate for renin. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative data, and experimental methodologies underlying the feedback regulation of this compound production by angiotensin II, tailored for researchers, scientists, and professionals in drug development.

Core Mechanisms of Angiotensin II-Mediated this compound Regulation

Angiotensin II stimulates the synthesis and secretion of this compound from hepatocytes through a multi-faceted approach involving both transcriptional activation and post-transcriptional modification. This positive feedback mechanism ensures that during periods of RAS activation, the availability of the substrate for renin is not a limiting factor in the production of Ang II.[1][2][3]

The primary receptor involved in this feedback loop is the Angiotensin II Type 1 (AT1) receptor.[4][5] Upon binding of Ang II to the AT1 receptor on hepatocytes, a cascade of intracellular signaling events is initiated, leading to increased AGT gene expression and protein synthesis.

Transcriptional Regulation

A key mechanism by which Ang II upregulates this compound production is through the activation of specific transcription factors. Notably, Ang II has been shown to induce the activity of nuclear factor-kappa B (NF-κB).[1][4] The transcriptional activator subunit, Rel A (p65), a component of the NF-κB complex, binds to the acute-phase response element (APRE) within the this compound gene promoter, enhancing its transcription.[1][4] This effect is rapid, with peak reporter activity observed after a 4-hour stimulation with Ang II.[4]

Post-Transcriptional Regulation: mRNA Stabilization

In addition to stimulating gene transcription, Angiotensin II also enhances this compound production by increasing the stability of its messenger RNA (mRNA).[6][7] Studies in isolated rat hepatocytes have demonstrated that Ang II can prolong the half-life of this compound mRNA approximately 2.5-fold, from 80 minutes to 190 minutes.[6][7] This stabilization is mediated through the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Agents that increase cAMP levels have been shown to inhibit this compound synthesis, further supporting this pathway's role.[7] This effect appears to be independent of the phospholipase C-calcium pathway.[6]

Quantitative Data on this compound Regulation by Angiotensin II

The following tables summarize the quantitative findings from key studies investigating the effects of Angiotensin II on this compound production in various experimental models.

Table 1: In Vitro Studies on Hepatocytes
Experimental ModelAngiotensin II ConcentrationParameter MeasuredFold Change/EffectReference
Freshly isolated rat hepatocytes100 nMThis compound mRNAIncrease observed within 1 hour, reaching a plateau after 2-3 hours.[6]
Freshly isolated rat hepatocytes100 nMThis compound secretionIncreased after a lag time of 2-3 hours; ~1.9-fold increase at 4 hours.[6]
Freshly isolated rat hepatocytes100 nMThis compound mRNA half-life~2.5-fold increase (from 80 to 190 minutes).[6][7]
Primary rat hepatocyte culturesNot specifiedNF-κB binding to APRERapid 4-fold increase.[4]
Table 2: In Vivo Studies in Rats
Experimental ModelAngiotensin II Infusion RateDurationTissueParameter MeasuredFold Change/EffectReference
Sprague-Dawley rats40 ng/min12 daysKidneyThis compound mRNA1.9-fold increase[8]
Sprague-Dawley rats40 ng/min12 daysKidneyThis compound protein1.9-fold increase[8]
Sprague-Dawley rats40 ng/min12 daysLiverThis compound mRNASignificant increase[8]
Sprague-Dawley rats40 ng/min12 daysLiverThis compound proteinSignificant increase[8]
Sprague-Dawley rats80 ng/min13 daysKidneyThis compound mRNASignificant increase[9]
Sprague-Dawley rats80 ng/min13 daysLiverThis compound mRNA78% increase[9]
Sprague-Dawley rats80 ng/min13 daysLiver64-kD this compound protein~3.8-fold increase[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols cited in the literature.

In Vitro Rat Liver Slice System

This method allows for the study of this compound release from liver tissue in a controlled environment.

  • Animal Preparation: Rats are subjected to various in vivo physiological or pharmacological perturbations (e.g., Ang II infusion, captopril (B1668294) treatment).[2][3]

  • Tissue Harvesting: Livers are excised from the treated rats.[2]

  • Slice Preparation: Thin slices of the liver are prepared.

  • Incubation: The liver slices are incubated in a suitable buffer for a defined period (e.g., up to 3 hours).[3]

  • Sample Collection: Aliquots of the incubation medium are collected at various time points.

  • This compound Measurement: The concentration of this compound released into the medium is quantified, typically by radioimmunoassay (RIA) after enzymatic conversion to Angiotensin I.

Isolated Hepatocyte Suspension Culture

This protocol is used to study the direct effects of Ang II on liver cells.

  • Hepatocyte Isolation: Primary hepatocytes are isolated from rat livers, often by collagenase perfusion.

  • Cell Culture: The isolated hepatocytes are maintained in a suspension culture.[6]

  • Treatment: The cells are treated with various concentrations of Angiotensin II or other signaling modulators for different durations.[6]

  • Sample Collection: At specified time points, cell pellets are collected for RNA or protein analysis, and the supernatant is collected to measure secreted this compound.[6]

  • Analysis: this compound mRNA levels are determined by methods such as Northern blotting or RT-PCR. Secreted this compound is quantified by RIA. Intracellular signaling molecules like cAMP can also be measured.[6][7]

Nuclear Run-On Assay

This assay is used to measure the rate of gene transcription.

  • Nuclei Isolation: Hepatocytes are treated with or without Angiotensin II, and their nuclei are isolated.

  • In Vitro Transcription: The isolated nuclei are incubated with radiolabeled UTP (e.g., [³²P]UTP) to allow for the elongation of pre-initiated RNA transcripts.[6][7]

  • RNA Isolation: The newly synthesized, radiolabeled RNA is isolated.

  • Hybridization: The labeled RNA is hybridized to specific DNA probes (e.g., for this compound) immobilized on a membrane.

  • Detection and Quantification: The amount of radioactivity bound to each probe is measured to determine the transcription rate of the corresponding gene.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

This technique is used to quantify mRNA levels.

  • RNA Isolation: Total RNA is extracted from tissues (e.g., kidney, liver) or cultured cells.[8][9]

  • Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using reverse transcriptase.[8]

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the this compound gene and a housekeeping gene (e.g., GAPDH) for normalization.[9]

  • Analysis: The PCR products are separated by gel electrophoresis and quantified. Semiquantitative analysis often involves comparing the band intensity of the this compound product to that of the housekeeping gene.[9]

Western Blot Analysis

This method is used to detect and quantify specific proteins.

  • Protein Extraction: Protein extracts are prepared from tissues or cells.[8]

  • Protein Quantification: The total protein concentration in the extracts is determined.

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunodetection: The membrane is incubated with a primary antibody specific for this compound, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).[8]

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and their intensity is quantified using densitometry.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the feedback regulation of this compound.

AngII_Signaling_Pathway cluster_nucleus Hepatocyte AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gi_protein Gi Protein AT1R->Gi_protein NFkB_Pathway NF-κB Pathway AT1R->NFkB_Pathway AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Reduces production mRNA_Degradation AGT mRNA Degradation cAMP->mRNA_Degradation Promotes AGT_mRNA This compound mRNA mRNA_Degradation->AGT_mRNA AGT_Protein This compound Protein AGT_mRNA->AGT_Protein Translation Nucleus Nucleus NFkB_Pathway->Nucleus AGT_Gene AGT Gene Transcription Nucleus->AGT_Gene Activates AGT_Gene->AGT_mRNA Transcription

Caption: Ang II signaling in hepatocytes for AGT regulation.

Experimental_Workflow Model Select Experimental Model (In Vivo / In Vitro) Treatment Angiotensin II Treatment (Dose and Time Course) Model->Treatment Sample Sample Collection (Tissue, Cells, Media) Treatment->Sample RNA_Analysis RNA Analysis (RT-PCR, Northern Blot, Nuclear Run-on) Sample->RNA_Analysis Protein_Analysis Protein Analysis (Western Blot, RIA, ELISA) Sample->Protein_Analysis Data Data Quantification and Statistical Analysis RNA_Analysis->Data Protein_Analysis->Data Conclusion Conclusion on Feedback Regulation Data->Conclusion

Caption: General workflow for studying AGT feedback regulation.

Implications for Drug Development

A thorough understanding of the positive feedback regulation of this compound by Angiotensin II is paramount for the development of novel therapeutics targeting the renin-angiotensin system. Strategies aimed at disrupting this feedback loop could offer a more comprehensive blockade of the RAS. For instance, therapies that specifically target the downstream signaling pathways of the AT1 receptor in hepatocytes, or those that interfere with the stabilization of this compound mRNA, could provide synergistic effects when used in combination with existing RAS inhibitors like ACE inhibitors or angiotensin receptor blockers. Furthermore, elucidating the precise molecular interactions in this pathway may unveil new drug targets for conditions characterized by RAS overactivation, such as hypertension, chronic kidney disease, and heart failure. The development of antisense oligonucleotides and small interfering RNA (siRNA) to suppress this compound synthesis represents a novel approach that directly targets the substrate of the RAS cascade, potentially circumventing the compensatory renin rise seen with other RAS inhibitors.[10]

References

The function of angiotensinogen in inflammation and fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Function of Angiotensinogen in Inflammation and Fibrosis

Executive Summary

This compound (AGT) is the sole precursor of all angiotensin peptides and a critical component of the Renin-Angiotensin System (RAS). While its role in blood pressure regulation is well-established, emerging evidence has illuminated its pivotal function as a key mediator in the complex processes of inflammation and fibrosis. Beyond its canonical conversion to Angiotensin II (Ang II), local tissue expression of AGT and the subsequent activation of RAS components contribute directly to pro-inflammatory and pro-fibrotic cascades in various organs, including the kidneys, liver, heart, and lungs. This guide provides a detailed examination of the molecular mechanisms through which AGT drives these pathological processes, outlines common experimental methodologies used to investigate its function, and presents the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working to understand and target the molecular drivers of chronic inflammatory and fibrotic diseases.

The Canonical Renin-Angiotensin System (RAS)

The classical RAS cascade begins with the enzymatic cleavage of AGT, a glycoprotein (B1211001) primarily produced by the liver, by the enzyme renin. This reaction yields the decapeptide Angiotensin I (Ang I). Angiotensin-Converting Enzyme (ACE) then cleaves Ang I to form the octapeptide Angiotensin II (Ang II), the primary effector molecule of the RAS. Ang II exerts its physiological effects by binding to two main G protein-coupled receptors: Ang II type 1 receptor (AT1R) and Ang II type 2 receptor (AT2R). Most of the well-known pro-inflammatory and pro-fibrotic effects of Ang II are mediated through the AT1R.

Canonical_RAS_Pathway cluster_0 Bloodstream cluster_1 Target Tissue AGT This compound (AGT) (from Liver) AngI Angiotensin I AGT->AngI Cleavage AngII Angiotensin II AngI->AngII Conversion AT1R AT1 Receptor AngII->AT1R Binding Effects Vasoconstriction Aldosterone Release ... AT1R->Effects Activation Renin Renin (from Kidney) Renin->AngI ACE ACE (Lungs, Endothelium) ACE->AngII

Figure 1: The canonical Renin-Angiotensin System cascade.

The Role of this compound and Angiotensin II in Inflammation

Ang II, acting through the AT1R, is a potent pro-inflammatory mediator. It promotes inflammation by stimulating the production of reactive oxygen species (ROS), activating pro-inflammatory transcription factors, and inducing the expression of cytokines, chemokines, and adhesion molecules.

Key Pro-inflammatory Mechanisms:

  • Oxidative Stress: Ang II binding to AT1R activates NADPH oxidase (NOX), a multi-subunit enzyme complex. This activation leads to a surge in superoxide (B77818) production, contributing to oxidative stress, which damages cells and propagates inflammatory signaling.

  • NF-κB Activation: ROS and other signaling intermediates triggered by AT1R activation lead to the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and drives the transcription of a wide array of pro-inflammatory genes.

  • Cytokine & Chemokine Production: NF-κB activation results in the upregulation and release of key inflammatory mediators, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). These molecules recruit and activate immune cells, such as macrophages and lymphocytes, to the site of injury, amplifying the inflammatory response.

Pro_Inflammatory_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds NOX NADPH Oxidase (NOX) AT1R->NOX Activates ROS Reactive Oxygen Species (ROS) NOX->ROS Generates NFkB NF-κB Activation ROS->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines Upregulates Transcription Inflammation Immune Cell Infiltration Tissue Injury Cytokines->Inflammation Promotes

Figure 2: Pro-inflammatory signaling pathway of Angiotensin II.

The Role of this compound and Angiotensin II in Fibrosis

Chronic inflammation is a primary driver of fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to scarring and organ dysfunction. Ang II contributes directly to fibrosis through both inflammation-dependent and inflammation-independent mechanisms.

Key Pro-fibrotic Mechanisms:

  • Myofibroblast Activation: Ang II directly stimulates the proliferation of fibroblasts and their differentiation into myofibroblasts. Myofibroblasts are the primary cell type responsible for ECM deposition.

  • TGF-β1 Upregulation: Ang II is a potent inducer of Transforming Growth Factor-beta 1 (TGF-β1), the most well-characterized pro-fibrotic cytokine. TGF-β1, in turn, stimulates myofibroblasts to produce large quantities of ECM proteins, such as collagen type I and fibronectin.

Pro_Fibrotic_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Fibroblast Fibroblast / Myofibroblast AT1R->Fibroblast Stimulates Differentiation TGFb TGF-β1 Upregulation AT1R->TGFb Induces ECM Extracellular Matrix (ECM) Production (Collagen, Fibronectin) Fibroblast->ECM Synthesizes TGFb->Fibroblast Activates Fibrosis Tissue Scarring Organ Dysfunction ECM->Fibrosis Leads to

Figure 3: Pro-fibrotic signaling pathway of Angiotensin II.

Experimental Protocols and Methodologies

Investigating the role of AGT in inflammation and fibrosis involves a combination of in vitro and in vivo experimental models.

Common Experimental Workflow

A typical research workflow involves stimulating cells or inducing a disease model in animals, followed by treatment with RAS inhibitors to assess the contribution of the AGT/Ang II axis. The final step involves molecular and histological analysis to quantify markers of inflammation and fibrosis.

Experimental_Workflow cluster_model 1. Model System cluster_treatment 2. Treatment / Stimulation cluster_analysis 3. Analysis invitro In Vitro (e.g., Macrophages, Fibroblasts) stim Stimulation (e.g., Angiotensin II) invitro->stim invivo In Vivo (e.g., Mouse model of kidney fibrosis) invivo->stim inhib Inhibitor Treatment (e.g., ARB, ACEi) stim->inhib Comparison Group mol_analysis Molecular Analysis: - qPCR (Gene Expression) - Western Blot (Protein) - ELISA (Cytokines) stim->mol_analysis hist_analysis Histological Analysis: - H&E Staining - Masson's Trichrome (Collagen) - IHC/IF (Protein Localization) stim->hist_analysis inhib->mol_analysis inhib->hist_analysis

Figure 4: A typical experimental workflow for studying RAS function.
Detailed Methodologies

  • Quantitative PCR (qPCR):

    • Objective: To measure the gene expression of inflammatory (e.g., Tnf, Il6, Mcp1) and fibrotic (e.g., Col1a1, Acta2, Tgfb1) markers.

    • Protocol:

      • Isolate total RNA from cells or tissues using a TRIzol-based method.

      • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

      • Synthesize complementary DNA (cDNA) from 1-2 μg of RNA using a reverse transcription kit.

      • Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers.

      • Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh, Actb).

      • Calculate relative gene expression using the ΔΔCt method.

  • Western Blotting:

    • Objective: To detect and quantify specific proteins involved in signaling pathways (e.g., phospho-p65 for NF-κB activation) or fibrosis (e.g., Collagen I).

    • Protocol:

      • Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

      • Determine protein concentration using a BCA assay.

      • Denature 20-40 μg of protein lysate by boiling in Laemmli sample buffer.

      • Separate proteins by size via SDS-PAGE.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

      • Incubate with a primary antibody specific to the target protein overnight at 4°C.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Normalize protein levels to a loading control (e.g., GAPDH, β-actin).

  • Masson's Trichrome Staining:

    • Objective: To visualize and quantify collagen deposition in tissue sections as a marker of fibrosis.

    • Protocol:

      • Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.

      • Cut 4-5 μm thick sections and mount on glass slides.

      • Deparaffinize and rehydrate the sections through a series of xylene and ethanol (B145695) washes.

      • Stain with Weigert's iron hematoxylin (B73222) for nuclei (black), Biebrich scarlet-acid fuchsin for cytoplasm (red), and aniline (B41778) blue for collagen (blue).

      • Dehydrate the sections, clear with xylene, and mount with a permanent mounting medium.

      • Capture images using a light microscope and quantify the blue-stained area (collagen) as a percentage of the total tissue area using image analysis software (e.g., ImageJ).

Quantitative Data Presentation (Illustrative Examples)

The following tables represent example data to illustrate how quantitative findings from the aforementioned experiments are typically structured.

Table 1: Illustrative In Vitro Data - Effect of Ang II on Pro-inflammatory Gene Expression in Macrophages

Gene TargetTreatment GroupFold Change (vs. Control)P-value
TNF-α Control1.0 ± 0.15-
Ang II (100 nM)8.5 ± 1.2< 0.001
Ang II + ARB1.8 ± 0.4< 0.01
IL-6 Control1.0 ± 0.2-
Ang II (100 nM)12.3 ± 2.1< 0.001
Ang II + ARB2.1 ± 0.5< 0.001
MCP-1 Control1.0 ± 0.1-
Ang II (100 nM)15.7 ± 2.5< 0.001
Ang II + ARB2.5 ± 0.6< 0.001
Data are presented as mean ± standard deviation. ARB: Angiotensin Receptor Blocker.

Table 2: Illustrative In Vivo Data - Effect of an AT1R Blocker on Renal Fibrosis Markers

ParameterSham GroupDisease ModelDisease Model + ARBP-value (vs. Disease)
Collagen Area (%) 1.5 ± 0.525.4 ± 4.18.9 ± 2.3< 0.001
Col1a1 mRNA 1.0 ± 0.318.2 ± 3.55.1 ± 1.8< 0.001
Tgfb1 mRNA 1.0 ± 0.29.8 ± 1.93.2 ± 1.1< 0.01
Data are presented as mean ± standard deviation. Collagen area quantified from Masson's Trichrome staining. mRNA levels are fold change relative to Sham.

Conclusion and Therapeutic Implications

This compound, through its conversion to Ang II, is a central pathogenic driver of both inflammation and fibrosis. The Ang II/AT1R axis activates a cascade of downstream events, including oxidative stress, NF-κB activation, and TGF-β1 upregulation, which collectively promote immune cell infiltration and excessive ECM deposition. This understanding has established the RAS as a prime therapeutic target for a wide range of chronic diseases. Pharmacological interventions such as ACE inhibitors and Angiotensin Receptor Blockers (ARBs) are cornerstone therapies for managing conditions like chronic kidney disease, heart failure, and hypertension, largely due to their ability to mitigate the detrimental inflammatory and fibrotic effects of Ang II. Future drug development may focus on more targeted approaches, including inhibitors of AGT itself or downstream mediators in its signaling pathways, to offer more precise control over these pathological processes.

Methodological & Application

Measuring Angiotensinogen Levels in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensinogen (AGT) is the essential substrate for renin and the precursor of the potent vasoconstrictor angiotensin II, a key player in the Renin-Angiotensin System (RAS). The RAS is a critical regulator of blood pressure, fluid and electrolyte balance. Dysregulation of this system is implicated in various cardiovascular diseases, including hypertension and pre-eclampsia. Accurate measurement of this compound levels in human plasma is crucial for understanding the pathophysiology of these conditions and for the development of novel therapeutic interventions. This document provides detailed protocols for the quantification of human plasma this compound using three common laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Western Blotting.

The Renin-Angiotensin Signaling Pathway

The RAS cascade begins with the cleavage of this compound by renin to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary active component of the system.

AGT This compound (AGT) AngI Angiotensin I AGT->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Effects Vasoconstriction, Aldosterone Release, Sodium Retention AT1R->Effects

Caption: The Renin-Angiotensin System signaling cascade.

Quantitative Data Summary

The following table summarizes the typical concentrations and molecular weights of this compound found in human plasma.

ParameterValueReference
Normal Plasma Concentration28 - 71 µg/mL[1]
Normal Plasma Concentration2.8 - 7.1 mg/100mL[2]
Average Plasma Concentration~60 µg/mL (~1 µM)[1]
Molecular Weight (Monomeric)55 - 65 kDa[2]
Molecular Weight (High Mass)200 - 550 kDa[2]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method for quantifying this compound in plasma. The following is a generalized protocol for a sandwich ELISA, which is the most common format for this application.

cluster_prep Sample Preparation cluster_assay ELISA Procedure Collect Collect Plasma (EDTA/Heparin) Centrifuge Centrifuge at 1000 x g Collect->Centrifuge Store Store at -80°C Centrifuge->Store Dilute Dilute Sample Store->Dilute Coat Add Sample to Coated Plate Dilute->Coat Incubate1 Incubate & Wash Coat->Incubate1 AddDetect Add Detection Antibody Incubate1->AddDetect Incubate2 Incubate & Wash AddDetect->Incubate2 AddEnzyme Add Enzyme Conjugate Incubate2->AddEnzyme Incubate3 Incubate & Wash AddEnzyme->Incubate3 AddSubstrate Add Substrate Incubate3->AddSubstrate Incubate4 Incubate & Develop AddSubstrate->Incubate4 Stop Add Stop Solution Incubate4->Stop Read Read at 450 nm Stop->Read

Caption: General workflow for an this compound ELISA.

a. Sample Collection and Preparation:

  • Collect whole blood into tubes containing either EDTA or heparin as an anticoagulant.[3][4]

  • Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.[4]

  • Carefully aspirate the plasma supernatant and transfer it to a clean tube.

  • For immediate use, proceed to the assay. For long-term storage, aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][4]

  • Prior to the assay, thaw samples on ice and dilute them as per the ELISA kit manufacturer's instructions. A dilution factor of 500 to 1000-fold is often recommended for human plasma.[5]

b. ELISA Procedure:

  • Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[3]

  • Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the microplate pre-coated with an anti-angiotensinogen antibody.

  • Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 1-2 hours at 37°C or room temperature).[4][5]

  • Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with the provided wash buffer.[4]

  • Add 100 µL of the biotin-conjugated detection antibody to each well.

  • Cover the plate and incubate as specified (e.g., 1 hour at 37°C).[4]

  • Repeat the wash step as described in step 4.

  • Add 100 µL of streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.

  • Cover the plate and incubate for the recommended time (e.g., 30-50 minutes at 37°C).[3][4]

  • Repeat the wash step.

  • Add 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C.[4]

  • Add 50 µL of stop solution to each well to terminate the reaction. The color in the wells should change from blue to yellow.

  • Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and the ability to measure different forms of this compound, such as the reduced and oxidized forms.[6]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Enrich Enrich AGT from Plasma (e.g., Affinity Chromatography) Deglycosylate Deglycosylate with PNGase F Enrich->Deglycosylate Reduce_Alkyl Reduce and Alkylate Deglycosylate->Reduce_Alkyl Digest Digest with Protease (e.g., Chymotrypsin) Reduce_Alkyl->Digest LC Liquid Chromatography (Peptide Separation) Digest->LC MS1 Mass Spectrometry (Precursor Ion Scan) LC->MS1 MS2 Tandem Mass Spectrometry (Fragment Ion Scan) MS1->MS2 Data Data Analysis & Quantification MS2->Data

Caption: Workflow for LC-MS/MS measurement of this compound.

a. Sample Preparation:

  • Enrichment: Selectively enrich this compound from plasma using techniques like two-dimensional chromatography with concanavalin (B7782731) A lectin affinity followed by reversed-phase steps.[6]

  • Deglycosylation: Treat the enriched this compound with PNGase F to remove N-linked glycans.[6]

  • Reduction and Alkylation: To differentiate between oxidized and reduced forms, a differential alkylation approach can be used. This involves blocking free thiols, reducing disulfide bonds, and then alkylating the newly formed free thiols.[6]

  • Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme like chymotrypsin.[6]

b. LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the resulting peptides using a reversed-phase high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometry: Analyze the eluted peptides using a tandem mass spectrometer.

    • MS1 Scan: The mass spectrometer scans for the precursor ions of the target this compound peptides.

    • MS2 Scan (Fragmentation): The selected precursor ions are fragmented, and the resulting fragment ions are detected.

  • Data Analysis: Identify and quantify the target peptides based on their specific precursor and fragment ion masses. The concentration of this compound in the original sample is calculated based on the signal intensity of these peptides.

Western Blotting

Western blotting is a semi-quantitative method used to detect the presence and relative abundance of this compound in plasma. It can also be used to identify different molecular weight forms of the protein.[7]

cluster_prep Sample Preparation cluster_blot Western Blot Procedure Plasma Human Plasma Homogenize Homogenize with Protease Inhibitors Plasma->Homogenize Quantify Quantify Protein Concentration Homogenize->Quantify SDS SDS-PAGE Quantify->SDS Transfer Transfer to PVDF Membrane SDS->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Ab Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Secondary Ab Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detect Detect with Substrate Wash2->Detect Image Image and Analyze Detect->Image

Caption: Western Blotting workflow for this compound detection.

a. Sample Preparation:

  • Prepare plasma samples as described in the ELISA section.

  • To prevent protein degradation, add a cocktail of protease inhibitors to the plasma samples.[7]

  • Determine the total protein concentration of each plasma sample using a protein assay such as the Bradford or BCA assay.

b. Western Blotting Procedure:

  • SDS-PAGE: Separate 5-25 µg of total protein per lane on a polyacrylamide gel (e.g., 3-8% Tris-glycine gel) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for human this compound overnight at 4°C with gentle shaking.[9]

  • Washing: Wash the membrane several times with wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Analyze the resulting bands. The intensity of the band corresponding to this compound provides a semi-quantitative measure of its abundance. Different bands may be observed corresponding to the 52 and 64 kDa forms of this compound.[7]

References

Application Notes: Quantification of Angiotensinogen Using ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantification of angiotensinogen (AGT) in various biological samples using Enzyme-Linked Immunosorbent Assay (ELISA) kits. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is the precursor of the potent vasoconstrictor angiotensin II, a key player in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance.[1][2] Accurate quantification of AGT is crucial for research in hypertension, cardiovascular disease, and renal physiology.[1][2] ELISA provides a sensitive and specific method for measuring AGT concentrations in a variety of sample types.[2][3] This document outlines a generalized protocol based on commercially available sandwich ELISA kits.

The Renin-Angiotensin System (RAS)

The diagram below illustrates the central role of this compound in the Renin-Angiotensin System.

RAS_Pathway cluster_production Production & Cleavage cluster_receptors Receptor Binding cluster_effects Downstream Effects AGT This compound AngI Angiotensin I AGT->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Aldosterone Aldosterone Release AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Effects Physiological Effects AT2R->Effects Vasodilation, Antiproliferation Aldosterone->Effects Vasoconstriction->Effects

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

Quantitative Data Summary

The following table summarizes key performance characteristics of various commercially available this compound ELISA kits.

SpeciesAssay TypeDetection RangeSensitivitySample Types
HumanSandwich1.22 - 300 ng/mL= 1.22 ng/mLPlasma, Cell culture supernatant, Serum[1]
HumanSandwich1.56 - 100 ng/mL0.94 ng/mLSerum, Plasma, Cell culture supernatant, and other related supernatants and tissues[4]
HumanSandwich0.31 - 20 ng/mLNot SpecifiedPlasma[2]
HumanCompetitive0.313 - 20 ug/mL0.188 ug/mLSerum, Plasma, and other biological fluids[5]
RatSandwich62.5 - 4000 ng/mL37.5 ng/mLSerum, Plasma, and other biological fluids[6]
RatSandwich125 - 8000 pg/mL25 pg/mLPlasma, Serum, Cell Culture, Urine, Cell/Tissue Lysates, Synovial Fluid, BAL[7]
RatSandwich0.08 - 5.0 ng/mLNot SpecifiedSerum, EDTA-plasma, urine and cell culture supernatant[8][9]
MouseSandwich0.938 - 60 ng/mL0.563 ng/mLSerum, Plasma, Cell Culture Supernatant, cell or tissue lysate[10]
MouseSandwich49.9 pg/mL (sensitivity)49.9 pg/mLCell culture supernatant, citrate (B86180) plasma, EDTA plasma, heparin plasma, serum[11]
MouseSandwich0.16 - 10 ng/mLNot SpecifiedSerum, EDTA-plasma, urine or cell culture media[12]

Experimental Protocol

This protocol represents a generalized procedure for a sandwich ELISA. It is crucial to refer to the specific manual provided with your ELISA kit for detailed instructions, as incubation times, temperatures, and reagent concentrations may vary.

Principle of the Sandwich ELISA

The sandwich ELISA method utilizes a pair of antibodies specific to the target antigen (this compound).[6] An antibody is pre-coated onto the microplate wells.[6] When the sample is added, the this compound present binds to this capture antibody.[6] A second, biotinylated detection antibody is then added, which binds to a different epitope on the captured this compound.[6] Following this, an enzyme-conjugated streptavidin (commonly Horseradish Peroxidase - HRP) is added, which binds to the biotinylated detection antibody.[6] Finally, a substrate solution is introduced, and the enzyme catalyzes a colorimetric reaction.[6] The intensity of the color produced is directly proportional to the amount of this compound in the sample.[6]

Materials Required (Typical)
  • This compound ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)[1][13]

  • Microplate reader capable of measuring absorbance at 450 nm[14]

  • Precision pipettes and tips[14]

  • Distilled or deionized water[14]

  • Graduated cylinders[14]

  • Tubes for standard and sample dilutions[14]

  • Absorbent paper[14]

Sample Preparation

Proper sample collection and preparation are critical for accurate results.

  • Serum: Collect whole blood in a serum separator tube (SST). Allow the blood to clot for 30 minutes to 2 hours at room temperature, then centrifuge at approximately 1000 x g for 15-20 minutes.[6][15] Carefully collect the serum and assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[6][15]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant.[15] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[15] Collect the plasma and assay immediately or aliquot and store at ≤ -20°C.[15]

  • Cell Culture Supernatant: Centrifuge cell culture media at 1000 x g for 20 minutes to remove any cellular debris.[6] Collect the supernatant for the assay.

  • Tissue Lysates: Homogenize the tissue in an appropriate buffer and centrifuge to remove debris. The specific protocol will depend on the tissue type and should be optimized.

  • Urine: For some kits, urine samples may be used. It is often recommended to use spot urine samples and to measure them immediately after collection or store them at -80°C, as this compound in urine can be unstable.[16]

Sample Dilution: The concentration of this compound can vary significantly between sample types. It is often necessary to dilute samples with the assay buffer provided in the kit. For instance, serum or plasma may require dilutions of 1:1000 or more.[12] It is recommended to perform a pilot experiment to determine the optimal dilution factor for your samples.

Assay Procedure Workflow

The following diagram outlines the typical steps of the this compound ELISA protocol.

ELISA_Workflow Start Start ReagentPrep Prepare Reagents, Standards, and Samples Start->ReagentPrep AddSample Add 100 µL of Standard or Sample to each well ReagentPrep->AddSample Incubate1 Incubate (e.g., 1-2.5 hours at 37°C or RT) AddSample->Incubate1 Wash1 Wash wells Incubate1->Wash1 AddDetectionAb Add 100 µL of Biotinylated Detection Antibody Wash1->AddDetectionAb Incubate2 Incubate (e.g., 1 hour at 37°C or RT) AddDetectionAb->Incubate2 Wash2 Wash wells Incubate2->Wash2 AddHRP Add 100 µL of Streptavidin-HRP Wash2->AddHRP Incubate3 Incubate (e.g., 30-45 minutes at 37°C or RT) AddHRP->Incubate3 Wash3 Wash wells Incubate3->Wash3 AddSubstrate Add 90-100 µL of TMB Substrate Wash3->AddSubstrate Incubate4 Incubate in the dark (e.g., 15-30 minutes at 37°C or RT) AddSubstrate->Incubate4 AddStop Add 50 µL of Stop Solution Incubate4->AddStop ReadPlate Read Absorbance at 450 nm AddStop->ReadPlate End End ReadPlate->End

Caption: A generalized workflow for a sandwich ELISA protocol.

Step-by-Step Protocol
  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare the wash buffer, standards, and detection antibody working solutions according to the kit manual.

  • Standard and Sample Addition: Add 100 µL of each standard and diluted sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.[8]

  • First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C or 2.5 hours at room temperature).[6][14]

  • Washing: Aspirate or decant the contents of the wells. Wash the wells 3-5 times with the prepared wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.

  • Second Incubation: Cover the plate and incubate (e.g., 60 minutes at 37°C or room temperature).[6]

  • Washing: Repeat the washing step as described in step 4.

  • Streptavidin-HRP Addition: Add 100 µL of the Streptavidin-HRP conjugate solution to each well.

  • Third Incubation: Cover the plate and incubate (e.g., 30-45 minutes at 37°C or room temperature).[6][14]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 90-100 µL of the TMB substrate solution to each well.

  • Color Development: Cover the plate and incubate in the dark at room temperature or 37°C for 15-30 minutes. A blue color will develop.[6]

  • Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.[15]

  • Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis
  • Standard Curve: Create a standard curve by plotting the average OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Sample Concentration Calculation: Determine the concentration of this compound in your samples by interpolating their average OD values from the standard curve.

  • Dilution Factor: Remember to multiply the interpolated concentration by the dilution factor used for your samples to obtain the actual concentration in the original sample.

Troubleshooting

IssuePossible CauseSolution
High Background - Insufficient washing- Contaminated reagents- Prolonged incubation times- Ensure thorough washing- Use fresh, uncontaminated reagents- Adhere to the recommended incubation times and temperatures
Low Signal - Incorrect reagent preparation- Inactive enzyme- Short incubation times- Double-check reagent dilutions and preparation- Ensure proper storage of kit components- Follow the specified incubation times
Poor Reproducibility - Inconsistent pipetting- Incomplete mixing of reagents- Temperature variations- Use calibrated pipettes and ensure consistent technique- Thoroughly mix all reagents before use- Maintain a stable temperature
No Signal - Missing a critical reagent- Incorrect plate orientation- Review the protocol to ensure all steps were followed correctly- Verify the correct addition of all reagents

References

Application Notes: Western Blot Analysis of Angiotensinogen in Tissue Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiotensinogen (AGT) is the precursor protein of the potent vasoconstrictor angiotensin II and the central component of the Renin-Angiotensin System (RAS).[1][2] The RAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[3] AGT is primarily synthesized and secreted by the liver, but local expression in other tissues, including the kidney, adipose tissue, and brain, is increasingly recognized as a key contributor to localized RAS activity and pathophysiology.[4][5] Western blotting is a fundamental technique used to detect and quantify this compound in tissue homogenates, providing valuable insights into tissue-specific RAS regulation in health and disease.[6]

This document provides a detailed protocol for the successful detection of this compound in tissue lysates using Western blot analysis. It covers procedures from tissue sample preparation to data interpretation. This compound often appears as multiple bands on a Western blot, typically between 52 and 64 kDa, due to varying degrees of glycosylation.[7][8]

Experimental Workflow for this compound Western Blot

The overall workflow involves tissue homogenization, protein quantification, electrophoretic separation, transfer to a membrane, and immunodetection.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Data Analysis Tissue 1. Tissue Collection & Freezing Homogenize 2. Homogenization in Lysis Buffer Tissue->Homogenize Centrifuge 3. Centrifugation Homogenize->Centrifuge Supernatant 4. Collect Supernatant (Lysate) Centrifuge->Supernatant Quantify 5. Protein Quantification (e.g., BCA Assay) Supernatant->Quantify Load 6. Prepare & Load Samples on SDS-PAGE Gel Quantify->Load Electrophoresis 7. Gel Electrophoresis Load->Electrophoresis Transfer 8. Protein Transfer to PVDF/Nitrocellulose Membrane Electrophoresis->Transfer Block 9. Membrane Blocking Transfer->Block PrimaryAb 10. Primary Antibody Incubation (Anti-Angiotensinogen) Block->PrimaryAb Wash1 11. Washing PrimaryAb->Wash1 SecondaryAb 12. HRP-Conjugated Secondary Antibody Incubation Wash1->SecondaryAb Wash2 13. Final Washing SecondaryAb->Wash2 Detect 14. Signal Detection (Chemiluminescence) Wash2->Detect Analyze 15. Data Analysis & Densitometry Detect->Analyze

Caption: A flowchart illustrating the key steps for Western blot analysis of this compound.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of this compound in tissue lysates. Optimization may be required for specific tissues or antibodies.

Preparation of Tissue Lysate
  • Tissue Harvesting: Rapidly dissect the tissue of interest on ice to minimize protein degradation.[9] Wash briefly with ice-cold phosphate-buffered saline (PBS) to remove contaminants.[9]

  • Homogenization: For every 50-100 mg of tissue, add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[9][10] Homogenize the tissue on ice using a mechanical homogenizer or sonicator until no tissue chunks remain.[11][12]

  • Lysis: Incubate the homogenate on ice for 30-60 minutes with gentle agitation to ensure complete lysis.[13]

  • Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[10]

  • Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is your tissue lysate. Store at -80°C for long-term use.[6]

Protein Quantification

Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.[13] The optimal concentration is typically 1–5 mg/mL.[13]

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: In a microcentrifuge tube, mix an appropriate volume of tissue lysate (typically 20-40 µg of total protein) with 4X or 5X Laemmli sample buffer containing a reducing agent (like DTT or β-mercaptoethanol).[11]

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]

  • Gel Loading: Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (a 10-12% gel is suitable for this compound's size).[9]

  • Electrophoresis: Run the gel in 1X Tris-Glycine running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[6]

Protein Transfer
  • Membrane Activation: If using a PVDF membrane, activate it by briefly immersing in methanol. If using nitrocellulose, no activation is needed. Equilibrate the membrane in transfer buffer.

  • Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.[15]

  • Transfer: Transfer the proteins from the gel to the membrane via wet or semi-dry electroblotting according to the manufacturer's instructions.

Immunoblotting and Detection
  • Blocking: After transfer, rinse the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).[16] Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[16][17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound. The dilution should be optimized but a starting point of 1:1000 in blocking buffer is common.[18][19] Incubation is typically performed overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., Goat Anti-Rabbit IgG H&L (HRP)).[20][21] This is typically done for 1 hour at room temperature.

  • Final Washing: Repeat the washing step (step 5.3) to remove unbound secondary antibody.

  • Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer’s protocol. Capture the chemiluminescent signal using an imaging system or X-ray film.[14]

Quantitative Data Summary

Western blot analysis allows for the semi-quantitative comparison of this compound protein levels across different tissues. Studies have identified different forms of this compound based on glycosylation, primarily at 52 kDa and a more heavily glycosylated form at 64 kDa.[7][8]

TissueThis compound Forms Detected (kDa)Relative Expression Notes
Liver 52 and 64High expression. The 64 kDa form is highly glycosylated and its expression can be regulated, while the 52 kDa form appears to be constitutively secreted.[7][8]
Kidney 52A single band is typically observed. Total this compound content is lower than in the liver.[7][8]
Plasma 52 and 64Both glycosylated forms are present in circulation.[7][8]
Adipose Tissue DetectedBoth visceral (VAT) and subcutaneous (SAT) adipose tissues express this compound.[4]

This compound Signaling Pathway (Renin-Angiotensin System)

This compound is the substrate from which active angiotensin peptides are generated, playing a central role in the Renin-Angiotensin System (RAS).

RAS_Pathway AGT This compound (from Liver, etc.) ANGI Angiotensin I AGT->ANGI cleavage ANGII Angiotensin II ANGI->ANGII conversion AT1R AT1 Receptor ANGII->AT1R binds Effects Physiological Effects: • Vasoconstriction • Aldosterone Secretion • Sodium & Water Retention AT1R->Effects activates Renin Renin (from Kidney) Renin->AGT ACE ACE (from Lungs, Endothelium) ACE->ANGI

Caption: The classical Renin-Angiotensin System (RAS) signaling cascade.

References

Application Notes: Immunohistochemical Staining of Angiotensinogen in Kidney Sections

References

Application Notes and Protocols for Generating Angiotensinogen Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and validation of angiotensinogen (Agt) knockout mouse models for research purposes. The methodologies outlined below utilize the CRISPR-Cas9 system for efficient gene editing and include protocols for validation and phenotypic characterization.

Introduction

This compound (Agt) is the sole precursor of the potent vasoconstrictor peptide angiotensin II, a key effector molecule of the Renin-Angiotensin System (RAS). The RAS plays a critical role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.[1][2] Dysregulation of this system is implicated in the pathophysiology of hypertension, cardiovascular disease, and kidney disease.[3][4] The generation of Agt knockout mouse models provides a powerful tool to investigate the physiological roles of Agt and to evaluate novel therapeutic strategies targeting the RAS.[3][5]

Data Presentation

Table 1: Phenotypic Characterization of this compound Knockout (Agt-KO) Mice
ParameterWild-Type (WT)Agt-KOPercentage ChangeReference
Systolic Blood Pressure (mmHg) ~110 - 120~70 - 80↓ 30-40%[6]
Hepatic Agt mRNA Expression 100%Not Detectable↓ 100%[6]
Plasma this compound PresentNot Detectable↓ 100%[7]
Plasma Renin Activity NormalMarkedly Elevated[3]
Heart Rate (beats/min) ~550 - 650No significant change-[8]

Note: Values are approximate and can vary based on genetic background, age, and experimental conditions.

Experimental Protocols

Protocol 1: Generation of this compound Knockout Mice using CRISPR-Cas9

This protocol outlines the key steps for generating Agt knockout mice via CRISPR-Cas9-mediated gene editing in mouse zygotes.[9]

1. Guide RNA (gRNA) Design and Synthesis:

  • Design two or more gRNAs targeting the early exons of the mouse Agt gene (Gene ID: 11606) to ensure a complete knockout. Online design tools such as Benchling or CRISPOR can be utilized.[7][10]

  • Synthesize the designed gRNAs and the Cas9 nuclease. Commercially available kits can be used for in vitro transcription of gRNA.

2. Zygote Preparation and Microinjection:

  • Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

  • Microinject a solution containing Cas9 mRNA and the designed gRNAs into the cytoplasm or pronucleus of the fertilized eggs.[11]

3. Embryo Transfer:

  • Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female mice.

4. Screening for Founder Mice:

  • After birth, screen the resulting pups for the desired genetic modification using PCR and Sanger sequencing of genomic DNA isolated from tail biopsies.

Protocol 2: Genotyping of this compound Knockout Mice by PCR

This protocol is for the identification of wild-type, heterozygous, and homozygous knockout mice.[12]

1. Genomic DNA Extraction:

  • Isolate genomic DNA from mouse tail clips or ear punches using a commercial DNA extraction kit or a standard proteinase K digestion followed by isopropanol (B130326) precipitation.[13]

2. PCR Amplification:

  • Design three primers: a forward primer upstream of the targeted region, a reverse primer downstream of the targeted region, and a reverse primer within the deleted sequence.

  • Set up the PCR reaction with the following components:

    • Genomic DNA (~100 ng)

    • Forward Primer (10 µM)

    • Wild-Type Reverse Primer (10 µM)

    • Knockout Reverse Primer (10 µM)

    • PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

    • Nuclease-free water

  • Perform PCR with the following cycling conditions (example):

    • Initial denaturation: 95°C for 3 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

3. Gel Electrophoresis:

  • Analyze the PCR products on a 1.5-2% agarose (B213101) gel. The expected band sizes will differ for wild-type, heterozygous, and homozygous knockout mice.

Protocol 3: Validation of this compound Knockout by Western Blot

This protocol confirms the absence of Agt protein in knockout mice.[14][15][16]

1. Protein Extraction:

  • Homogenize liver tissue (the primary site of Agt synthesis) in RIPA buffer supplemented with protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant containing the total protein lysate.

  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for this compound (e.g., goat anti-mouse AGT) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Protocol 4: Blood Pressure Measurement in Mice

This protocol describes the non-invasive measurement of blood pressure in conscious mice using the tail-cuff method.[7][17][18][19]

1. Acclimatization:

  • Acclimatize the mice to the restraining device and the procedure for at least 3-5 consecutive days before recording measurements to minimize stress-induced fluctuations in blood pressure.

2. Measurement Procedure:

  • Place the mouse in a restrainer on a warming platform to maintain body temperature and promote blood flow to the tail.

  • Position the tail cuff and sensor on the mouse's tail according to the manufacturer's instructions.

  • Perform multiple measurement cycles (e.g., 10-20 cycles) and average the readings to obtain a reliable blood pressure value. Discard the initial few readings to allow for stabilization.

3. Data Analysis:

  • Record systolic, diastolic, and mean arterial pressures. Ensure that the measurements are consistent across several days.

Mandatory Visualizations

experimental_workflow cluster_crispr CRISPR-Cas9 Gene Editing cluster_screening Screening & Validation cluster_phenotyping Phenotypic Characterization gRNA_design 1. gRNA Design & Synthesis (Targeting Agt Exons) zygote_injection 2. Zygote Microinjection (Cas9 mRNA + gRNAs) gRNA_design->zygote_injection embryo_transfer 3. Embryo Transfer to Pseudopregnant Females zygote_injection->embryo_transfer genotyping 4. Genotyping of Pups (PCR & Sequencing) embryo_transfer->genotyping western_blot 5. Protein Validation (Western Blot of Liver) genotyping->western_blot bp_measurement 6. Blood Pressure Measurement (Tail-Cuff Method) western_blot->bp_measurement

Caption: Experimental workflow for generating and validating Agt knockout mice.

renin_angiotensin_system liver Liver This compound This compound (Agt) liver->this compound produces angiotensin_I Angiotensin I This compound:e->angiotensin_I:w cleaves renin Renin renin->angiotensin_I kidney Kidney kidney->renin releases sodium_reabsorption Na+ & H2O Reabsorption kidney->sodium_reabsorption increases angiotensin_II Angiotensin II angiotensin_I:e->angiotensin_II:w converts ace ACE ace->angiotensin_II lungs Lungs lungs->ace produces adrenal_gland Adrenal Gland angiotensin_II->adrenal_gland stimulates blood_vessels Blood Vessels angiotensin_II->blood_vessels acts on aldosterone Aldosterone adrenal_gland->aldosterone releases aldosterone->kidney acts on vasoconstriction Vasoconstriction blood_vessels->vasoconstriction causes

Caption: The Renin-Angiotensin System signaling pathway.

References

Application Notes: Using CRISPR/Cas9 to Edit the Angiotensinogen (AGT) Gene in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Angiotensinogen (AGT) gene encodes the precursor protein for angiotensin peptides, which are central components of the Renin-Angiotensin System (RAS).[1][2][3] The RAS is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2][4] Dysregulation of this system, often linked to variations or overactivity of AGT, is implicated in the pathogenesis of essential hypertension, renal tubular dysgenesis, and other cardiovascular disorders.[1][2][5] The CRISPR/Cas9 system offers a powerful and precise method for editing the AGT gene, enabling researchers to create knockout or knock-in cell line models.[6][7] These models are invaluable for studying gene function, dissecting disease mechanisms, and developing novel therapeutic strategies targeting the RAS.[8][9][10]

This application note provides detailed protocols and guidelines for designing, executing, and validating CRISPR/Cas9-mediated editing of the AGT gene in mammalian cell lines.

The Renin-Angiotensin System (RAS) Signaling Pathway

The canonical RAS pathway begins with the cleavage of this compound, primarily produced by the liver, by the enzyme Renin.[2][3] This reaction produces Angiotensin I, which is subsequently converted to the potent vasoconstrictor Angiotensin II by the Angiotensin-Converting Enzyme (ACE).[2][3] Angiotensin II exerts its effects by binding to its receptors, primarily AT1, leading to vasoconstriction and aldosterone (B195564) secretion, which collectively increase blood pressure.[1]

RAS_Pathway cluster_effect Physiological Effects AGT This compound (AGT) AngI Angiotensin I AGT->AngI Cleavage AngII Angiotensin II AngI->AngII Conversion AT1R AT1 Receptor AngII->AT1R Binding Renin Renin Renin->AGT ACE ACE ACE->AngI Effects Vasoconstriction, Aldosterone Secretion, Increased Blood Pressure AT1R->Effects

Figure 1: The Renin-Angiotensin System (RAS) cascade.

Experimental Workflow for AGT Gene Editing

The process of editing the AGT gene using CRISPR/Cas9 involves several key stages, from initial design to final validation. The workflow ensures a systematic approach to achieving and confirming the desired genetic modification.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Cell Line Engineering cluster_validation Phase 3: Validation & Analysis sgRNA_Design 1. sgRNA Design (Target AGT Exon 2) Component_Prep 2. Component Preparation (Plasmid/RNP/Virus) sgRNA_Design->Component_Prep Delivery 3. CRISPR Delivery (Transfection/Electroporation) Component_Prep->Delivery Selection 4. Cell Culture & (Optional) Selection Delivery->Selection DNA_Extraction 5. Genomic DNA Extraction Selection->DNA_Extraction Validation 6. Editing Validation (T7E1 / Sequencing) DNA_Extraction->Validation Downstream 7. Downstream Analysis (qPCR / Western Blot) Validation->Downstream

Figure 2: General workflow for CRISPR/Cas9-mediated AGT gene editing.

Data Presentation

Successful gene editing requires careful optimization of multiple parameters. The following tables provide examples of sgRNA design, transfection conditions, and reported outcomes for AGT gene editing.

Table 1: Example sgRNA Designs Targeting Human AGT (Exon 2) Note: These are illustrative sequences. Always use validated sgRNA design tools to select optimal guides for your specific experiment.[11]

sgRNA IDTarget Sequence (5' - 3')PAMTarget Exon
AGT-sg1GCTGAGCTCCACCTTCTCCACGGExon 2
AGT-sg2TGGCCAGATCGTGTTTGAGTTGGExon 2
AGT-sg3ACATGTCTTCCTGCACAGACAGGExon 2

Table 2: Optimized Plasmid Transfection Parameters for AGT Editing in HEK293T Cells Parameters should be optimized for each cell line to balance efficiency and toxicity.[12][13]

ParameterRecommendation
Plate Format6-well plate
Seeding Density1.5 - 3.0 x 10⁵ cells/well
Confluency at Transfection50-80%[11][12]
Cas9 Plasmid DNA1.0 µg
sgRNA Plasmid DNA1.0 µg
DNA:Reagent Ratio1:2 to 1:3 (µg:µL)
Incubation Time48-72 hours post-transfection[11][14]

Table 3: Summary of Reported AGT Gene Editing Outcomes

Study SystemDelivery MethodEditing OutcomeReference
Hepatocytes (in vitro)Transient TransfectionSignificant reduction in AGT expression[8][9]
HuH-7 Hepatoma CellsCRISPRoff Epigenome Editing~50% decrease in AGT mRNA expression[5][15]
Spontaneously Hypertensive Rat (in vivo)AAV8-Cas940% decrease in liver AGT expression[8][9][10]

Experimental Protocols

Protocol 1: CRISPR/Cas9 Plasmid Transfection for AGT Knockout

This protocol describes the transient transfection of Cas9 and AGT-targeting sgRNA plasmids into a mammalian cell line (e.g., HEK293T or HuH-7) to generate indels (insertions/deletions) via Non-Homologous End Joining (NHEJ), leading to a functional gene knockout.[7][16][17]

Materials:

  • Healthy, actively dividing cells (e.g., HEK293T, HuH-7)

  • Complete growth medium (antibiotic-free for transfection)

  • 6-well tissue culture plates

  • High-purity Cas9 expression plasmid

  • High-purity AGT-targeting sgRNA plasmid (e.g., targeting Exon 2)

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Serum-free medium (e.g., Opti-MEM)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding (Day 1):

    • Approximately 18-24 hours before transfection, seed 1.5 x 10⁵ to 2.5 x 10⁵ cells per well in a 6-well plate with 2.5 mL of complete, antibiotic-free growth medium.[12][14]

    • Ensure cells will reach 50-80% confluency at the time of transfection.[11][12]

  • Transfection (Day 2):

    • Solution A: In an Eppendorf tube, dilute 1 µg of Cas9 plasmid and 1 µg of AGT-sgRNA plasmid into 150 µL of serum-free medium. Mix gently by pipetting.

    • Solution B: In a separate tube, add 5-10 µL of transfection reagent to enough serum-free medium to bring the final volume to 150 µL. Mix gently.

    • Add Solution A dropwise to Solution B, vortex immediately for 10 seconds, and incubate at room temperature for 20 minutes to allow DNA-lipid complexes to form.[12]

    • During incubation, gently aspirate the old medium from the cells and replace it with 2 mL of fresh, pre-warmed, antibiotic-free complete medium.

    • Add the 300 µL DNA-reagent complex dropwise to each well. Gently swirl the plate to ensure even distribution.[12]

  • Post-Transfection Incubation (Day 2-5):

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 48 to 72 hours.[13]

    • After 24 hours, the medium can be replaced with fresh complete medium (with antibiotics) if toxicity is observed.

  • Harvesting for Analysis (Day 5):

    • After 48-72 hours, a portion of the cells can be harvested for genomic DNA extraction to validate editing efficiency.

    • The remaining cells can be used for downstream applications or clonal isolation.

Protocol 2: Validation of AGT Editing using T7 Endonuclease I (T7E1) Assay

The T7E1 assay is a genomic cleavage detection method used to estimate the percentage of cells that have undergone editing. It detects mismatches in heteroduplex DNA formed between wild-type and edited DNA strands.[11]

Materials:

  • Genomic DNA extracted from transfected and control cells

  • PCR primers flanking the AGT target site

  • High-fidelity DNA polymerase

  • T7 Endonuclease I (T7E1) enzyme and buffer

  • Agarose (B213101) gel (2%) and electrophoresis equipment

  • DNA loading dye and ladder

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from both the CRISPR-edited cell population and a wild-type (control) population using a commercial kit. Quantify the DNA concentration.

  • PCR Amplification:

    • Set up a PCR reaction to amplify a ~500-800 bp region of the AGT gene centered around the sgRNA target site. Use 50-100 ng of genomic DNA as a template.

    • Use a high-fidelity polymerase to minimize PCR errors.

    • Run the PCR product on an agarose gel to confirm a single, clean band of the expected size. Purify the PCR product.

  • Heteroduplex Formation:

    • In a thermocycler, denature and re-anneal ~200 ng of the purified PCR product to form heteroduplexes.[11]

      • 95°C for 5 minutes

      • Ramp down to 85°C at -2°C/second

      • Ramp down to 25°C at -0.1°C/second

      • Hold at 4°C

  • T7E1 Digestion:

    • Incubate the re-annealed PCR product with 1-2 units of T7E1 enzyme in its corresponding buffer at 37°C for 15-30 minutes.[11]

    • Set up a "no enzyme" control using the same re-annealed product.

  • Gel Electrophoresis:

    • Analyze the digested products on a 2% agarose gel.

    • The presence of cleaved DNA fragments (summing to the size of the original PCR product) indicates successful editing. The wild-type sample should only show the uncleaved band.

  • Estimation of Editing Efficiency:

    • Quantify the band intensities using gel imaging software.

    • Calculate the percentage of indels using the formula: % Indels = 100 x (1 - √(1 - (b+c)/(a+b+c))) where 'a' is the intensity of the undigested PCR product, and 'b' and 'c' are the intensities of the cleavage products.

Mandatory Visualizations

CRISPR/Cas9 Mechanism at the AGT Locus

The Cas9-sgRNA ribonucleoprotein (RNP) complex is guided to the target sequence in the AGT gene. Cas9 nuclease creates a double-strand break (DSB), which is then repaired by one of two major cellular pathways: the error-prone NHEJ pathway, which can result in a gene knockout, or the high-fidelity HDR pathway, which can be used for precise knock-ins if a donor template is provided.[7][17][18]

CRISPR_Mechanism cluster_targeting Target Recognition & Cleavage cluster_repair DNA Repair Pathways Cas9_sgRNA Cas9-sgRNA Complex AGT_Gene AGT Gene Locus (Target Sequence + PAM) Cas9_sgRNA->AGT_Gene Binds DSB Double-Strand Break (DSB) AGT_Gene->DSB Cleavage NHEJ NHEJ (Error-Prone Repair) DSB->NHEJ HDR HDR (Template-Directed Repair) DSB->HDR Knockout Gene Knockout (Indels) NHEJ->Knockout Knockin Gene Knock-in (Precise Insertion) HDR->Knockin Donor Donor DNA Template Donor->HDR

Figure 3: CRISPR/Cas9 mechanism of action and repair pathways.

References

Expressing and Purifying Recombinant Angiotensinogen: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the expression and purification of recombinant angiotensinogen (AGT), a key protein in the renin-angiotensin system (RAS). The protocols outlined below are intended for research and development purposes, including structural biology, inhibitor screening, and other biochemical and biophysical studies.

Introduction

This compound is the precursor to the potent vasoconstrictor angiotensin II and plays a crucial role in blood pressure regulation. Access to high-quality, purified recombinant AGT is essential for studying the RAS and for the development of novel therapeutics targeting this pathway. This guide details protocols for expressing AGT in both Escherichia coli and mammalian cell systems, followed by a robust purification strategy based on immobilized metal affinity chromatography (IMAC).

Data Presentation: Quantitative Comparison of Expression Systems

The choice of expression system can significantly impact the yield and characteristics of the recombinant protein. Below is a summary of reported yields for recombinant ovine this compound.

Expression SystemHost Strain/Cell LinePromoterInduction/TransfectionCulture ConditionsPurification MethodYield (mg/L)PurityReference
E. coliBL21tacAuto-induction37°C, aerated and agitated cultureNi-affinity, ion-exchange, gel filtration4.0>90%[1][2]
MammalianCHONot specifiedNot specifiedNot specifiedNot specified2.3Not specified[1]

Signaling Pathway: The Renin-Angiotensin System

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound is the starting point of this pathway.

RAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs cluster_adrenal Adrenal Gland AGT This compound AngI Angiotensin I AGT->AngI cleavage Renin Renin Renin->AGT acts on ACE Angiotensin-Converting Enzyme (ACE) ACE->AngI acts on Aldosterone Aldosterone Secretion AngII Angiotensin II AngI->AngII conversion AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction

Caption: The Renin-Angiotensin System (RAS) cascade.

Experimental Workflow: Recombinant this compound Production

The overall process for producing recombinant this compound involves several key stages, from gene synthesis to purified protein.

Expression_Purification_Workflow cluster_cloning Gene Synthesis and Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene_Synthesis Codon-Optimized AGT Gene Synthesis Vector_Construction Cloning into Expression Vector (e.g., pET for E. coli, pcDNA for mammalian) Gene_Synthesis->Vector_Construction Transformation Transformation into E. coli or Transfection into Mammalian Cells Vector_Construction->Transformation Cell_Culture Cell Culture and Expansion Transformation->Cell_Culture Induction Induction of Protein Expression Cell_Culture->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification IMAC IMAC Purification (Ni-NTA) Clarification->IMAC Analysis Purity and Yield Analysis (SDS-PAGE, Western Blot) IMAC->Analysis

Caption: General workflow for recombinant AGT expression and purification.

Experimental Protocols

Protocol 1: Expression of His-tagged this compound in E. coli

This protocol is optimized for the expression of soluble His-tagged this compound.

1. Transformation

  • Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

  • Add 1-5 µL of the expression plasmid (e.g., pET vector containing the AGT gene with a His-tag) to the cells.

  • Gently mix and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.

  • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the transformed cells onto an LB agar (B569324) plate containing the appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin) and incubate overnight at 37°C.

2. Expression

  • Inoculate 50 mL of LB medium (with antibiotic) with a single colony from the plate and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.[3]

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[4]

  • Continue to incubate the culture for 3-5 hours at 37°C or overnight at a reduced temperature (18-25°C) to improve protein solubility.[4]

3. Cell Harvesting and Lysis

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0). Use 5 mL of buffer per gram of wet cell paste.

  • Lyse the cells by sonication on ice or by using a French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant (clarified lysate) for purification.

Protocol 2: Expression of His-tagged this compound in Mammalian Cells (Transient Transfection)

This protocol is suitable for producing glycosylated and properly folded this compound in HEK293 or CHO cells.

1. Cell Culture and Seeding

  • Culture mammalian cells (e.g., HEK293) in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • The day before transfection, seed the cells in a 6-well plate or a larger culture vessel to achieve 70-80% confluency on the day of transfection.

2. Transfection

  • For each well of a 6-well plate, prepare two tubes:

    • Tube A: Dilute 2 µg of the expression plasmid (e.g., pcDNA vector with AGT gene) in 100 µL of serum-free medium (e.g., Opti-MEM).[5]

    • Tube B: Dilute a lipid-based transfection reagent (e.g., 5 µL of Lipofectamine 2000) in 100 µL of serum-free medium.[5]

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.

  • During the incubation, wash the cells once with serum-free medium and then add fresh serum-free medium to each well.

  • Add the DNA-lipid complex mixture dropwise to the cells.

  • Incubate the cells for 4-6 hours at 37°C.

  • Replace the medium with complete growth medium and continue to culture for 48-72 hours.

3. Harvesting

  • Since this compound is a secreted protein, the recombinant protein will be in the culture medium.

  • Collect the conditioned medium and centrifuge at 1,000 x g for 5 minutes to remove any detached cells.

  • The clarified medium can now be used for purification.

Protocol 3: Purification of His-tagged this compound by IMAC

This protocol is applicable for the purification of His-tagged AGT from both E. coli lysate and mammalian cell culture medium.

1. Column Preparation

  • Resuspend the Ni-NTA agarose (B213101) resin and add the desired volume to a chromatography column.

  • Allow the storage buffer to drain by gravity flow.

  • Equilibrate the column by washing with 5-10 column volumes (CV) of Lysis/Binding Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).[6]

2. Protein Binding

  • Apply the clarified E. coli lysate or conditioned mammalian cell medium to the equilibrated column. For secreted AGT from mammalian cells, ensure the medium is supplemented with NaCl and imidazole to match the binding buffer conditions.

  • Allow the sample to flow through the column by gravity. Collect the flow-through to check for unbound protein.

3. Washing

  • Wash the column with 10-20 CV of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[6] The imidazole concentration may need to be optimized to maximize purity without eluting the target protein.

4. Elution

  • Elute the His-tagged this compound from the column using 5-10 CV of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[6]

  • Collect the eluate in fractions (e.g., 1 mL fractions).

5. Analysis and Storage

  • Analyze the collected fractions for the presence of the purified protein by SDS-PAGE.

  • Pool the fractions containing the purified this compound.

  • If necessary, dialyze the pooled fractions against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole.

  • Determine the protein concentration and store at -80°C.

References

Application Notes and Protocols for Mass Spectrometry-Based Analysis of Angiotensinogen Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of angiotensinogen (AGT) and its derived peptides using mass spectrometry. The methodologies outlined are essential for researchers in cardiovascular disease, hypertension, and related fields, as well as for professionals in drug development targeting the Renin-Angiotensin-Aldosterone System (RAAS).

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Dysregulation of this system is a key factor in the pathophysiology of cardiovascular diseases. This compound, the precursor to all angiotensin peptides, is cleaved by renin to form angiotensin I (Ang I), which is subsequently converted by angiotensin-converting enzyme (ACE) to the potent vasoconstrictor, angiotensin II (Ang II). Further processing of these peptides by various enzymes results in a cascade of bioactive peptides with diverse physiological functions. Accurate and sensitive quantification of these peptides is crucial for understanding the state of the RAAS and for the development of targeted therapeutics. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for this purpose, offering high specificity and sensitivity compared to traditional methods like radioimmunoassays.[1][2]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS cascade begins with the enzymatic cleavage of this compound and proceeds through a series of steps to produce various effector peptides that act on specific receptors to elicit physiological responses.

RAAS_Pathway This compound This compound Ang_I Angiotensin I (1-10) This compound->Ang_I Renin Ang_II Angiotensin II (1-8) Ang_I->Ang_II ACE Ang_1_9 Angiotensin (1-9) Ang_I->Ang_1_9 ACE2 Ang_1_7 Angiotensin (1-7) Ang_II->Ang_1_7 ACE2 Ang_III Angiotensin III (2-8) Ang_II->Ang_III APA AT1R AT1 Receptor Ang_II->AT1R AT2R AT2 Receptor Ang_II->AT2R Ang_1_9->Ang_1_7 ACE MasR Mas Receptor Ang_1_7->MasR Ang_IV Angiotensin IV (3-8) Ang_III->Ang_IV APN IRAP IRAP Ang_IV->IRAP Vasoconstriction Vasoconstriction, Aldosterone Release, Inflammation AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory MasR->Vasodilation

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Experimental Protocols

Accurate quantification of angiotensin peptides by mass spectrometry requires meticulous sample preparation to remove interfering substances and enrich the target analytes. The following protocols are adapted from established methodologies.[1][2][3][4]

Sample Preparation

1. Plasma Sample Preparation

This protocol focuses on the extraction of angiotensin peptides from plasma samples.

  • Protein Precipitation and Solid-Phase Extraction (SPE):

    • To 1 mL of plasma, add a mixture of protease inhibitors to prevent peptide degradation.

    • Precipitate proteins by adding an equal volume of ice-cold acetonitrile (B52724).[5]

    • Vortex the mixture and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dilute it with 0.1% formic acid in water.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by 0.1% formic acid.[2]

    • Load the diluted supernatant onto the SPE cartridge.

    • Wash the cartridge with 0.1% formic acid to remove salts and other hydrophilic impurities.

    • Elute the peptides with a solution of 50-80% acetonitrile containing 0.1% formic acid.[1][2]

    • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis (e.g., 16% acetonitrile in water with 0.1% formic acid).[2]

2. Tissue Sample Preparation

This protocol is designed for the extraction of angiotensin peptides from tissue homogenates.

  • Homogenization and Extraction:

    • Homogenize approximately 50-70 mg of tissue in a lysis buffer containing protease inhibitors.[6]

    • Sonicate the homogenate to ensure complete cell lysis.

    • Centrifuge at high speed (e.g., 20,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for further processing.

  • Solid-Phase Extraction (SPE):

    • Follow the same SPE procedure as described for plasma samples (steps 4-10 in the plasma protocol).

LC-MS/MS Analysis

The following are general parameters for the chromatographic separation and mass spectrometric detection of angiotensin peptides. Optimization may be required based on the specific instrument and column used.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used for separation.[2][4][7]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) is employed to elute the peptides. For example, starting at 5% B and increasing to 40-60% B over 10-20 minutes.

    • Flow Rate: Dependent on the column dimensions, typically ranging from 0.2 mL/min for standard bore columns to lower rates for nano-LC systems.[7]

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[4][7]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity.[2] For method development and identification, full scan and product ion scans are utilized.

    • Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving optimal sensitivity.

    • Collision Energy: This needs to be optimized for each specific peptide to achieve the most abundant and specific fragment ions for quantification.

Experimental Workflow

The overall workflow for the analysis of this compound peptides from biological samples involves several key stages, from sample collection to data analysis.

Experimental_Workflow Sample_Collection Sample Collection (Plasma/Tissue) + Protease Inhibitors Sample_Prep Sample Preparation (Protein Precipitation, Solid-Phase Extraction) Sample_Collection->Sample_Prep LC_Separation LC Separation (Reverse-Phase C18) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis Results Results (Peptide Concentrations) Data_Analysis->Results

Caption: General experimental workflow for angiotensin peptide analysis.

Quantitative Data Summary

The performance of LC-MS/MS methods for the quantification of angiotensin peptides varies depending on the specific protocol and instrumentation. The following tables summarize typical quantitative performance data from published literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Angiotensin Peptides

PeptideLOD (pg/mL)LLOQ (pg/mL)Reference
Angiotensin II510[4]
Angiotensin (1-7)510[4]
Angiotensin I-5 (fmol/mL)[8]
Angiotensin (1-9)-5 (fmol/mL)[8]
Angiotensin IV1-[2]
Angiotensin III5-[2]
Total AGT (oxidized + reduced)0.5 nM5 nM[9]

Table 2: Linearity and Precision of Angiotensin Peptide Quantification

PeptideLinear RangeIntra-batch Precision (%)Accuracy (%)Reference
Angiotensin II10 - 1000 pg/mg>0.9912.7100.2 - 116.0[4][10]
Angiotensin (1-7)10 - 1000 pg/mg>0.9924.084.0 - 123.0[4][10]
Angiotensin II25 - 1000 pg/mL0.9961--[2]
Angiotensin (1-7)25 - 1000 pg/mL0.9987--[2]
Total AGT5 - 100 nM0.992≤ 15-[3][9]

Conclusion

The use of mass spectrometry, particularly LC-MS/MS, provides a robust, sensitive, and specific platform for the detailed analysis of this compound and its derived peptides. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to establish and validate their own assays for monitoring the RAAS. The high-quality data generated from these methods will undoubtedly contribute to a deeper understanding of the role of the RAAS in health and disease and facilitate the development of novel therapeutic interventions.

References

Application Notes and Protocols for In Vitro Measurement of Renin Activity on Angiotensinogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro measurement of renin activity, a critical step in understanding the renin-angiotensin-aldosterone system (RAAS) and in the development of novel therapeutics for cardiovascular diseases.

Introduction

Renin, an aspartyl protease, is a key enzyme in the RAAS cascade, catalyzing the conversion of angiotensinogen to angiotensin I (Ang I).[1][2][3] This reaction is the rate-limiting step in the production of angiotensin II, a potent vasoconstrictor that plays a crucial role in blood pressure regulation.[4][5][6][7][8] Consequently, the in vitro measurement of renin activity is fundamental for diagnosing and monitoring various hypertensive conditions and for screening and characterizing renin inhibitors.[2][4][5]

A variety of in vitro assays are available to quantify renin activity, each with its own advantages and limitations. These methods primarily rely on the quantification of Ang I produced from the this compound substrate. The choice of assay often depends on the specific research needs, required throughput, sensitivity, and available instrumentation. This document outlines the principles and protocols for the most commonly employed assays: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), Fluorescence Resonance Energy Transfer (FRET)-based assays, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

The renin-angiotensin-aldosterone system is a cascade of enzymatic reactions that regulates blood pressure and fluid balance.

RAAS_Pathway This compound This compound AngI Angiotensin I This compound->AngI cleaves AngII Angiotensin II AngI->AngII converts Aldosterone Aldosterone Secretion AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin Renin->this compound ACE ACE ACE->AngI Inhibitor Renin Inhibitor Inhibitor->Renin inhibits

The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Data Presentation: Comparison of Renin Activity Assays

The following table summarizes key quantitative parameters for different in vitro renin activity assays, allowing for an easy comparison of their performance characteristics.

Assay TypePrincipleTypical RangeSensitivity (Lower Limit of Quantification)Inter-Assay Precision (CV%)Intra-Assay Precision (CV%)
ELISA Competitive immunoassay for Angiotensin I0.2 - 60 ng/mL[9]0.06 ng/mL[9]~7-10%~5-8%
RIA Competitive radioimmunoassay for Angiotensin I0.1 - 10 ng/mL/hDetects 6.25 pg of Angiotensin I[10]~8-15%~5-10%
FRET Cleavage of a fluorogenic peptide substrateDependent on substrate concentrationHigh sensitivity, can be ~50-fold more sensitive than EDANS/DABCYL assays[11]7.3%[12]2.9%[12]
LC-MS/MS Quantification of Angiotensin I by mass spectrometry0.11 - 10.0 ng/mL/h[13][14]0.1 ng/mL/hr[15]5.0 - 5.8%[14]< 10%[15]

Experimental Protocols

Angiotensin I Generation from Endogenous Substrate (Plasma)

This initial step is common for ELISA, RIA, and LC-MS/MS-based assays that measure plasma renin activity (PRA).

Materials:

  • EDTA plasma samples

  • Generation Buffer (pH adjustment to ~6.0)[16][17]

  • Protease inhibitors (e.g., PMSF)[17][18]

  • Water bath at 37°C

  • Ice bath (0-4°C)

Procedure:

  • Sample Collection: Collect blood in EDTA-containing tubes and separate plasma by centrifugation at room temperature.[5][18] Avoid chilling samples before pH adjustment to prevent cryoactivation of prorenin.[16][17]

  • Sample Preparation: Thaw frozen plasma samples quickly at room temperature.[18]

  • Inhibitor Addition: Add protease inhibitors to the plasma to prevent Ang I degradation.[16]

  • pH Adjustment: Add Generation Buffer to adjust the plasma pH to approximately 6.0.[16][17]

  • Incubation:

    • Divide the treated plasma into two aliquots.

    • Incubate one aliquot in a 37°C water bath for a defined period (e.g., 90-180 minutes) to allow for the generation of Ang I.[5][16]

    • Simultaneously, incubate the second aliquot in an ice-water bath (0-4°C) to serve as a baseline control.[5][16]

  • Reaction Termination: After incubation, immediately stop the enzymatic reaction by placing the 37°C sample on ice.[5] The generated Ang I is now ready for quantification by the chosen method.

Angiotensin I Quantification by ELISA

This protocol describes a competitive ELISA for the quantification of Ang I.

Materials:

  • Angiotensin I standards, controls, and generated plasma samples

  • Angiotensin I-biotin conjugate

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1M Sulfuric Acid)

  • Wash buffer

  • Microplate reader

Procedure:

  • Plate Preparation: Allow all reagents to reach room temperature. Add standards, controls, and plasma samples (both 37°C and 0-4°C aliquots) to the wells of the microplate.[16]

  • Competitive Binding: Add the Angiotensin I-biotin conjugate to each well and incubate for 60 minutes at room temperature with shaking.[16]

  • Washing: Wash the wells multiple times with wash buffer to remove unbound reagents.[16]

  • Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature with shaking.[16]

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add TMB substrate to each well and incubate for 10-15 minutes at room temperature.[16]

  • Stopping the Reaction: Add stop solution to each well.[16]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[16] The concentration of Ang I is inversely proportional to the signal.

FRET-Based Renin Inhibitor Screening Assay

This protocol is suitable for high-throughput screening of renin inhibitors.

Materials:

  • Human recombinant renin

  • FRET peptide substrate (e.g., EDANS/Dabcyl)[12][19]

  • Assay Buffer

  • Test inhibitors (e.g., Remikiren, Aliskiren)[20]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of renin and FRET substrate in assay buffer. Prepare serial dilutions of the test inhibitor.[20]

  • Assay Setup:

    • Background Wells: Add substrate, assay buffer, and inhibitor solvent.[12][19]

    • 100% Initial Activity Wells: Add substrate, assay buffer, and inhibitor solvent.[12][19]

    • Inhibitor Wells: Add substrate, assay buffer, and the test inhibitor at various concentrations.[12][19]

  • Pre-incubation: Add the renin solution to the "100% Initial Activity" and "Inhibitor" wells. Mix and pre-incubate for 15 minutes at 37°C.[20]

  • Reaction Initiation: Initiate the reaction by adding the FRET substrate solution to all wells.[20]

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader at 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.[20] Excitation and emission wavelengths will depend on the specific fluorophore and quencher pair (e.g., Ex/Em = 335-345/485-510 nm for EDANS/Dabcyl).[12][19]

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction and Detection cluster_analysis Data Analysis Reagents Prepare Renin, Substrate, and Inhibitor Solutions Plate Add Inhibitor/Vehicle and Renin to Plate Reagents->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Initiate Initiate with Substrate Preincubation->Initiate Measure Measure Fluorescence (Kinetic Read) Initiate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

References

Troubleshooting & Optimization

Optimizing fixation and permeabilization for AGT immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation and permeabilization for O6-alkylguanine-DNA alkyltransferase (AGT) immunohistochemistry (IHC).

Troubleshooting Guides

Successful AGT immunohistochemistry hinges on careful optimization of each step, from tissue fixation to signal detection. Below is a comprehensive guide to common issues encountered during AGT IHC, their potential causes, and recommended solutions.

Common Issues in AGT Immunohistochemistry
IssuePotential Cause(s)Recommended Solution(s)
Weak or No Staining Inadequate Fixation: Under-fixation can lead to poor antigen preservation. Over-fixation can mask the AGT epitope.For formalin-fixed paraffin-embedded (FFPE) tissues, fix for 18-24 hours. Avoid fixing for longer than 48 hours.[1]
Suboptimal Antigen Retrieval: The AGT epitope may be masked by formalin cross-linking.Perform heat-induced epitope retrieval (HIER). Test both citrate (B86180) buffer (pH 6.0) and Tris-EDTA buffer (pH 9.0) to determine the optimal condition for your specific antibody.[2][3]
Insufficient Permeabilization: The antibody may not be able to access the nuclear AGT protein.Use a detergent-based permeabilization buffer. Triton X-100 at a concentration of 0.1-1% in PBS for 10-15 minutes is recommended for nuclear antigens.[4]
Low Primary Antibody Concentration: The antibody concentration may be too low to detect the AGT protein.Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.
High Background Staining Non-specific Antibody Binding: The primary or secondary antibody may be binding to non-target proteins.Increase the blocking step duration and consider using a serum from the same species as the secondary antibody. Ensure the secondary antibody is pre-adsorbed against the species of your sample.
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.Increase the number and duration of wash steps between antibody incubations.
Endogenous Peroxidase Activity: If using an HRP-conjugated secondary antibody, endogenous peroxidases in the tissue can produce a false positive signal.Include a peroxidase blocking step (e.g., with 3% H2O2 in methanol) before the primary antibody incubation.
Non-specific Nuclear Staining Antibody Cross-reactivity: The primary antibody may be cross-reacting with other nuclear proteins.Use a well-validated primary antibody. Run a negative control with an isotype-matched antibody to assess non-specific binding.
Excessive Permeabilization: Harsh permeabilization can disrupt nuclear morphology and lead to diffuse staining.Optimize the permeabilization time and detergent concentration. A shorter incubation or lower Triton X-100 concentration may be beneficial.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in AGT IHC.

troubleshooting_workflow AGT IHC Troubleshooting Workflow start Start AGT IHC Experiment check_staining Evaluate Staining start->check_staining no_staining Weak or No Staining check_staining->no_staining Issue Detected high_background High Background check_staining->high_background Issue Detected good_staining Optimal Staining check_staining->good_staining No Issue fixation Check Fixation Time (18-24h in Formalin) no_staining->fixation blocking Optimize Blocking Step (Increase duration/change agent) high_background->blocking antigen_retrieval Optimize Antigen Retrieval (Try pH 6.0 and pH 9.0 buffers) fixation->antigen_retrieval permeabilization Optimize Permeabilization (0.1-1% Triton X-100) antigen_retrieval->permeabilization antibody_conc Titrate Primary Antibody permeabilization->antibody_conc antibody_conc->check_staining washing Increase Wash Steps blocking->washing peroxidase_block Add Peroxidase Block washing->peroxidase_block peroxidase_block->check_staining

A flowchart for troubleshooting common AGT IHC issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fixative for AGT immunohistochemistry?

For FFPE tissues, 10% neutral buffered formalin is the most common and recommended fixative.[1] The ideal fixation time is between 18-24 hours.[5] Under-fixation can lead to poor tissue morphology and loss of antigenicity, while over-fixation can mask the AGT epitope, making it difficult to detect.

Q2: Why is antigen retrieval necessary for AGT IHC?

Formalin fixation creates cross-links between proteins, which can mask the epitope of AGT that the primary antibody recognizes.[3] Antigen retrieval, particularly heat-induced epitope retrieval (HIER), uses heat to break these cross-links and "unmask" the epitope, allowing the antibody to bind.

Q3: Which antigen retrieval buffer should I use for AGT?

The optimal antigen retrieval buffer can be antibody-dependent. It is recommended to test both a low pH buffer, such as sodium citrate (pH 6.0), and a high pH buffer, like Tris-EDTA (pH 9.0), to determine which gives the best signal-to-noise ratio for your specific AGT antibody.[2][3]

Q4: What is the best permeabilization method for nuclear AGT staining?

Since AGT is a nuclear protein, adequate permeabilization of the nuclear membrane is crucial. A detergent-based method is recommended. Using 0.1-1% Triton X-100 in PBS for 10-15 minutes at room temperature is a good starting point for allowing antibody access to the nucleus.[4]

Q5: My AGT staining is localized to the cytoplasm, but I expected it in the nucleus. What could be the issue?

While AGT's primary function is in the nucleus, its localization can sometimes appear cytoplasmic. This could be due to several factors:

  • Suboptimal Permeabilization: Insufficient permeabilization of the nuclear membrane might prevent the antibody from reaching the nucleus, leading to the appearance of cytoplasmic staining.

  • Cell Cycle Stage: AGT expression and localization can vary with the cell cycle.

  • Antibody Specificity: Ensure your primary antibody is specific for AGT and validated for IHC. In some cases, non-specific binding can lead to misleading localization. In human brain tumors, AGT staining is predominantly found in the nucleus.[5]

Experimental Protocols

Recommended Protocol for AGT IHC on Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol provides a general guideline. Optimization of incubation times and reagent concentrations may be necessary for your specific antibody and tissue type.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene: 2 changes for 5 minutes each.
  • Immerse in 100% ethanol (B145695): 2 changes for 3 minutes each.
  • Immerse in 95% ethanol: 1 change for 3 minutes.
  • Immerse in 70% ethanol: 1 change for 3 minutes.
  • Rinse in distilled water.

2. Antigen Retrieval (HIER):

  • Immerse slides in either 10 mM Sodium Citrate Buffer (pH 6.0) or 10 mM Tris-EDTA Buffer (pH 9.0).
  • Heat to 95-100°C for 20 minutes in a water bath or steamer.
  • Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
  • Rinse with PBS.

3. Peroxidase Block (for HRP-based detection):

  • Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature.
  • Rinse with PBS.

4. Permeabilization:

  • Incubate slides in 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
  • Rinse with PBS.

5. Blocking:

  • Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.

6. Primary Antibody Incubation:

  • Dilute the primary AGT antibody to its optimal concentration in the blocking solution.
  • Incubate overnight at 4°C in a humidified chamber.

7. Secondary Antibody Incubation:

  • Wash slides with PBS: 3 changes for 5 minutes each.
  • Incubate with a biotinylated or HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.

8. Detection:

  • Wash slides with PBS: 3 changes for 5 minutes each.
  • If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30 minutes.
  • Develop the signal with a suitable chromogen (e.g., DAB).
  • Wash with distilled water.

9. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin.
  • Dehydrate through graded ethanol and xylene.
  • Mount with a permanent mounting medium.

Reagent Formulations
ReagentComponents
10 mM Sodium Citrate Buffer (pH 6.0) 10 mM Sodium Citrate, 0.05% Tween 20. Adjust pH to 6.0.
10 mM Tris-EDTA Buffer (pH 9.0) 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20. Adjust pH to 9.0.
Permeabilization Buffer 0.2% Triton X-100 in 1X PBS.
Blocking Buffer 5% Normal Goat Serum in 1X PBS.

AGT Signaling Pathway

AGT plays a crucial role in DNA repair by removing alkyl groups from the O6 position of guanine, thus preventing mutations and cell death.

agt_pathway AGT DNA Repair Pathway dna_damage DNA with O6-alkylguanine agt_protein AGT Protein (Active) dna_damage->agt_protein AGT binds to damaged DNA repaired_dna Repaired DNA (Guanine) agt_protein->repaired_dna Transfers alkyl group to cysteine residue inactivated_agt Inactivated AGT (Alkylated Cysteine) agt_protein->inactivated_agt Becomes irreversibly inactivated degradation Proteasomal Degradation inactivated_agt->degradation

The AGT-mediated direct reversal DNA repair pathway.

References

Common issues with angiotensinogen ELISA kit accuracy and variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering accuracy and variability issues with angiotensinogen (AGT) ELISA kits. Below you will find troubleshooting guides and frequently asked questions to help you identify and resolve common problems in your experiments.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during this compound ELISA experiments. Each guide is presented in a question-and-answer format to directly address specific issues.

High Background

Q1: What causes a high background signal in my this compound ELISA, and how can I reduce it?

A high background can mask the true signal from your samples and standards, leading to reduced assay sensitivity and inaccurate results.[1] Common causes and solutions are outlined below.

Possible Causes and Recommended Solutions for High Background

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step. Tap the plate on absorbent paper to remove residual liquid.[2][3]
Inadequate Blocking Increase the blocking incubation time (e.g., from 1 hour to 2 hours) or try a different blocking buffer.[4][5]
Antibody Concentrations Too High Optimize the concentrations of the primary and/or secondary antibodies by performing a titration experiment.[1]
Contaminated Reagents or Buffers Prepare fresh buffers and reagents. Ensure the water used is of high purity.
Cross-Reactivity Run a control with only the secondary antibody to check for non-specific binding.[1] If cross-reactivity is suspected, consider using pre-adsorbed secondary antibodies.
Extended Incubation Times Adhere strictly to the incubation times recommended in the kit protocol. Reducing incubation time may lower background.
Substrate Issues If the substrate solution has color before use, it may be contaminated and should be discarded. Ensure the substrate is protected from light.[5]

Experimental Protocol: Antibody Titration to Optimize Signal-to-Noise Ratio

This experiment helps determine the optimal antibody concentration that provides a strong specific signal with low background.

  • Plate Coating: Coat the wells of a 96-well ELISA plate with this compound standard at a non-limiting concentration according to the kit protocol.

  • Blocking: Block the plate as per the kit instructions to prevent non-specific binding.

  • Primary Antibody Dilution Series: Prepare a serial dilution of the primary antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000, etc.).

  • Incubation: Add the different dilutions of the primary antibody to the wells and incubate as per the protocol. Include a negative control well with only the antibody diluent.

  • Washing: Wash the plate thoroughly.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at its recommended concentration to all wells and incubate.

  • Substrate Development: Add the substrate and incubate for the recommended time.

  • Read Plate: Stop the reaction and read the absorbance.

  • Analysis: Plot the absorbance values against the antibody dilutions to identify the concentration that yields the best signal-to-noise ratio.[1]

Low Signal or No Signal

Q2: I am observing a weak or no signal in my this compound ELISA. What are the potential causes and solutions?

A weak or absent signal can prevent the accurate quantification of this compound in your samples. This issue can stem from problems with reagents, protocol execution, or the samples themselves.

Possible Causes and Recommended Solutions for Low Signal

Possible Cause Recommended Solution
Reagents Not at Room Temperature Allow all kit components to reach room temperature for at least 30 minutes before use.
Expired or Improperly Stored Reagents Verify the expiration date on all reagents and ensure they have been stored at the recommended temperatures.
Incorrect Reagent Preparation or Order of Addition Double-check all calculations for dilutions and ensure that reagents are added in the correct sequence as specified in the protocol.
Insufficient Incubation Times Ensure that incubation times are as recommended. Increasing incubation time may help amplify the signal.[5]
Inactive Enzyme Conjugate or Substrate Test the activity of the enzyme conjugate and substrate independently. For example, add a small amount of HRP-conjugate to the TMB substrate to see if a color change occurs.
Low Analyte Concentration in Samples If the this compound concentration in your samples is below the detection limit of the assay, consider concentrating the samples or using a more sensitive ELISA kit.
Improper Sample Handling Avoid repeated freeze-thaw cycles of samples, as this can degrade the target protein.[6]

Logical Troubleshooting Flow for Low Signal

low_signal_troubleshooting start Low or No Signal Detected check_reagents Are reagents valid and at room temperature? start->check_reagents check_protocol Was the protocol followed correctly? check_reagents->check_protocol Yes reagent_issue Use fresh, properly stored reagents. Equilibrate before use. check_reagents->reagent_issue No check_samples Is the analyte present and stable in the samples? check_protocol->check_samples Yes protocol_issue Review and repeat the assay with strict adherence to the protocol. check_protocol->protocol_issue No sample_issue Re-evaluate sample collection and storage. Consider sample concentration. check_samples->sample_issue No end Signal Restored check_samples->end Yes reagent_issue->end protocol_issue->end sample_issue->end

Caption: Troubleshooting logic for low signal issues.

High Variability (Poor Precision)

Q3: My replicate wells show high variability (high Coefficient of Variation - CV%). What are the common reasons and how can I improve precision?

High CV% between replicates compromises the reliability and reproducibility of your results. The goal is typically a CV of less than 15-20%.[7]

Possible Causes and Recommended Solutions for High Variability

Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate and check your pipettes regularly. Use appropriate pipette volumes for the amounts being dispensed. Change pipette tips between each standard, sample, and reagent.[8]
Improper Washing Ensure consistent and thorough washing of all wells. An automated plate washer can improve consistency.[7]
Edge Effects Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations and evaporation. Ensure the plate is sealed properly during incubations.[8]
Bubbles in Wells Inspect wells for bubbles before reading the plate and remove them if present.[9]
Inconsistent Incubation Conditions Do not stack plates during incubation. Ensure the incubator provides uniform temperature distribution.[8]
Sample Inhomogeneity Vortex samples gently but thoroughly before aliquoting into the wells.
Matrix Effects

Q4: I suspect matrix effects are interfering with my this compound measurements. How can I confirm and mitigate this?

The sample matrix (e.g., serum, plasma) contains various components that can interfere with the antibody-antigen binding in an ELISA, leading to inaccurate quantification.[10]

Confirmation and Mitigation of Matrix Effects

  • Spike and Recovery: Add a known amount of this compound standard to your sample and a control buffer. If the recovery in your sample is significantly different from the control (typically outside 80-120%), it indicates a matrix effect.[11]

  • Linearity of Dilution: Serially dilute a sample with a high concentration of this compound. If the measured concentration is not proportional to the dilution factor, a matrix effect is likely present.[12]

  • Mitigation Strategies:

    • Sample Dilution: Diluting your samples can often reduce the concentration of interfering substances. A minimum required dilution (MRD) should be established.[12]

    • Matrix Matching: Prepare your standards in a matrix that is as similar as possible to your samples.[13]

Experimental Protocol: Spike and Recovery

  • Prepare Spiking Solution: Prepare a concentrated stock of this compound standard.

  • Spike Samples: Add a small volume of the spiking solution to your sample matrix. The final concentration should be in the mid-range of your standard curve. Also, prepare a control by spiking the same amount into the assay diluent.

  • Assay: Run the unspiked sample, the spiked sample, and the spiked control in the ELISA.

  • Calculate Recovery:

    • % Recovery = (Concentration in Spiked Sample - Concentration in Unspiked Sample) / (Expected Concentration of Spike) * 100[14]

Example Spike and Recovery Data

Sample Matrix Spike Concentration (ng/mL) Expected Recovery Range (%) Observed Recovery (%)
Serum5080 - 12097
EDTA Plasma5080 - 12094
Heparin Plasma5080 - 120100

Data is illustrative and based on typical performance.[15]

Experimental Protocol: Linearity of Dilution

  • Select Sample: Choose a sample with a high endogenous this compound concentration.

  • Serial Dilution: Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay diluent.

  • Assay: Measure the this compound concentration in each dilution.

  • Calculate Linearity: Multiply the measured concentration of each dilution by its dilution factor. The corrected concentrations should be consistent across the dilution series.

Example Linearity of Dilution Data

Sample Matrix Dilution Factor Recovery Range (%)
Serum (n=5)1:293-102
1:490-103
1:893-104
EDTA Plasma (n=5)1:284-100
1:484-100
1:882-101

Data is illustrative and based on typical performance.[10][15]

Frequently Asked Questions (FAQs)

Q1: What are the recommended sample types for this compound ELISA kits? Most this compound ELISA kits are validated for use with serum, EDTA-plasma, urine, and cell culture media.[16][17] It is important to consult the kit-specific manual for validated sample types.

Q2: How should I prepare my samples for an this compound ELISA? For serum, allow blood to clot and then centrifuge to separate the serum. For plasma, collect blood in tubes containing EDTA as an anticoagulant and centrifuge. Avoid repeated freeze-thaw cycles for all samples.[6] Samples may require significant dilution (e.g., up to 10,000-fold for serum or plasma) with the provided assay buffer.[18]

Q3: My standard curve is poor. What should I do? A poor standard curve can result from improper reconstitution of the standard, pipetting errors during serial dilution, or using expired reagents. Always briefly centrifuge the standard vial before opening and ensure it is completely dissolved. Prepare fresh dilutions for each assay.

Q4: What is the Renin-Angiotensin System (RAS) and the role of this compound? The Renin-Angiotensin System is a crucial hormonal cascade that regulates blood pressure and fluid balance. This compound is the precursor protein that is cleaved by renin to initiate the cascade, ultimately leading to the production of angiotensin II, a potent vasoconstrictor.

Renin-Angiotensin System Signaling Pathway

RAS_Pathway This compound This compound Angiotensin_I Angiotensin I This compound->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor AT2_Receptor AT2 Receptor Angiotensin_II->AT2_Receptor Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Vasodilation Vasodilation Anti-proliferative AT2_Receptor->Vasodilation Renin Renin ACE ACE

Caption: The Renin-Angiotensin System (RAS) cascade.

Q5: Can you illustrate a typical sandwich ELISA workflow? A sandwich ELISA involves capturing the target antigen between two antibodies (a capture antibody and a detection antibody).

Standard Sandwich ELISA Workflow

ELISA_Workflow cluster_steps ELISA Steps cluster_washes step1 1. Coating (Capture Antibody) step2 2. Blocking step1->step2 step3 3. Sample Incubation (this compound binds) step2->step3 wash1 Wash step2->wash1 step4 4. Detection Antibody Incubation step3->step4 wash2 Wash step3->wash2 step5 5. Enzyme Conjugate Incubation step4->step5 wash3 Wash step4->wash3 step6 6. Substrate Addition (Color Development) step5->step6 wash4 Wash step5->wash4 step7 7. Stop Reaction & Read Plate step6->step7 wash1->step3 wash2->step4 wash3->step5 wash4->step6

Caption: A typical workflow for a sandwich ELISA.

References

Navigating the Labyrinth of Angiotensinogen Stability: A Technical Guide to Preventing Degradation in Research Samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center | Troubleshooting Guides & FAQs

For researchers, scientists, and drug development professionals working with the renin-angiotensin system (RAS), ensuring the integrity of angiotensinogen in collected samples is paramount for accurate and reproducible results. This compound, the precursor to the potent vasoactive peptide angiotensin II, is notoriously susceptible to degradation by a host of proteases. This technical guide provides a comprehensive overview of best practices, troubleshooting strategies, and frequently asked questions to help you navigate the challenges of sample storage and preserve your valuable research specimens.

Troubleshooting Guide: Common Issues in this compound Sample Handling

This section addresses specific problems that can arise during the collection, processing, and storage of samples for this compound analysis.

Problem Potential Causes Solutions
Low or undetectable this compound levels in plasma/serum samples. 1. Proteolytic Degradation: Renin and other endogenous proteases are highly active at room temperature. 2. Improper Storage Temperature: Storage at -20°C may not be sufficient to halt all enzymatic activity over the long term. 3. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein denaturation and degradation.1. Immediate Cooling and Processing: Place blood collection tubes on ice immediately after drawing. Process samples (centrifugation to separate plasma/serum) in a refrigerated centrifuge (4°C) as soon as possible (ideally within 30 minutes). 2. Use of Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the collection tube. A common recommendation is a cocktail containing EDTA, which chelates metal ions required by some proteases. 3. Optimal Freezing: For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C. 4. Aliquot Samples: To avoid multiple freeze-thaw cycles, store samples in single-use aliquots.
High variability in this compound measurements between replicate samples. 1. Inconsistent Sample Handling: Variations in the time between collection and processing can lead to differential degradation. 2. Incomplete Mixing of Anticoagulants/Inhibitors: Failure to properly mix the blood with the anticoagulant and protease inhibitors in the collection tube.1. Standardize Protocols: Ensure a consistent and documented workflow for all samples. 2. Gentle Inversion: Immediately after blood collection, gently invert the tube 8-10 times to ensure thorough mixing. Do not shake vigorously to avoid hemolysis.
Unexpectedly high levels of angiotensin I or II in samples intended for this compound measurement. Ongoing Enzymatic Activity: Renin may still be active in the sample, cleaving this compound into its downstream products.Inhibition of Renin: In addition to a general protease inhibitor cocktail, consider the use of specific renin inhibitors if the primary interest is to measure intact this compound.
Reduced this compound levels in urine samples. 1. Bacterial Contamination: Bacterial proteases can degrade this compound. 2. Extended Storage at Room Temperature: While some studies suggest short-term stability, prolonged exposure to ambient temperatures can lead to degradation.[1][2]1. Prompt Processing and Freezing: Process and freeze urine samples as soon as possible after collection. 2. Consider Preservatives: For delayed processing, the addition of preservatives like sodium azide (B81097) can inhibit microbial growth. However, compatibility with downstream assays must be verified.

Frequently Asked Questions (FAQs)

Sample Collection and Handling
  • Q1: What is the best anticoagulant to use for blood collection for this compound measurement?

    • A: EDTA (ethylenediaminetetraacetic acid) is the most commonly recommended anticoagulant. It not only prevents clotting but also inhibits metalloproteases by chelating divalent cations, offering a dual protective effect.

  • Q2: How quickly do I need to process my blood samples after collection?

    • A: It is critical to process blood samples as quickly as possible. They should be placed on ice immediately and centrifuged within 30 minutes to separate plasma.

  • Q3: Can I use serum instead of plasma?

    • A: Plasma is generally preferred over serum for this compound measurement. The clotting process in serum collection can release proteases from platelets and other cells, potentially leading to increased degradation of this compound.

Storage Conditions
  • Q4: What is the optimal temperature for long-term storage of this compound samples?

    • A: For long-term stability, storage at -80°C is strongly recommended. While -20°C may be adequate for short-term storage, significant degradation can occur over weeks to months at this temperature.

  • Q5: How many times can I freeze and thaw my samples?

    • A: It is highly recommended to avoid freeze-thaw cycles altogether. One study on urinary this compound showed no significant degradation after a single freeze-thaw cycle, but this may not hold true for plasma or for multiple cycles.[1][2] Aliquoting samples into single-use vials is the best practice.

Use of Protease Inhibitors
  • Q6: Are protease inhibitors necessary for all sample types?

    • A: For plasma and serum, the use of a protease inhibitor cocktail is essential for accurate this compound measurement. For urine, while it may be more stable, their use is still a good practice to ensure sample integrity, especially if there is a delay in processing.

  • Q7: What should be in a protease inhibitor cocktail for this compound preservation?

    • A: A broad-spectrum cocktail is recommended. Key components include a serine protease inhibitor (like aprotinin (B3435010) or AEBSF), a cysteine protease inhibitor (like leupeptin (B1674832) or E-64), and a metalloprotease inhibitor (EDTA is effective). Specific compositions can be purchased commercially or prepared in the lab.

Quantitative Data Summary: this compound Stability in Urine

The following table summarizes data from a study on the stability of this compound in human urine under different conditions.

Condition Number of Samples (n) Mean Ratio (Post-treatment/Pre-treatment) 95% Confidence Interval P-value Conclusion
One Freeze-Thaw Cycle 240.926 ± 0.0870.747–1.1050.401No significant change in measured urinary this compound concentration.[1][2]
12 Hours at Room Temperature before Freezing 241.068 ± 0.0610.941–1.1940.280No significant change in measured urinary this compound concentration.[2]

Data adapted from a study on healthy volunteers.[1][2] It is important to note that plasma this compound is considered to be significantly less stable.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis
  • Preparation: Pre-chill blood collection tubes containing EDTA and a protease inhibitor cocktail on ice.

  • Blood Collection: Draw blood directly into the pre-chilled tubes.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of blood with the anticoagulant and protease inhibitors.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes in a refrigerated centrifuge (4°C).

  • Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquoting and Storage: Immediately aliquot the plasma into pre-chilled, single-use cryovials. Snap-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Protocol 2: Preparation and Use of a General Protease Inhibitor Cocktail (100X Stock)

This is a general protocol; commercially available cocktails with optimized formulations are recommended for consistency.

  • Stock Solution Preparation:

    • Dissolve the following in 10 ml of DMSO or ethanol:

      • 100 mM AEBSF (serine protease inhibitor)

      • 80 µM Aprotinin (serine protease inhibitor)

      • 5 mM Bestatin (aminopeptidase inhibitor)

      • 1.5 mM E-64 (cysteine protease inhibitor)

      • 2 mM Leupeptin (serine and cysteine protease inhibitor)

      • 1 mM Pepstatin A (aspartic protease inhibitor)

    • Store the 100X stock solution in aliquots at -20°C.

  • Use in Blood Collection Tubes:

    • Prior to blood collection, add 10 µl of the 100X protease inhibitor cocktail for every 1 ml of blood to be collected into an EDTA-containing tube. For a standard 5 ml tube, add 50 µl of the cocktail.

Visualizing Key Processes

To further aid in understanding the critical steps and pathways involved in this compound handling and degradation, the following diagrams are provided.

Angiotensinogen_Degradation_Pathway This compound This compound Angiotensin_I Angiotensin_I This compound->Angiotensin_I Renin Inactive_Fragments Inactive_Fragments This compound->Inactive_Fragments Other Proteases Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Angiotensin_II->Inactive_Fragments Other Proteases Proteases Proteases Renin Renin ACE ACE Other_Proteases Other_Proteases

Caption: The Renin-Angiotensin System degradation pathway.

Sample_Preservation_Workflow cluster_Collection Sample Collection cluster_Processing Immediate Processing (on ice / 4°C) cluster_Storage Aliquoting and Storage Blood_Draw 1. Blood Draw into Pre-chilled EDTA Tube + Protease Inhibitors Invert 2. Gentle Inversion (8-10 times) Blood_Draw->Invert Centrifuge 3. Centrifugation (15 min at 1,500g, 4°C) Invert->Centrifuge Plasma_Aspiration 4. Plasma Aspiration Centrifuge->Plasma_Aspiration Aliquot 5. Aliquot into Single-Use Vials Plasma_Aspiration->Aliquot Snap_Freeze 6. Snap-Freeze (Liquid Nitrogen) Aliquot->Snap_Freeze Store 7. Long-term Storage at -80°C Snap_Freeze->Store

Caption: Recommended workflow for plasma sample preservation.

References

Addressing non-specific binding of angiotensinogen antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for angiotensinogen antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during immunoassays involving this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing high background in my Western blot when using an anti-angiotensinogen antibody. What are the common causes and solutions?

A1: High background in Western blotting can obscure your target protein and lead to misinterpretation of results. Common causes include:

  • Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding to the membrane.

  • Antibody Concentration Too High: Both primary and secondary antibody concentrations might be excessive, leading to off-target binding.[1][2]

  • Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies effectively.[1][3]

  • Contaminated Buffers or Equipment: Reagents or incubation trays may be contaminated.

Troubleshooting Steps:

  • Optimize Blocking:

    • Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[1]

    • Try different blocking agents. While 5% non-fat dry milk in TBST is common, some antibodies perform better with 3-5% Bovine Serum Albumin (BSA).[1][4]

    • Ensure the blocking buffer is freshly prepared.

  • Titrate Antibody Concentrations:

    • Perform a dilution series for your primary this compound antibody to find the optimal concentration that provides a strong signal with low background.

    • Similarly, optimize the secondary antibody concentration.

  • Improve Washing Steps:

    • Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each).

    • Ensure a detergent like Tween-20 is included in your wash buffer (e.g., TBST - Tris-Buffered Saline with 0.1% Tween-20).

Q2: My ELISA for this compound is showing inconsistent results between wells. What could be the reason?

A2: Inconsistent ELISA results, or high coefficient of variation (%CV), can be caused by several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.

  • Improper Washing: Incomplete or uneven washing of wells.

  • Temperature Gradients: Uneven temperature across the plate during incubation steps.[5]

  • Edge Effects: Wells at the edge of the plate may evaporate more quickly or experience different temperature conditions.[5]

Troubleshooting Steps:

  • Pipetting Technique:

    • Use calibrated pipettes and fresh tips for each sample and reagent.

    • Ensure thorough mixing of reagents before addition to the wells.

  • Washing Protocol:

    • Ensure all wells are filled and aspirated completely during each wash step.

    • If washing manually, be consistent with the force and timing. An automated plate washer can improve consistency.

  • Incubation:

    • Ensure the plate is incubated in a stable temperature environment.

    • Use a plate sealer to prevent evaporation, especially during long incubation steps.[5]

  • Plate Layout:

    • Avoid placing critical samples or standards in the outermost wells if edge effects are suspected.

    • Alternatively, fill the outer wells with buffer or a blank sample.

Q3: I am not detecting any signal for this compound in my immunoprecipitation (IP) experiment. What are the possible reasons?

A3: A lack of signal in an IP experiment can be due to several issues:

  • Low or No Antigen Expression: The cell or tissue lysate may not contain detectable levels of this compound.

  • Ineffective Antibody: The anti-angiotensinogen antibody may not be suitable for IP, or the incorrect amount was used. Polyclonal antibodies often perform better in IP than monoclonal antibodies.

  • Suboptimal Lysis Buffer: The lysis buffer may not be effectively solubilizing this compound or may be disrupting the antibody-antigen interaction.

  • Inefficient Immunocomplex Capture: The protein A/G beads may not be binding the antibody effectively.

Troubleshooting Steps:

  • Confirm Protein Expression:

    • Run a Western blot on your input lysate to verify the presence of this compound.

  • Optimize Antibody and Beads:

    • Ensure your antibody is validated for IP.

    • Perform a titration to determine the optimal antibody concentration (typically 1-10 µg per 500-1000 µg of lysate).

    • Use a sufficient amount of protein A/G beads.

  • Lysis Buffer Selection:

    • Use a lysis buffer appropriate for the subcellular localization of this compound. A RIPA buffer is a common starting point.

  • Incubation Times:

    • Incubate the antibody with the lysate overnight at 4°C to maximize binding.[6]

    • Incubate the antibody-lysate mixture with the beads for 1-4 hours or overnight at 4°C.[6][7]

Troubleshooting Guides

Western Blotting: High Background
Potential Cause Recommended Solution
Insufficient Blocking Increase blocking incubation time to 1-2 hours at room temperature or overnight at 4°C.[1] Try alternative blocking agents like 3-5% BSA if 5% non-fat dry milk is not effective.[4] Ensure blocking buffer is fresh.
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal dilution. A common starting dilution for this compound antibodies is 1:1000.[8]
Secondary Antibody Concentration Too High Titrate the secondary antibody. A common starting dilution for HRP-conjugated secondary antibodies is 1:2000 to 1:10000.[8]
Inadequate Washing Increase the number of washes (3-5 times) and the duration of each wash (5-10 minutes).[1][3] Use a wash buffer containing a detergent (e.g., 0.1% Tween-20 in TBS).
Membrane Drying Ensure the membrane remains hydrated throughout the blotting process.
Contamination Use clean incubation trays and freshly prepared buffers.
ELISA: Low Signal
Potential Cause Recommended Solution
Low Antigen Concentration in Sample Concentrate the sample if possible. Ensure the sample type (e.g., serum, plasma, cell culture supernatant) is appropriate for the expected this compound levels.
Inactive Antibody or Reagents Use fresh antibodies and reagents. Ensure proper storage conditions have been maintained.
Suboptimal Antibody Concentrations Titrate the capture and detection antibodies to determine the optimal concentrations for your assay.
Insufficient Incubation Times Increase incubation times for sample and antibody steps. For example, incubate the sample for 2 hours at room temperature or overnight at 4°C.
Incorrect Buffer Composition Ensure the pH and salt concentration of your buffers are optimal for the antibody-antigen interaction.
Inhibition by Sample Matrix Dilute the sample further to reduce matrix effects.

Experimental Protocols

Detailed Western Blot Protocol for this compound
  • Sample Preparation:

    • Prepare cell lysates using RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Mix 20-40 µg of total protein per lane with Laemmli sample buffer and heat at 95°C for 5 minutes.[9]

  • SDS-PAGE:

    • Load samples onto a 10-12% polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer is often recommended.

    • After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[9]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[8]

  • Primary Antibody Incubation:

    • Dilute the primary anti-angiotensinogen antibody in the blocking buffer. A starting dilution of 1:1000 is common.[8]

    • Incubate the membrane with the primary antibody for 1 hour at room temperature or overnight at 4°C with gentle agitation.[9]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.[9]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:5000).

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.[9]

  • Washing:

    • Repeat the washing step as in step 6.

  • Detection:

    • Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film.

Quantitative Data for this compound Immunoassays
Parameter Western Blot ELISA (Sandwich) Immunoprecipitation (IP)
Sample Type Cell Lysate, Tissue Homogenate, PlasmaSerum, Plasma, Cell Culture SupernatantCell Lysate, Tissue Homogenate
Protein Input 20-40 µg total protein per lane[9]Varies by kit, typically 50-100 µL of diluted sample500-1000 µg total protein
Primary Antibody Dilution 1:500 - 1:2000 (starting point 1:1000)[8]Varies by kit, often pre-optimized1-10 µg of antibody
Blocking Buffer 5% Non-fat Dry Milk or 3-5% BSA in TBST[4][8]Proprietary to kit, often contains BSAN/A (pre-clearing with beads is used)
Incubation Time (Primary Ab) 1 hr at RT or overnight at 4°C[9]2 hrs at RT or overnight at 4°C2 hrs to overnight at 4°C[6]
Washing 3 x 10 min with TBST[9]3-5 washes with wash buffer (e.g., PBST)3-4 washes with lysis buffer or PBS

Visualizations

Renin_Angiotensin_System This compound This compound (from Liver) AngI Angiotensin I This compound->AngI  Cleavage AngII Angiotensin II AngI->AngII  Conversion Vasoconstriction Vasoconstriction, Aldosterone Secretion AngII->Vasoconstriction  Acts on Receptors Renin Renin (from Kidney) Renin->AngI ACE ACE (from Lungs) ACE->AngII

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

WB_Troubleshooting Start High Background in Western Blot CheckBlocking Optimize Blocking? (Agent, Time) Start->CheckBlocking TitrateAb Titrate Antibodies? (Primary & Secondary) CheckBlocking->TitrateAb No Solution Reduced Background, Clear Signal CheckBlocking->Solution Yes ImproveWash Improve Washing? (Duration, Volume) TitrateAb->ImproveWash No TitrateAb->Solution Yes CheckReagents Check Reagents for Contamination? ImproveWash->CheckReagents No ImproveWash->Solution Yes CheckReagents->Solution Yes

Caption: Troubleshooting workflow for high background in Western blotting.

References

Technical Support Center: Angiotensinogen (Agt) Knockout Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with angiotensinogen (Agt) knockout animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant perinatal lethality in our Agt knockout colony. Is this expected and how can we manage it?

A1: Yes, reduced survival rates of newborn Agt knockout mice are an expected, albeit unexpected, phenotype.[1] Agt deficiency is associated with in utero lethal effects and impaired neonatal survival.[2] Studies have shown that while Agt-/- mice are born in normal Mendelian ratios, there is a significant increase in death within the first 10 days after birth, likely due to renal dysfunction characterized by severe vascular and tubular lesions.[3]

Troubleshooting Tips:

  • Cross-breeding Strategy: Consider a heterozygous breeding scheme (Agt+/- x Agt+/-). While this will result in a mix of genotypes, it can help maintain the colony. Be aware that the proportion of Agt-/- offspring may be lower than the expected 25% due to in utero lethality.[2]

  • Genotyping: Implement a robust and early genotyping protocol to accurately identify Agt-/- pups.

  • Supportive Care: Ensure newborn pups have easy access to warmth and nutrition. Culling of wild-type and heterozygous littermates might be considered to reduce competition, though this has ethical implications and should be approved by your institution's animal care committee.

  • Systemic Rescue: Research has shown that restoring systemic this compound, but not just kidney-specific this compound, can rescue the lethal phenotype.[1][3] This is typically achieved through complex transgenic approaches and may not be feasible for all research goals.

Q2: Our Agt knockout mice exhibit lower blood pressure than wild-type controls, but the difference is not as pronounced as we anticipated. Why might this be?

A2: While Agt knockout mice consistently show significantly lower blood pressure than their wild-type counterparts, the exact values can be influenced by several factors.[4] The genetic background of the mouse strain can influence the phenotype, and compensatory mechanisms may be at play.[5]

Troubleshooting Tips:

  • Genetic Background: Be aware of the genetic background of your mice. Most knockout models are created on a mixed background (e.g., C57BL/6 x 129) and then backcrossed. Inconsistent backcrossing can lead to variability in phenotypes. It is recommended to use congenic strains for cleaner results.

  • Compensatory Mechanisms: The absence of this compound can lead to an upregulation of other vasoactive systems. For instance, some studies suggest that nitric oxide (NO) production is increased in Agt knockout mice, which could contribute to blood pressure regulation in the absence of the renin-angiotensin system (RAS).[4]

  • Measurement Technique: Ensure your blood pressure measurement technique is consistent and properly validated. The tail-cuff method, while non-invasive, can be influenced by animal stress and temperature.[6][7] Allow for proper acclimatization and training of the mice.[7][8]

Q3: We are planning a study on renal phenotypes. What are the key renal abnormalities reported in Agt knockout mice?

A3: A significant and initially unexpected phenotype of Agt knockout mice is abnormal kidney morphology.[1] These abnormalities can include severe vascular and tubular lesions, which are thought to be the primary cause of neonatal mortality.[3] Even in surviving adult mice, renal structure and function can be compromised. Researchers should be prepared to observe these baseline differences when studying induced renal pathologies.

Experimental Workflow for Renal Phenotyping

cluster_0 Animal Preparation cluster_1 Functional Assessment cluster_2 Terminal Procedures cluster_3 Histological Analysis Age/Sex Matched Cohorts Age/Sex Matched Cohorts Genotyping Genotyping Age/Sex Matched Cohorts->Genotyping Baseline Health Monitoring Baseline Health Monitoring Genotyping->Baseline Health Monitoring Metabolic Cage (24h Urine) Metabolic Cage (24h Urine) Baseline Health Monitoring->Metabolic Cage (24h Urine) Begin Experiment Urine Albumin/Creatinine (B1669602) Ratio Urine Albumin/Creatinine Ratio Metabolic Cage (24h Urine)->Urine Albumin/Creatinine Ratio Blood Sampling (Serum Creatinine) Blood Sampling (Serum Creatinine) Metabolic Cage (24h Urine)->Blood Sampling (Serum Creatinine) Anesthesia & Perfusion Anesthesia & Perfusion Blood Sampling (Serum Creatinine)->Anesthesia & Perfusion Kidney Harvesting Kidney Harvesting Fixation & Paraffin (B1166041) Embedding Fixation & Paraffin Embedding Kidney Harvesting->Fixation & Paraffin Embedding Sectioning Sectioning Fixation & Paraffin Embedding->Sectioning H&E Staining H&E Staining Sectioning->H&E Staining Special Stains (e.g., PAS, Sirius Red) Special Stains (e.g., PAS, Sirius Red) Sectioning->Special Stains (e.g., PAS, Sirius Red) Immunohistochemistry Immunohistochemistry Sectioning->Immunohistochemistry

Caption: Workflow for renal phenotyping in mice.

Q4: Are there any unexpected metabolic phenotypes associated with this compound deficiency?

A4: Yes, Agt knockout mice exhibit resistance to diet-induced weight gain.[9] This is associated with reduced fat mass, particularly abdominal fat, and alterations in adipose tissue development.[9][10] Some studies suggest this may be due to increased energy expenditure and locomotor activity.[9][10] Additionally, Agt deficiency can lead to improved glucose clearance.[10] Interestingly, some metabolic effects, like protection from liver steatosis, may be independent of angiotensin II and related to the des(AngI)AGT portion of the this compound protein.[11][12]

Data Summary Tables

Table 1: Cardiovascular Phenotypes in Agt Knockout vs. Wild-Type Mice

ParameterWild-Type (WT)Agt Knockout (Agt-/-)Key FindingsReference
Systolic Blood Pressure (mmHg) 112 ± 595 ± 3Significantly lower resting BP in Agt-/- mice.[4]
Cold-Induced Hypertension (ΔBP mmHg after 5 wks) 61 ± 519 ± 3Cold-induced hypertension is delayed and significantly attenuated in Agt-/- mice.[4]
Heart Rate Variability BaselineIncreasedEnhanced blood pressure variability has been observed in models with disrupted RAS components.[13]

Table 2: Reproductive and Metabolic Phenotypes in Agt Knockout vs. Wild-Type Mice

ParameterWild-Type (WT)Agt Knockout (Agt-/-)Key FindingsReference
Pups per Litter 6 (range 1-10)4 (range 1-7)Agt-/- breeding pairs have fewer pups per litter.[2]
Neonatal Survival HighSignificantly ReducedAgt deficiency is associated with impaired neonatal survival.[2]
Body Weight Higher~20% LessAgt-/- mice weigh less than their wild-type littermates.[10]
Body Fat Higher~50% LessAgt-/- mice have significantly less body fat.[10]
Fatty Acid Synthase Activity (Epididymal Fat) Higher2.2-fold LowerLipogenesis is decreased in the adipose tissue of Agt-/- mice.[9]

Experimental Protocols

1. Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)

This protocol is adapted from methods used for volume pressure recording in mice.[6][7][14][15]

  • Acclimatization: For at least 5-7 consecutive days before data collection, train the mice by placing them in the restrainers on a warmed platform (30-35°C) for 15-20 minutes each day.[6][8] This minimizes stress-induced artifacts.

  • Preparation: On the day of measurement, place the mouse in the appropriate-sized restrainer. Ensure the animal can enter freely and is not pinched.[14]

  • Cuff Placement: Thread the mouse's tail through the occlusion cuff, placing it near the base of the tail. Then, thread the tail through the volume pressure recording (VPR) sensor cuff, placing it close to the occlusion cuff.[14]

  • Warm-up: Allow the mouse to acclimate in the holder on the warmed platform for at least 5-10 minutes to ensure adequate blood flow to the tail.[6][14]

  • Measurement Cycle: Initiate the measurement. A typical cycle involves:

    • Inflation of the occlusion cuff to ~250 mmHg.[8]

    • Gradual deflation over 15-20 seconds.[8][14]

    • The VPR sensor detects the return of blood flow to determine systolic and diastolic pressure.

  • Data Collection: Perform 15-25 measurement cycles per session. Discard the first 5 "acclimation" cycles from the analysis.[8] For final analysis, average the readings from at least 10 accepted measurements.

  • Consistency: Take measurements at the same time each day to minimize diurnal variations.[6]

2. Assessment of Albuminuria

This protocol provides a general guideline for collecting urine and measuring albumin.

  • Urine Collection:

    • Spot Urine: Place the mouse in a dedicated, clean collection cage with a wire mesh floor.[16] Urine can be collected over a few hours. This method is quick but can have high variability.

    • 24-Hour Urine: For more accurate assessment, place mice in metabolic cages designed for the separation of urine and feces.[17] Collect urine over a 16 to 24-hour period.[18][19]

  • Sample Handling: After collection, centrifuge the urine to pellet any contaminants and store the supernatant at -80°C until analysis.[16]

  • Albumin Measurement: Use a mouse-specific albumin ELISA kit (e.g., Albuwell M) for accurate quantification.[17] Follow the manufacturer's instructions precisely. The principle is a competitive ELISA where color intensity is inversely proportional to the amount of albumin in the sample.[17]

  • Creatinine Measurement: Measure creatinine concentration in the same urine sample to normalize for variations in urine volume. This can be done using a colorimetric assay.

  • Calculation: Express the final result as the albumin-to-creatinine ratio (ACR).[20]

3. Renal Histology (Paraffin Sections)

This is a standard protocol for preparing kidney tissue for histological examination.[21][22][23]

  • Perfusion and Fixation:

    • Deeply anesthetize the mouse.

    • Perform a transcardial perfusion, first with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by a fixative like 10% neutral buffered formalin or Bouin's fixative.[21][22]

  • Tissue Dissection: Carefully dissect the kidneys, removing the renal capsule.

  • Post-fixation: Immerse the kidneys in the same fixative for 24-48 hours at 4°C.

  • Processing:

    • Dehydrate the tissue through a graded series of ethanol (B145695) solutions (e.g., 50%, 70%, 80%, 90%, 100%).[21]

    • Clear the tissue with an agent like xylene.[21]

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning: Cut 4-6 µm thick sections using a microtome.

  • Staining:

    • Mount sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Perform standard Hematoxylin and Eosin (H&E) staining for general morphology.

    • Consider special stains like Periodic acid-Schiff (PAS) for basement membranes or Picrosirius Red for collagen to assess fibrosis.[21]

Signaling Pathway

The Classical Renin-Angiotensin System (RAS)

The primary role of this compound is to serve as the precursor for angiotensin peptides, which are central to the regulation of blood pressure and fluid balance.[24][25][26] The absence of this compound in knockout models leads to a complete disruption of this pathway.

cluster_RAS Renin-Angiotensin System (RAS) cluster_Effects Downstream Effects of Angiotensin II cluster_KO Agt Knockout Model AGT This compound (Produced by Liver) AngI Angiotensin I AGT->AngI Cleavage Renin Renin (from Kidney) Renin->AngI AngII Angiotensin II AngI->AngII Conversion ACE ACE (Lungs, Endothelium) ACE->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Gland) AT1R->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Sodium Sodium & Water Retention (Kidney) Aldosterone->Sodium Sodium->BP_Increase KO This compound Gene Knockout Block KO->Block Block->AGT

Caption: The classical Renin-Angiotensin System and its disruption in Agt knockout models.

References

Technical Support Center: Optimizing Angiotensinogen Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for angiotensinogen (AGT) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of an this compound (AGT) activity assay?

An AGT activity assay measures the function of this compound as a substrate for the enzyme renin. The assay involves incubating a sample containing AGT with renin, which cleaves AGT to produce Angiotensin I (Ang I). The rate of Ang I generation is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA). This rate is directly proportional to the activity of the this compound in the sample under the specific assay conditions.

Q2: Why is optimizing the buffer so critical for this assay?

The enzymatic reaction between renin and this compound is highly dependent on the biochemical environment. Buffer parameters such as pH, ionic strength, and the presence of cofactors or inhibitors can significantly impact the reaction kinetics. Optimization is crucial to ensure maximal and reproducible enzyme activity, leading to accurate and reliable measurement of AGT activity.

Q3: What is the optimal pH for the renin-angiotensinogen reaction?

The pH optimum for the renin-angiotensinogen reaction can be complex and may vary depending on the species of renin and this compound used. Some studies have shown a biphasic pH dependence, with activity peaks at both acidic and basic pH. For instance, the reaction of purified recombinant human renin with recombinant sheep this compound exhibits two pH optima at approximately pH 6.4 and 8.9 [1]. However, for practical purposes, especially when working with plasma samples, the reaction is typically buffered to a pH between 5.5 and 6.5 to maximize renin activity and minimize the activity of other proteases.[2][3]

Q4: How does ionic strength affect the assay?

While detailed studies on the effect of a wide range of ionic strengths are limited in the provided search results, it is known that salts can influence enzymatic reactions. High salt intake in vivo is known to suppress plasma renin activity.[4][5][6] For in vitro assays, it is crucial to maintain a consistent ionic strength across all samples and standards to ensure comparability. Deviations in salt concentration between samples could alter the enzymatic activity and lead to inaccurate results.

Q5: Are there any essential additives for the reaction buffer?

Yes, it is critical to include inhibitors of Angiotensin Converting Enzyme (ACE) and other angiotensinases in the reaction buffer. These enzymes are present in biological samples and will degrade the product of the primary reaction, Angiotensin I, leading to an underestimation of AGT activity. A common cocktail of inhibitors includes a chelating agent like EDTA, 8-hydroxyquinoline, and a serine protease inhibitor like Phenylmethylsulfonyl fluoride (B91410) (PMSF).[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal (Low AGT Activity) Suboptimal pH: The pH of the reaction buffer may not be optimal for the specific renin and AGT being used.Perform a pH curve experiment, testing a range of pH values (e.g., 5.5 to 9.0) to determine the optimal pH for your specific assay conditions.[1]
Degradation of Angiotensin I: Insufficient inhibition of ACE and/or angiotensinases in the sample.Ensure the reaction buffer contains an effective cocktail of protease inhibitors (e.g., EDTA, 8-hydroxyquinoline, PMSF).[7]
Inactive Renin or AGT: The enzyme or substrate may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).Use fresh or properly stored aliquots of renin and AGT. Run a positive control with known active components to verify their functionality.
Presence of Renin Inhibitors in the Sample: The sample may contain endogenous or exogenous renin inhibitors.If renin inhibition is suspected, consider sample pre-treatment (e.g., dialysis) or consult literature for specific inhibitors of the renin you are using. Aliskiren is a known direct renin inhibitor.[8][9]
High Background Signal Contaminated Reagents: Reagents, especially the substrate or detection antibody, may be contaminated.Use fresh, high-quality reagents. Ensure the TMB substrate is colorless before use.[2]
Insufficient Washing: Residual unbound reagents can cause a high background signal in the subsequent ELISA detection step.Increase the number of wash steps and ensure efficient aspiration of the wash buffer between steps. A soak time during washing may also help.[10]
Non-specific Binding: The detection antibody may be binding non-specifically to the plate.Ensure adequate blocking of the plate. You can try increasing the concentration of the blocking agent or the incubation time.[3][10]
High Variability Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents where possible to minimize pipetting variations.
Uneven Temperature: Inconsistent temperature across the plate during incubation steps.Ensure the entire plate is at a uniform temperature during incubations. Avoid placing the plate near drafts or heat sources.
Plate Edge Effects: Wells at the edge of the plate may behave differently due to temperature or evaporation effects.Avoid using the outermost wells of the plate for critical samples and standards.

Data Summary Tables

Table 1: Recommended pH for this compound Activity Assays

SourceRenin SourceThis compound SourceRecommended pHReference(s)
Nasir et al. (1998)Recombinant Human ReninRecombinant Sheep AGT6.4 and 8.9 (biphasic)[1]
Various PRA KitsHuman PlasmaEndogenous Human AGT~6.0[2][11]
Research ArticleHuman PlasmaEndogenous Human AGT5.5 - 6.0[3]

Table 2: Common Components of this compound Activity Assay Buffers

ComponentPurposeTypical ConcentrationReference(s)
Buffering AgentMaintain optimal pHVaries (e.g., Maleate, Phosphate)[12]
EDTAInhibit metalloproteases (e.g., ACE)5 mM[7]
8-HydroxyquinolineInhibit angiotensinases1.5 mM[7]
Phenylmethylsulfonyl fluoride (PMSF)Inhibit serine proteases7.5 mM[7]
Bovine Serum Albumin (BSA)Stabilize enzyme and prevent non-specific binding2% (w/v)[12]

Experimental Protocols

Protocol 1: Determination of Optimal pH for the Renin-Angiotensinogen Reaction
  • Prepare a series of reaction buffers with varying pH values (e.g., in 0.5 pH unit increments from pH 5.0 to 9.5). A broad-range buffer system, such as a combination of citrate, phosphate, and borate, can be used to maintain buffering capacity across the entire range.

  • Prepare reaction mixtures for each pH value. Each mixture should contain your this compound source (purified protein or plasma sample), the cocktail of ACE and angiotensinase inhibitors, and the reaction buffer.

  • Initiate the reaction by adding a fixed amount of renin to each reaction mixture.

  • Incubate all reactions at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., a strong acid or by placing the samples on ice).

  • Quantify the amount of Angiotensin I generated in each sample using a validated ELISA or RIA kit.

  • Plot the Angiotensin I concentration (or reaction rate) against the pH to determine the optimal pH for your assay.

Protocol 2: General this compound Activity Assay
  • Sample Preparation: Thaw plasma or other biological samples on ice. If necessary, dilute the samples in an appropriate assay buffer.

  • Prepare the Generation Buffer: This buffer should contain the buffering agent at the predetermined optimal pH and the cocktail of protease inhibitors (e.g., EDTA, 8-hydroxyquinoline, PMSF).

  • Set up the reaction: In duplicate wells of a microplate or in microcentrifuge tubes, add your sample, the generation buffer, and initiate the reaction by adding renin. Include appropriate controls such as a blank (no renin) and a positive control (a sample with known AGT activity).

  • Incubate the reaction at 37°C for a specific time (e.g., 60-120 minutes). The incubation time can be adjusted to ensure the generated Angiotensin I is within the linear range of the detection assay.

  • Stop the reaction as described in Protocol 1.

  • Measure Angiotensin I: Quantify the generated Angiotensin I using a commercial ELISA or RIA kit according to the manufacturer's instructions.

  • Calculate AGT activity: The activity is typically expressed as the amount of Angiotensin I generated per unit of time per volume of sample (e.g., ng/mL/hour).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_buffer Prepare Buffers (Varying pH/Ionic Strength) setup_rxn Set up Reaction Mixtures prep_buffer->setup_rxn prep_reagents Prepare Reagents (AGT, Renin, Inhibitors) prep_reagents->setup_rxn initiate_rxn Initiate Reaction with Renin setup_rxn->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn elisa Quantify Angiotensin I (ELISA/RIA) stop_rxn->elisa plot_data Plot Activity vs. Condition elisa->plot_data determine_optimal Determine Optimal Conditions plot_data->determine_optimal

Caption: Workflow for optimizing buffer conditions in AGT activity assays.

troubleshooting_guide cluster_low_signal Low/No Signal cluster_high_bg High Background cluster_high_var High Variability start Unexpected Assay Result check_ph Verify/Optimize pH start->check_ph check_washing Optimize Washing Steps start->check_washing check_pipetting Review Pipetting Technique start->check_pipetting check_inhibitors Check Protease Inhibitor Cocktail check_ph->check_inhibitors check_reagents Test Reagent Activity (Renin/AGT) check_inhibitors->check_reagents check_renin_inhib Investigate Sample for Renin Inhibitors check_reagents->check_renin_inhib check_blocking Improve Plate Blocking check_washing->check_blocking check_reagent_qual Verify Reagent Quality check_blocking->check_reagent_qual check_temp Ensure Uniform Temperature check_pipetting->check_temp check_plate_edge Avoid Edge Effects check_temp->check_plate_edge

References

Technical Support Center: Quantifying Angiotensinogen in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of angiotensinogen (AGT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the measurement of this compound in various biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The primary methods for quantifying this compound are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), and mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] ELISAs are widely used due to their sensitivity and availability in commercial kit formats.[3][4][5] LC-MS/MS offers high specificity and the ability to distinguish between different forms of this compound, such as the reduced and oxidized forms.[1]

Q2: Why is sample handling critical for accurate this compound quantification?

A2: Pre-analytical variables significantly impact the accuracy of laboratory results.[6][7] For this compound and its downstream peptides, immediate stabilization of the sample is crucial to prevent enzymatic degradation by proteases present in biological fluids.[8][9] This often involves collecting blood samples directly into tubes containing a cocktail of protease inhibitors.[8][9] Additionally, proper storage conditions, such as freezing at -20°C or -80°C, and avoiding repeated freeze-thaw cycles are essential to maintain sample integrity.[10]

Q3: What are the typical concentrations of this compound in different biological fluids?

A3: this compound concentrations vary significantly across different biological fluids. Plasma has the highest concentration, followed by urine and cerebrospinal fluid (CSF). The table below summarizes typical concentration ranges.

Biological FluidHuman Concentration RangeNotes
Plasma/Serum28 - 71 µg/mL[3]Can be influenced by factors like sex and disease state.[2]
Urine10 - 200 ng/mg creatinine[2]Urinary AGT is considered a biomarker for the activity of the renal renin-angiotensin system.[2]
Cerebrospinal Fluid (CSF)Significantly lower than plasmaCSF this compound may have different immunochemical properties and a more basic isoelectric point compared to plasma AGT.[11][12]

Q4: Can I use the same ELISA kit for plasma, urine, and CSF samples?

A4: Not always. While some ELISA kits are validated for multiple sample types, the vast concentration differences and potential matrix effects in each fluid can necessitate different sample dilutions and sometimes different kit protocols.[3][10] For instance, plasma samples often require a much higher dilution (e.g., 1:1000 to 1:8000) compared to urine (e.g., 1:8).[3][13] It is crucial to use a kit validated for your specific biological fluid or to perform thorough in-house validation. Some this compound ELISAs may not be compatible with tissue or cell extracts without prior purification to remove interfering substances.[5]

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)
ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Signal - Omission of a key reagent.- Inactive substrate or enzyme conjugate.- Insufficient incubation times or incorrect temperature.[14][15]- Double-check that all reagents were added in the correct order.[14]- Verify the activity of the substrate and conjugate.- Ensure incubation times and temperatures follow the protocol recommendations.[14][16]
High Background - Antibody concentration is too high.- Insufficient washing.- Non-specific binding.[15]- Titrate the detection antibody to the optimal concentration.- Ensure thorough washing between steps, verifying the proper function of the plate washer if used.[15][16]- Use an appropriate blocking buffer.[14]
Poor Standard Curve - Improper standard preparation or degradation.- Pipetting errors.- Reconstitute a fresh vial of the standard. Ensure accurate serial dilutions.[10][16]- Calibrate pipettes and use proper pipetting techniques.[10]
High Inter-assay or Intra-assay Variability - Inconsistent incubation times or temperatures.- Improper mixing of reagents.- Pipetting inaccuracies.- Ensure all wells are treated identically regarding incubation times and conditions.- Thoroughly mix all reagents before use.[14]- Use calibrated pipettes and be consistent with pipetting technique.[15]
Sample values are out of range - Inappropriate sample dilution.- Perform a pilot experiment with serial dilutions to determine the optimal dilution factor for your samples.[10][13]
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
ProblemPossible Cause(s)Recommended Solution(s)
Low Signal/Poor Sensitivity - Inefficient sample extraction and cleanup.- Suboptimal ionization in the mass spectrometer source.- Peptide degradation during sample preparation.[17][18]- Optimize the solid-phase extraction (SPE) protocol.- Adjust ESI source parameters such as ion spray voltage and capillary temperature.[1][19]- Keep samples on ice and use protease inhibitors throughout the workflow.
High Variability in Results - Inconsistent sample collection and handling.- Matrix effects from the biological fluid.- Standardize pre-analytical procedures, including the immediate addition of protease inhibitors upon sample collection.[8][20]- Use stable isotope-labeled internal standards to correct for matrix effects and variations in recovery.
Inaccurate Quantification - Lack of appropriate internal standards.- Poor chromatographic separation.- Use a stable isotope-labeled version of this compound or a signature peptide as an internal standard.- Optimize the LC gradient and column chemistry to ensure good peak shape and separation from interfering substances.[19]

Experimental Protocols

Sandwich ELISA for Human this compound in Plasma

This protocol is a generalized example based on commercially available kits.[3][10]

  • Plate Preparation : A 96-well microplate is pre-coated with a polyclonal or monoclonal antibody against human this compound.[3]

  • Standard and Sample Preparation :

    • Reconstitute the lyophilized this compound standard to a known stock concentration.

    • Perform serial dilutions of the standard to create a standard curve (e.g., 0.31–20 ng/ml).[3]

    • Dilute plasma samples significantly (e.g., 1:8,000) in the provided assay buffer.[3]

  • Incubation :

    • Add 100 µL of standards and diluted samples to the appropriate wells.

    • Cover the plate and incubate for 1-2 hours at 37°C.[3][10]

  • Washing :

    • Aspirate the contents of the wells.

    • Wash the wells 3-5 times with the provided wash buffer.[10]

  • Detection Antibody :

    • Add 100 µL of a biotinylated detection antibody specific for this compound to each well.

    • Incubate for 1 hour at 37°C.[10]

  • Washing : Repeat the washing step as described in step 4.

  • Enzyme Conjugate :

    • Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.

    • Incubate for 30 minutes at 37°C.[10]

  • Washing : Repeat the washing step, often with an increased number of washes (e.g., 5-7 times).[3][10]

  • Substrate Development :

    • Add 90-100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

    • Incubate for 10-20 minutes at 37°C in the dark.[10]

  • Stop Reaction : Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Measurement : Read the absorbance at 450 nm immediately using a microplate reader.

  • Calculation : Calculate the this compound concentration in the samples by interpolating from the standard curve. Remember to multiply by the dilution factor.

LC-MS/MS for this compound Quantification in Plasma

This protocol outlines a general workflow for targeted quantification.

  • Sample Collection : Collect blood into tubes containing a protease inhibitor cocktail.[8]

  • Protein Enrichment (Optional but Recommended) : Enrich for this compound from the plasma sample using methods like reverse-phase solid-phase extraction (RP-SPE).[1]

  • Denaturation, Reduction, and Alkylation :

    • Denature the proteins in the sample (e.g., with urea).

    • Reduce disulfide bonds with DTT (dithiothreitol).

    • Alkylate free cysteine residues with iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation.[1]

  • Enzymatic Digestion : Digest the proteins into smaller peptides using an enzyme like chymotrypsin (B1334515) or trypsin.[1]

  • LC Separation :

    • Inject the peptide digest onto a C18 reverse-phase column.[1][19]

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[1][19]

  • MS/MS Analysis :

    • The LC eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source.[1][19]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

    • Select a precursor ion (a specific peptide from this compound) in the first quadrupole.

    • Fragment the precursor ion in the collision cell.

    • Select specific fragment ions (product ions) in the third quadrupole for detection.[1]

  • Data Analysis :

    • Identify and integrate the peak areas for the selected transitions of the target peptides and the internal standard.

    • Quantify the amount of the target peptide in the sample by comparing its peak area ratio to the internal standard against a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Workflow cluster_lcms LC-MS/MS Workflow SampleCollection Biological Sample (Plasma, Urine, CSF) Dilution Dilution & Protease Inhibition SampleCollection->Dilution Enrichment Enrichment / Cleanup (e.g., SPE) Dilution->Enrichment LC-MS/MS Path Incubation Incubation with Capture Antibody Dilution->Incubation ELISA Path Digestion Denaturation, Reduction, Alkylation, Digestion (for MS) Enrichment->Digestion LC LC Separation Digestion->LC Detection Add Detection Ab Incubation->Detection Conjugate Add Enzyme Conjugate Detection->Conjugate Substrate Add Substrate Conjugate->Substrate Readout Measure Absorbance Substrate->Readout MS MS Ionization LC->MS MSMS MS/MS Analysis (MRM) MS->MSMS Data Data Analysis MSMS->Data

Caption: Comparative workflow for this compound quantification by ELISA and LC-MS/MS.

raas_pathway AGT This compound (AGT) AngI Angiotensin I AGT->AngI Cleavage Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Conversion ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds to Effects Vasoconstriction, Aldosterone Release, Increased Blood Pressure AT1R->Effects Activates

References

Strategies to minimize variability in angiotensinogen gene expression studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in angiotensinogen (AGT) gene expression experiments.

Troubleshooting Guides

This section addresses specific issues that can lead to variability in AGT gene expression data.

Issue Potential Cause Recommended Solution
High variability between biological replicates Inherent Biological Variation: AGT expression is influenced by various factors including hormonal fluctuations, diet, and underlying inflammatory states.[1][2][3][4]Standardize animal models (age, sex, strain) and acclimate them to housing conditions. Control for diet, particularly sodium content, which can modulate AGT expression.[5][6] Ensure a consistent, stress-free environment.
Genetic Polymorphisms: Different strains or individuals may have polymorphisms in the AGT gene promoter or coding regions, affecting expression levels.[7][8][9][10]Be aware of the genetic background of your model system. If using human samples, consider genotyping for known AGT polymorphisms.
Tissue Heterogeneity: The cellular composition of tissue biopsies can vary. AGT is expressed in multiple cell types within tissues like the kidney, heart, and adipose tissue.[5][11][12][13]Use standardized dissection protocols. Consider using laser capture microdissection for cell-type-specific analysis.
Inconsistent qPCR Results Poor RNA Quality: RNA degradation will lead to unreliable quantification of AGT mRNA.Assess RNA integrity (e.g., using an Agilent Bioanalyzer) before proceeding with reverse transcription. Aim for an RNA Integrity Number (RIN) > 7.
Inefficient Reverse Transcription (RT): Variability in the RT step is a common source of error in gene expression analysis.Use a consistent amount of high-quality RNA for each reaction. Include a "no-RT" control to check for genomic DNA contamination.[14]
Suboptimal Primer/Probe Design: Poorly designed primers can lead to non-specific amplification and inaccurate quantification.Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis.
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.[15][16]Use calibrated pipettes and practice consistent technique. For high-throughput studies, consider using automated liquid handling systems.[16]
Discrepancies between mRNA and Protein Levels Post-Transcriptional Regulation: Changes in AGT mRNA levels do not always directly correlate with protein levels due to post-transcriptional, translational, or post-translational regulation.[5][12]Quantify both AGT mRNA (by qPCR) and protein (by Western blot or ELISA) to get a more complete picture of gene expression.[17][18][19][20][21]
Protein Stability and Secretion: AGT is a secreted protein, so intracellular levels may not reflect total production.When possible, measure secreted AGT levels in plasma or cell culture media.[12]

Frequently Asked Questions (FAQs)

Q1: What are the major factors influencing this compound (AGT) gene expression?

A1: AGT gene expression is regulated by a complex interplay of factors, including:

  • Hormonal Control: Glucocorticoids, estrogens, thyroid hormone, and angiotensin II itself can all modulate AGT transcription.[1][2][3]

  • Tissue-Specific Factors: AGT is expressed in various tissues, including the liver (the primary source of plasma AGT), adipose tissue, heart, kidney, and brain, with distinct regulatory mechanisms in each.[5][7][11][13]

  • Inflammatory Cytokines: As an acute-phase reactant, AGT expression can be induced by inflammatory cytokines like IL-1 and TNF-α.[1]

  • Genetic Variation: Polymorphisms in the AGT gene are associated with variations in expression levels and have been linked to hypertension.[7][8][10][22]

  • Dietary Factors: High salt intake has been shown to upregulate AGT gene expression.[6][23]

Q2: How should I normalize my AGT qPCR data?

A2: Proper normalization is critical for accurate gene expression analysis. It is recommended to:

  • Use multiple stable reference genes: The expression of a single housekeeping gene can vary under different experimental conditions. Therefore, it is best to test a panel of candidate reference genes (e.g., GAPDH, ACTB, B2M, 18S rRNA) and select the most stable ones for your specific model and conditions using algorithms like geNorm or NormFinder.[14][17][20][24]

  • Ensure equal RNA input: Start with the same amount of high-quality RNA for all reverse transcription reactions.

  • Include appropriate controls: Always run no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RTCs) to detect genomic DNA contamination.[14]

Q3: Why are my Western blot results for AGT protein not correlating with my qPCR data?

A3: A lack of correlation between mRNA and protein levels can be due to several factors:

  • Time Lag: There is often a time lag between transcription (mRNA production) and translation (protein synthesis).

  • Post-Transcriptional Regulation: Mechanisms such as mRNA stability and microRNA-mediated silencing can affect the amount of protein produced from a given amount of mRNA.[12] Angiotensin II has been shown to enhance the stability of AGT mRNA.[12]

  • Protein Secretion and Turnover: AGT is a secreted protein, so cellular protein levels may not accurately reflect the total amount of protein being produced and secreted. Furthermore, the rate of protein degradation can also influence the steady-state protein levels.

  • Antibody Specificity and Sensitivity: Ensure your antibody is specific for AGT and that your Western blot protocol is optimized for sensitivity and linearity.

Experimental Protocols

Protocol 1: RNA Extraction and Quality Control
  • Sample Collection and Storage: Immediately snap-freeze tissue samples in liquid nitrogen or place them in an RNA stabilization reagent (e.g., RNAlater) to preserve RNA integrity. Store samples at -80°C until use.

  • RNA Extraction: Extract total RNA using a reputable commercial kit (e.g., RNeasy Mini Kit, Qiagen; TRIzol, Thermo Fisher Scientific) according to the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.[14]

  • RNA Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.

  • RNA Integrity Assessment: Check RNA integrity using an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of 7 or higher is recommended for downstream applications.

Protocol 2: Quantitative Real-Time PCR (qPCR) for AGT mRNA
  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-quality reverse transcriptase kit with a mix of oligo(dT) and random primers.

  • qPCR Reaction Setup: Prepare a master mix containing a qPCR SYBR Green or probe-based master mix, forward and reverse primers for AGT, and nuclease-free water. Aliquot the master mix into qPCR plates and add an equal amount of cDNA to each well.

  • Primer Sequences (Example for Human AGT):

    • Forward: 5'-CAGGTCACCATCATCCTGTCT-3'

    • Reverse: 5'-GCTGTCCACCCAGAACTCAT-3'

  • Thermal Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis (for SYBR Green): Perform a melt curve analysis to verify the specificity of the amplified product.[14]

  • Data Analysis: Calculate the relative expression of AGT mRNA using the ΔΔCt method, normalizing to the geometric mean of at least two stable reference genes.[23]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_qpcr Gene Expression Analysis cluster_protein Protein Analysis (Optional) sample_collection Tissue/Cell Collection rna_extraction RNA Extraction & DNase Treatment sample_collection->rna_extraction protein_extraction Protein Extraction sample_collection->protein_extraction qc RNA Quality Control (RIN > 7) rna_extraction->qc rt Reverse Transcription (cDNA Synthesis) qc->rt qpcr qPCR for AGT & Reference Genes rt->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis protein_quant Protein Quantification data_analysis->protein_quant western_blot Western Blot / ELISA for AGT protein_extraction->western_blot western_blot->protein_quant

Caption: Workflow for AGT gene and protein expression analysis.

signaling_pathway cluster_stimuli External Stimuli cluster_cell Hepatocyte cluster_receptor Receptors cluster_tf Transcription Factors cluster_nucleus Nucleus AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor Glucocorticoids->GR Cytokines Inflammatory Cytokines (IL-1, TNF-α) CytokineR Cytokine Receptor Cytokines->CytokineR NFkB NF-κB AT1R->NFkB GR_nuc Nuclear GR GR->GR_nuc CytokineR->NFkB STAT3 STAT3 CytokineR->STAT3 AGT_Gene AGT Gene NFkB->AGT_Gene binds promoter GR_nuc->AGT_Gene binds GRE STAT3->AGT_Gene binds promoter AGT_mRNA AGT mRNA AGT_Gene->AGT_mRNA Transcription

Caption: Key signaling pathways regulating AGT gene transcription.

References

Validation & Comparative

Validating Angiotensinogen as a Biomarker for Acute Kidney Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate detection of acute kidney injury (AKI) remains a critical challenge in clinical practice. Traditional markers such as serum creatinine (B1669602) and urine output are often delayed and non-specific, hindering timely intervention. This guide provides a comprehensive comparison of urinary angiotensinogen (uAGT) as an emerging biomarker for AKI against other established and novel markers. The information presented is supported by experimental data to aid in the objective evaluation of its potential utility in research and clinical settings.

Performance of Urinary Biomarkers in Acute Kidney Injury

The diagnostic and prognostic performance of a biomarker is crucial for its clinical utility. The following table summarizes the performance of urinary this compound (uAGT) in comparison to other key AKI biomarkers: Neutrophil Gelatinase-Associated Lipocalin (NGAL), Kidney Injury Molecule-1 (KIM-1), Interleukin-18 (IL-18), and Liver-Type Fatty Acid-Binding Protein (L-FABP). The data is presented in terms of the Area Under the Receiver Operating Characteristic Curve (AUC), sensitivity, and specificity.

BiomarkerPatient PopulationOutcomeAUC (95% CI)Sensitivity (%)Specificity (%)Reference
uAGT Acute Decompensated Heart FailurePredicting AKI0.848078[1]
ICU patientsWorsening of AKI0.778763.6[2]
ICU patientsRRT or Death0.7378.354.6[2]
Post-cardiac surgery (AKIN stage 1)Development of stage 3 AKI or death0.817566.1[3]
uNGAL Children post-cardiac surgeryPrediction of AKI0.958290[4]
Hospital-acquired AKIDiagnosis of AKI0.91 (HSROC)--[5]
Children with AKIPrediction of AKI0.89 (SROC)8381[6]
uKIM-1 Post-cardiopulmonary bypassEarly detection of AKI0.78 (0.64-0.91)--[7][8]
Adult AKIDiagnosis of AKI0.81 (0.77-0.84)7375[9]
Mixed patient populationsDiagnosis of AKI0.86 (0.83-0.89)7486[10][11]
uIL-18 Mixed patient populationsPrediction of AKI0.78 (0.74-0.81)6477[12][13]
Mixed patient populationsPrediction of AKI0.70 (0.66-0.74)5875[14]
Critically ill patientsDiagnosis of AKI0.73--[15]
uL-FABP Sepsis-associated AKIEarly detection of AKI0.94 (0.90-0.97)89.986.3[16][17]
Hospitalized patientsDiagnosis of AKI0.93 (0.88-0.97)8390[18]
Post-cardiac surgery (children)Prediction of AKI0.8171.468.4[19]

Signaling Pathways and Experimental Workflows

To understand the biological basis of this compound as an AKI biomarker and the process of its validation, the following diagrams illustrate the key pathways and workflows.

Renin-Angiotensin System in Acute Kidney Injury cluster_RAS Renin-Angiotensin System Activation cluster_effects Downstream Effects in AKI Renal_Ischemia Renal Ischemia/Reperfusion (AKI initiating event) Juxtaglomerular_Apparatus Juxtaglomerular Apparatus Renal_Ischemia->Juxtaglomerular_Apparatus stimulates Renin_Release Renin Release Juxtaglomerular_Apparatus->Renin_Release AGT This compound (AGT) (from liver and kidney) Angiotensin_I Angiotensin I AGT->Angiotensin_I cleaved by Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converted by ACE ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor Binding Angiotensin_II->AT1R Vasoconstriction Efferent Arteriole Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation (e.g., ↑IL-6, TNF-α) AT1R->Inflammation Fibrosis Fibrosis (e.g., ↑TGF-β) AT1R->Fibrosis Tubular_Injury Proximal Tubular Injury Vasoconstriction->Tubular_Injury contributes to Inflammation->Tubular_Injury Fibrosis->Tubular_Injury uAGT_Excretion Increased Urinary AGT Excretion Tubular_Injury->uAGT_Excretion Biomarker Validation Experimental Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_comparison Comparative Analysis Patient_Cohort Patient Cohort Selection (e.g., post-cardiac surgery) Sample_Collection Urine Sample Collection (Standardized Protocol) Patient_Cohort->Sample_Collection Proteomics Proteomic Analysis (e.g., LC-MS/MS) Sample_Collection->Proteomics Candidate_Selection Candidate Biomarker Selection (e.g., AGT) Proteomics->Candidate_Selection Assay_Development Assay Development (e.g., ELISA) Candidate_Selection->Assay_Development leads to Analytical_Validation Analytical Validation (Sensitivity, Specificity, Precision) Assay_Development->Analytical_Validation Clinical_Validation Clinical Validation in Independent Cohort Analytical_Validation->Clinical_Validation Performance_Analysis Performance Analysis (ROC, AUC, Sensitivity, Specificity) Clinical_Validation->Performance_Analysis Head_to_Head Head-to-Head Comparison with other biomarkers (NGAL, KIM-1, etc.) Performance_Analysis->Head_to_Head Multimarker_Panel Evaluation in Multimarker Panels Head_to_Head->Multimarker_Panel Logical Comparison of uAGT and Other AKI Biomarkers cluster_performance Performance Characteristics cluster_alternatives Alternative Biomarkers uAGT Urinary this compound (uAGT) Prognostic Prognostic Value (Predicts worsening of AKI, RRT, death) uAGT->Prognostic Strong evidence Diagnostic Diagnostic Value (Detects established AKI) uAGT->Diagnostic Good evidence Early_Detection Early Detection uAGT->Early_Detection Promising uNGAL uNGAL uNGAL->Prognostic Moderate evidence uNGAL->Diagnostic Strong evidence uNGAL->Early_Detection Established uKIM1 uKIM-1 uKIM1->Prognostic Emerging evidence uKIM1->Diagnostic Good evidence uKIM1->Early_Detection Established uIL18 uIL-18 uIL18->Prognostic Moderate evidence uIL18->Diagnostic Moderate evidence uIL18->Early_Detection Established uLFABP uL-FABP uLFABP->Prognostic Good evidence uLFABP->Diagnostic Strong evidence uLFABP->Early_Detection Established

References

Visceral Adipose Tissue Exhibits Higher Angiotensinogen Levels Compared to Subcutaneous Depots: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A growing body of research indicates that visceral adipose tissue (VAT), the fat surrounding internal organs, expresses significantly higher levels of angiotensinogen (AGT) compared to subcutaneous adipose tissue (SAT), the fat located just beneath the skin. This differential expression may play a crucial role in the pathophysiology of obesity-related cardiometabolic diseases. This guide provides a comprehensive comparison of AGT levels in these two key adipose depots, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of this compound (AGT) Expression

Multiple studies have consistently demonstrated elevated AGT mRNA expression in VAT relative to SAT in both human and rodent models.[1][2][3][4][5] While mRNA levels are a strong indicator of gene expression, protein expression and secretion provide a more direct measure of the functional protein available. The data on AGT protein levels and secretion, however, present a more nuanced picture.

Comparison MetricVisceral Adipose Tissue (VAT)Subcutaneous Adipose Tissue (SAT)SpeciesKey FindingsReference
AGT mRNA Levels Significantly HigherLowerHumanAGT mRNA levels were found to be significantly higher in VAT.[3][5]
AGT mRNA Levels HigherLowerHumanVisceral adipose tissue exhibits significantly elevated this compound mRNA compared with subcutaneous adipose tissue.[1]
AGT Protein Levels No Significant DifferenceNo Significant DifferenceHuman (Obese)A 2018 study on obese individuals found no significant change in this compound protein expression between visceral and subcutaneous adipose tissue.[6][7]
AGT Secretion HigherLowerRat (Obese)In obese rats, adipocytes from retroperitoneal (a type of visceral) depots exhibited higher levels of AGT production. The study suggests that secretion level is a better index to evaluate AGT production by adipocytes than mRNA or protein concentrations.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of AGT levels in visceral versus subcutaneous adipose tissue.

Adipose Tissue Collection
  • Human Subjects: Paired samples of visceral (omental) and subcutaneous adipose tissue are obtained from patients undergoing scheduled abdominal surgery, such as cholecystectomy or bariatric surgery.[3][5] Tissue samples are immediately rinsed with saline, cleared of any visible connective tissue or blood vessels, and then either snap-frozen in liquid nitrogen for later RNA and protein extraction or placed in an appropriate medium for cell culture.

  • Animal Models: Following euthanasia, specific adipose depots are carefully dissected. For example, in rodents, epididymal or retroperitoneal fat is collected as a representative of visceral adipose tissue, while inguinal fat is used as a subcutaneous depot.[8] Tissues are processed similarly to human samples.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from frozen adipose tissue samples using commercially available kits, such as the SV Total RNA Isolation System, following the manufacturer's protocol.[9] The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qRT-PCR: The relative expression of AGT mRNA is quantified by real-time PCR using specific primers for the AGT gene. A housekeeping gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) or 18S rRNA, is used as an internal control for normalization.[5][9] The PCR reaction typically involves an initial denaturation step, followed by multiple cycles of denaturation, annealing at a primer-specific temperature, and extension.[5]

Protein Extraction and Western Blot Analysis
  • Protein Extraction: Frozen adipose tissue is homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the Bradford or BCA assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked to prevent non-specific antibody binding and incubated with a primary antibody specific for AGT. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the renin-angiotensin system in adipose tissue and a typical experimental workflow.

ReninAngiotensinSystem_Adipose cluster_VAT Visceral Adipose Tissue (VAT) cluster_SAT Subcutaneous Adipose Tissue (SAT) VAT_AGT This compound (AGT) (High Expression) AngI Angiotensin I VAT_AGT->AngI Renin SAT_AGT This compound (AGT) (Low Expression) SAT_AGT->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Binds to Biological Effects\n(e.g., Inflammation, Fibrosis) Biological Effects (e.g., Inflammation, Fibrosis) AT1R->Biological Effects\n(e.g., Inflammation, Fibrosis)

Caption: Renin-Angiotensin System in Adipose Tissue.

ExperimentalWorkflow cluster_collection Tissue Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_results Results VAT Visceral Adipose Tissue (VAT) RNA_Extraction RNA Extraction VAT->RNA_Extraction Protein_Extraction Protein Extraction VAT->Protein_Extraction SAT Subcutaneous Adipose Tissue (SAT) SAT->RNA_Extraction SAT->Protein_Extraction qRT_PCR qRT-PCR for AGT mRNA RNA_Extraction->qRT_PCR Western_Blot Western Blot for AGT Protein Protein_Extraction->Western_Blot Comparison Comparison of AGT Levels qRT_PCR->Comparison Western_Blot->Comparison

Caption: Experimental Workflow for AGT Comparison.

References

Correlation of Plasma Angiotensinogen with Intrarenal RAS Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. While the systemic RAS has been extensively studied, the intrarenal RAS (iRAS) has emerged as a key player in the pathophysiology of hypertension and kidney disease.[1] A central question for researchers is how to accurately assess the activity of the iRAS. This guide provides a comparative analysis of plasma angiotensinogen as a biomarker for iRAS activity, contrasting it with other indicators and presenting supporting experimental data.

Plasma this compound vs. Intrarenal RAS Activity

Current research indicates a complex and often indirect relationship between plasma this compound and iRAS activity. While plasma this compound is the precursor for systemic angiotensin II (Ang II), its levels are generally abundant and not considered the rate-limiting step for systemic RAS activation.[2][3] The intrarenal RAS can be regulated independently of the circulating system, making direct extrapolation from plasma this compound levels to intrarenal activity challenging.[3][4][5]

In contrast, urinary this compound (uAGT) has been identified as a more direct and reliable biomarker of iRAS activity.[2][4][6] this compound is produced by the proximal tubules of the kidney, and its urinary excretion has been shown to correlate strongly with intrarenal Ang II levels.[2]

The following table summarizes quantitative data from studies investigating the relationship between this compound levels and RAS components.

Parameter Sample Type Animal Model/Patient Group Key Findings Correlation with Intrarenal RAS Reference
This compoundPlasmaWistar Rats vs. C57BL/6 MiceRat plasma AGT (4,626 ± 645 ng/ml) significantly higher than mouse (1,216 ± 101 ng/ml).Not directly correlated.[7]
This compoundUrineWistar Rats vs. C57BL/6 MiceRat urinary AGT (65.4 ± 30.2 ng/ml) significantly higher than mouse (9.8 ± 0.3 ng/ml).Higher uAGT suggests higher iRAS activity.[7]
This compoundPlasmaHIGA mice (IgA nephritis) vs. BALB/c miceHIGA mice had lower plasma AGT (1,308 ± 47 ng/ml) than control (1,620 ± 384 ng/ml).Inverse correlation observed in this model.[7]
This compoundUrineHIGA mice (IgA nephritis) vs. BALB/c miceHIGA mice had higher urinary AGT (14.6 ± 1.5 ng/ml) than control (4.6 ± 0.1 ng/ml).Positive correlation with disease state.[7]
This compoundPlasmaZucker diabetic fatty (ZDF) obese rats vs. lean ratsZDF obese rats had lower plasma AGT (1,789 ± 50 ng/ml) than control (2,296 ± 47 ng/ml).Inverse correlation observed in this model.[7]
This compoundUrineZucker diabetic fatty (ZDF) obese rats vs. lean ratsZDF obese rats had higher urinary AGT (88.2 ± 11.4 ng/ml) than control (31.3 ± 1.9 ng/ml).Positive correlation with disease state.[7]
This compoundKidney Tissue & UrineAng II-infused hypertensive ratsIncreased kidney AGT mRNA and protein levels, paralleled by increased urinary AGT excretion.Strong positive correlation.[4][8]
Angiotensin IIKidney Tissue vs. PlasmaNormal RatsKidney Ang II content (~340 fmol/g) is significantly higher than plasma Ang II (~50 fmol/ml).Demonstrates compartmentalization of iRAS.[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of plasma and urinary this compound as markers for iRAS activity.

1. Measurement of this compound (Plasma and Urine) by ELISA

This protocol is based on the development of a sandwich ELISA for rodent this compound.[7]

  • Sample Collection:

    • Plasma: Blood is collected into chilled tubes containing a protease inhibitor cocktail (e.g., EDTA, enalaprilat, pepstatin A, and 1,10-phenanthroline) to prevent this compound degradation.[8][10] Plasma is separated by centrifugation and stored at -20°C or -80°C.

    • Urine: Urine samples are collected and centrifuged to remove debris. Supernatants are stored at -20°C.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for this compound.

    • The plate is washed, and then blocked to prevent non-specific binding.

    • Standards and diluted samples (plasma or urine) are added to the wells and incubated.

    • After washing, a detection antibody (e.g., a biotinylated polyclonal antibody against this compound) is added and incubated.

    • The plate is washed again, and a streptavidin-horseradish peroxidase conjugate is added.

    • After a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

    • The absorbance is read at a specific wavelength (e.g., 450 nm), and the concentration of this compound is determined from the standard curve.

2. Quantification of Intrarenal Angiotensin II

This protocol involves tissue homogenization and subsequent measurement of Ang II, often by radioimmunoassay (RIA) or HPLC.[8][9][11]

  • Tissue Harvesting:

    • Kidneys are rapidly excised and snap-frozen in liquid nitrogen.[8]

    • The kidney cortex is separated from the medulla.

  • Homogenization and Extraction:

    • The frozen tissue is homogenized in a cold buffer (e.g., methanol) containing protease inhibitors to prevent Ang II degradation.[8]

    • The homogenate is centrifuged, and the supernatant is collected.

  • Purification (Solid-Phase Extraction):

    • The supernatant is passed through a solid-phase extraction column (e.g., C18 Sep-Pak) to purify and concentrate the angiotensin peptides.[11]

    • The column is washed, and the peptides are eluted with a solvent (e.g., methanol (B129727) or acetonitrile).

  • Quantification (RIA or HPLC):

    • RIA: The purified sample is incubated with a specific antibody against Ang II and a radiolabeled Ang II tracer. The amount of bound radioactivity is inversely proportional to the concentration of Ang II in the sample.

    • HPLC: The purified sample is injected into an HPLC system with a reverse-phase column to separate Ang II from other peptides. The concentration is determined by comparing the peak area to that of known standards.[11]

Visualizing the Renin-Angiotensin System and Experimental Workflow

RAS_Pathway cluster_systemic Systemic RAS cluster_intrarenal Intrarenal RAS Liver Liver Plasma_AGT Plasma this compound Liver->Plasma_AGT Secretes AngI_circ Angiotensin I (circulating) Plasma_AGT->AngI_circ Renin (from Kidney) Intrarenal_AGT Intrarenal this compound Plasma_AGT->Intrarenal_AGT Filtered AngII_circ Angiotensin II (circulating) AngI_circ->AngII_circ ACE (in Lungs) Adrenal Adrenal Gland AngII_circ->Adrenal Stimulates ProximalTubule Proximal Tubule AngII_circ->ProximalTubule Stimulates AGT production Aldosterone Aldosterone Adrenal->Aldosterone Secretes ProximalTubule->Intrarenal_AGT Produces AngI_intra Angiotensin I (intrarenal) Intrarenal_AGT->AngI_intra Renin Urinary_AGT Urinary this compound Intrarenal_AGT->Urinary_AGT Excreted AngII_intra Angiotensin II (intrarenal) AngI_intra->AngII_intra ACE AngII_intra->AngII_intra Positive Feedback

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_correlation Correlation Analysis Animal_Model Animal Model (e.g., Hypertensive Rat) Blood_Collection Blood Collection (with protease inhibitors) Animal_Model->Blood_Collection Urine_Collection Urine Collection Animal_Model->Urine_Collection Kidney_Harvesting Kidney Harvesting (snap-frozen) Animal_Model->Kidney_Harvesting Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation AGT_ELISA_Urine AGT ELISA (Urine) Urine_Collection->AGT_ELISA_Urine Kidney_Homogenization Kidney Homogenization Kidney_Harvesting->Kidney_Homogenization AGT_ELISA_Plasma AGT ELISA (Plasma) Plasma_Separation->AGT_ELISA_Plasma AngII_Extraction Ang II Solid-Phase Extraction Kidney_Homogenization->AngII_Extraction AngII_RIA_HPLC Ang II RIA/HPLC (Kidney Extract) AngII_Extraction->AngII_RIA_HPLC Correlation Correlate Plasma AGT and Urinary AGT with Intrarenal Ang II AGT_ELISA_Plasma->Correlation AGT_ELISA_Urine->Correlation AngII_RIA_HPLC->Correlation

References

Unraveling the Link: Angiotensinogen M235T Variant and Plasma AGT Levels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the M235T genetic variant's impact on circulating Angiotensinogen, a key regulator of blood pressure.

For Immediate Release:

This guide provides a detailed comparison for researchers, scientists, and drug development professionals on the association between the M235T variant of the this compound (AGT) gene and plasma AGT levels. The AGT M235T polymorphism, a single nucleotide substitution resulting in a methionine to threonine change at codon 235, has been a focal point of research in cardiovascular genetics. This document synthesizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies employed in these critical studies.

The M235T Variant: A Consistent Marker for Elevated Plasma AGT

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound, the precursor to the potent vasoconstrictor angiotensin II, is a central component of this system. The concentration of circulating AGT is a rate-limiting step in the generation of angiotensin II, and thus, variations in plasma AGT levels can have significant physiological consequences.

A substantial body of evidence has established a consistent and significant association between the T allele of the M235T variant and higher plasma AGT concentrations. Individuals carrying the T allele, particularly those with the homozygous TT genotype, consistently exhibit elevated levels of circulating this compound compared to those with the MM genotype.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the association between the AGT M235T genotype and plasma AGT levels in various populations.

Study Population Genotype Plasma AGT Level (mean ± SD) Unit Reference
White Male SubjectsMM (no T235 allele)14.8 ± 3.9nmol/L[1]
MT (1 T235 allele)15.7 ± 5.1nmol/L[1]
TT (2 T235 alleles)17.3 ± 4.7nmol/L[1]
Nigerian Population (Controls)M235T0.53 (mean O.D. value)O.D.[2]
T235T0.49 (mean O.D. value)O.D.[2]
Nigerian Population (Patients)M235T0.71 (mean O.D. value)O.D.[2]
T235T0.66 (mean O.D. value)O.D.[2]
Meta-Analysis Findings Genotype Increase in Plasma AGT Level (compared to MM) Population
Sethi et al.MT5%White Subjects
TT11%White Subjects
MTNot specifiedAsian Subjects
TTNot specifiedAsian Subjects

Experimental Protocols

Genotyping of the AGT M235T Variant (PCR-RFLP)

A widely used method for determining the M235T genotype is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

1. DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard DNA extraction kit.

2. PCR Amplification: The region of the AGT gene containing the M235T polymorphism is amplified using specific primers.

  • Forward Primer: 5'-GATGCACGAATGTGTCACCA-3'
  • Reverse Primer: 5'-GGTCTCTCTCTATGGCTGGG-3'

3. Restriction Enzyme Digestion: The PCR product is then digested with the restriction enzyme Tth111I. The M235T polymorphism creates or abolishes a restriction site for this enzyme.

  • M allele (Methionine): The PCR product is cleaved by Tth111I.
  • T allele (Threonine): The PCR product is not cleaved by Tth111I.

4. Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis and visualized under UV light after staining with a DNA-binding dye. The resulting banding pattern reveals the individual's genotype:

  • MM Genotype: Two smaller DNA fragments.
  • TT Genotype: One larger, undigested DNA fragment.
  • MT Genotype: Three DNA fragments (one large and two smaller).

Measurement of Plasma this compound Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for quantifying plasma AGT concentrations.

1. Sample Collection and Preparation:

  • Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
  • Plasma is separated by centrifugation.
  • Samples are stored at -80°C until analysis.

2. ELISA Procedure (Sandwich ELISA Principle):

  • Coating: A microtiter plate is coated with a capture antibody specific for human this compound.
  • Blocking: Any unbound sites on the plate are blocked to prevent non-specific binding.
  • Sample Incubation: Diluted plasma samples and standards (known concentrations of AGT) are added to the wells and incubated. AGT in the samples binds to the capture antibody.
  • Washing: The plate is washed to remove unbound substances.
  • Detection Antibody Incubation: A second, biotinylated antibody that also recognizes AGT is added to the wells. This antibody binds to the captured AGT, forming a "sandwich".
  • Washing: The plate is washed again.
  • Enzyme Conjugate Incubation: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. Streptavidin binds to the biotin (B1667282) on the detection antibody.
  • Washing: A final wash removes any unbound enzyme conjugate.
  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
  • Stopping the Reaction: A stop solution is added to terminate the reaction.
  • Data Acquisition: The absorbance of the colored product is measured using a microplate reader at a specific wavelength. The concentration of AGT in the samples is determined by comparing their absorbance values to the standard curve generated from the known concentrations of the AGT standards.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the renin-angiotensin system signaling pathway and a typical experimental workflow for investigating the association between the AGT M235T variant and plasma AGT levels.

RAS_Pathway cluster_AGT_Variant AGT Gene (M235T Variant) cluster_Liver Liver cluster_Bloodstream Bloodstream cluster_Kidney Kidney cluster_Lungs Lungs cluster_Target_Tissues Target Tissues AGT_Gene This compound (AGT) Gene M235T M235T Variant (T allele) This compound This compound (AGT) M235T->this compound Increased Transcription/Translation Angiotensin_I Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binding Renin Renin Renin->Angiotensin_I Cleavage ACE->Angiotensin_II Conversion Physiological_Effects Vasoconstriction, Aldosterone Secretion, Increased Blood Pressure AT1_Receptor->Physiological_Effects Activation

Caption: Renin-Angiotensin System and the effect of the M235T variant.

Experimental_Workflow cluster_Sample_Collection 1. Sample Collection cluster_Processing 2. Sample Processing cluster_Genotyping 3. Genotyping cluster_Quantification 4. Quantification cluster_Analysis 5. Data Analysis Blood_Sample Whole Blood Sample DNA_Extraction Genomic DNA Extraction Blood_Sample->DNA_Extraction Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation PCR PCR Amplification DNA_Extraction->PCR ELISA ELISA for Plasma AGT Plasma_Separation->ELISA RFLP RFLP Digestion PCR->RFLP Gel Agarose Gel Electrophoresis RFLP->Gel Genotype_Determination Genotype Determination (MM, MT, TT) Gel->Genotype_Determination Statistical_Analysis Statistical Analysis (Association between Genotype and AGT Levels) Genotype_Determination->Statistical_Analysis Data_Acquisition Absorbance Reading ELISA->Data_Acquisition Concentration_Calculation AGT Concentration Calculation Data_Acquisition->Concentration_Calculation Concentration_Calculation->Statistical_Analysis

References

Hepatic vs. Extrahepatic Angiotensinogen: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of angiotensinogen expression from the liver and other tissues reveals distinct and crucial roles in the pathophysiology of cardiovascular and metabolic diseases. While the liver is the primary source of circulating this compound (AGT), local production in tissues such as the brain, adipose tissue, and kidneys has been shown to have significant autocrine and paracrine effects, contributing to disease progression.

This compound, the sole precursor of all angiotensin peptides, is a key component of the renin-angiotensin system (RAS). The traditional view of the RAS as a circulating endocrine system has evolved to include the concept of local or tissue-specific RAS, which can operate independently of the systemic RAS.[1][2] This guide provides a comparative analysis of hepatic versus extrahepatic AGT expression in various disease models, supported by experimental data and methodologies.

Quantitative Comparison of this compound Expression

The following tables summarize the quantitative changes in AGT expression in different tissues across various disease models as reported in the literature.

Table 1: this compound (AGT) mRNA and Protein Expression in Hypertension Models

Disease ModelTissueAnalyteFold Change vs. ControlReference
Spontaneously Hypertensive Rat (SHR) - 6 weeksBrainmRNAHigher[3]
Spontaneously Hypertensive Rat (SHR) - 14 weeksBrainmRNAComparable[3]
Spontaneously Hypertensive Rat (SHR) - 14 weeksHeartmRNASignificantly Increased[3]
Spontaneously Hypertensive Rat (SHR) - 14 weeksAdipose TissuemRNASignificantly Increased[3]
Spontaneously Hypertensive Rat (SHR) - 6 & 14 weeksAorta, Adrenal, KidneymRNALower[3]
Spontaneously Hypertensive Rat (SHR) - 14 weeksPlasmaProteinSignificantly Increased[3]
Angiotensin II InfusionKidneymRNA & ProteinEnhanced[1]

Table 2: this compound (AGT) Expression in Metabolic and Adipose-Related Disease Models

Disease Model/ConditionTissueAnalyteFindingReference
ObesityAdipose TissuemRNA & ProteinOveractivated[4]
Overfeeding (Rodents)Adipose TissueAGT SecretionIncreased[5]
Adipose-specific AGT Overproduction (Mice)PlasmaProtein30% Increase[4]
Adipose-specific AGT Knockout (Mice)PlasmaProtein25% Reduction[4]
Overweight HumansVisceral Adipose TissuemRNAHigher (not significant)[6]
Normal and Overweight HumansVisceral vs. Subcutaneous Adipose TissuemRNASignificantly Higher in Visceral[6]

Table 3: this compound (AGT) Expression in Renal and Cardiac Disease Models

Disease ModelTissueAnalyteFold Change vs. ControlReference
Chronic Stable Heart Failure (Rats)KidneymRNA47% Increase[7][8]
Chronic Stable Heart Failure (Rats) with large infarctsKidneymRNA66% Increase[7][8]
Chronic Stable Heart Failure (Rats)LivermRNANo Change[7][8]
Obstructive Nephropathy (UUO)KidneymRNA & ProteinStimulated[9]
5/6 Nephrectomy (CKD model)KidneyAGT ExpressionElevated[10]
Type 1 Diabetes (Rats)HeartAT1R mRNA1.7-fold Increase[11]
Type 1 Diabetes (Rats)AortaACE & AT1R mRNAIncreased[11]
Type 1 Diabetes (Rats)Perivascular Adipose TissueACE & AT1R mRNA4.08 & 7.22-fold Increase[11]

Signaling Pathways and Experimental Workflows

The interplay between hepatic and extrahepatic AGT involves complex signaling pathways and is investigated through various experimental workflows.

experimental_workflow cluster_model Disease Model Induction cluster_sample Sample Collection cluster_analysis Molecular Analysis disease_model e.g., SHR, UUO, High-Fat Diet blood Blood/Plasma disease_model->blood liver Liver Tissue disease_model->liver extrahepatic Extrahepatic Tissues (Kidney, Brain, Adipose, etc.) disease_model->extrahepatic protein_quant Protein Quantification (Western Blot, ELISA, RIA) blood->protein_quant Circulating AGT rna RNA Extraction liver->rna protein Protein Extraction liver->protein extrahepatic->rna extrahepatic->protein mrna_quant mRNA Quantification (RT-PCR, Northern Blot) rna->mrna_quant protein->protein_quant

Figure 1. A generalized experimental workflow for comparing hepatic and extrahepatic this compound expression.

The renin-angiotensin system cascade, initiated by the cleavage of AGT, is a critical signaling pathway in many of the studied diseases.

RAS_pathway AGT This compound (AGT) (Hepatic & Extrahepatic) AngI Angiotensin I AGT->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R vasoconstriction Vasoconstriction AT1R->vasoconstriction inflammation Inflammation AT1R->inflammation fibrosis Fibrosis AT1R->fibrosis vasodilation Vasodilation AT2R->vasodilation

Figure 2. Simplified diagram of the classical renin-angiotensin system signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are outlines of common techniques used to assess AGT expression.

RNA Isolation and mRNA Quantification (RT-PCR)
  • Tissue Homogenization: Tissues are homogenized in a lysis buffer (e.g., TRIzol reagent) to disrupt cells and release RNA.

  • RNA Extraction: RNA is separated from DNA and proteins using a chloroform (B151607) extraction followed by isopropanol (B130326) precipitation.

  • RNA Purification: The RNA pellet is washed with ethanol (B145695) and resuspended in RNase-free water. RNA quality and quantity are assessed via spectrophotometry.

  • Reverse Transcription (RT): An RT enzyme is used to synthesize complementary DNA (cDNA) from the RNA template.

  • Quantitative PCR (qPCR): The cDNA is used as a template for PCR with gene-specific primers for AGT and a housekeeping gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green). Relative mRNA expression is calculated using the delta-delta Ct method.

Protein Extraction and Quantification (Western Blot)
  • Tissue Homogenization: Tissues are homogenized in a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysate is determined using a colorimetric assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to AGT, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured. Band intensity is quantified and normalized to a loading control (e.g., beta-actin).

Plasma this compound Quantification (ELISA)
  • Sample Preparation: Blood is collected with an anticoagulant and centrifuged to obtain plasma.

  • Assay Procedure: The plasma sample is added to a microplate pre-coated with an AGT capture antibody.

  • Incubation: A detection antibody, often biotinylated, is added, followed by an enzyme-conjugated streptavidin.

  • Substrate Addition: A substrate is added, which reacts with the enzyme to produce a colorimetric signal.

  • Measurement: The absorbance is read on a microplate reader, and the AGT concentration is determined by comparison to a standard curve.

Conclusion

The evidence from various disease models indicates that while the liver is the main contributor to circulating this compound, the expression of AGT in extrahepatic tissues plays a significant role in local pathophysiology. In hypertension, increased AGT in the brain, heart, and adipose tissue contributes to disease development.[3] In metabolic disorders, adipose tissue-derived AGT is a key factor in the associated inflammation and insulin (B600854) resistance.[4][12] Furthermore, in chronic kidney and heart diseases, intrarenal AGT expression is upregulated and contributes to fibrosis and disease progression.[7][8][9] Understanding the distinct roles of hepatic and extrahepatic AGT is crucial for the development of targeted therapies for a range of cardiovascular and metabolic diseases.

References

Urinary Angiotensinogen: A Promising Biomarker for Chronic Kidney Disease Severity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of urinary angiotensinogen (uAGT) as a marker of Chronic Kidney Disease (CKD) severity, with objective comparisons to alternative biomarkers and supporting experimental data.

The robust assessment of Chronic Kidney Disease (CKD) progression is paramount for patient management and the development of novel therapeutics. While traditional markers such as the estimated glomerular filtration rate (eGFR) and albuminuria are the current standards, there is a pressing need for more sensitive and specific biomarkers that reflect the underlying pathophysiology of renal decline. Urinary this compound (uAGT), a key component of the intrarenal renin-angiotensin system (RAS), has emerged as a strong candidate for monitoring CKD severity. This guide provides a detailed comparison of uAGT with other biomarkers, supported by experimental evidence, to aid researchers and drug development professionals in their evaluation of this promising marker.

Performance Comparison of Urinary Biomarkers for CKD Severity

The utility of a biomarker is determined by its ability to correlate with disease severity and predict outcomes. The following tables summarize quantitative data from various studies, comparing uAGT with established and emerging biomarkers for CKD.

BiomarkerPopulationKey FindingsReference
Urinary this compound (uAGT) 80 CKD patients vs. 7 healthy volunteersLog(uAGT/creatinine) levels were significantly higher in CKD patients (1.88 ± 0.09) compared to controls (0.94 ± 0.10, P = 0.0024). Levels correlated positively with urinary albumin-to-creatinine ratio and serum creatinine (B1669602), and negatively with eGFR.[1]
201 CKD patients vs. 201 controlsMedian uAGT excretion was significantly higher in CKD patients (45.4 µ g/24h ) versus controls (7.4 µ g/24h , P < 0.0001). The urinary this compound-to-creatinine ratio was also significantly elevated in CKD patients (26.3 vs. 4.4 µg/g, P < 0.0001).[2]
Autosomal Dominant Polycystic Kidney Disease (ADPKD) patientsuAGT/creatinine ratio increased with advancing CKD stage: Stage I-II: 27.8 ± 58.5 µg/g; Stage IIIA: 56.0 ± 61.1 µg/g; Stage IIIB: 89.0 ± 89.5 µg/g; Stage IV-V: 95.3 ± 108.9 µg/g.[3]
Urinary N-acetyl-β-D-glucosaminidase (NAG) ADPKD patientsuAGT/creatinine ratio showed a better correlation with eGFR (r² = 0.162) compared to urinary NAG/creatinine ratio (r² = 0.111).[3]
Urinary Beta-2 Microglobulin (β2MG) ADPKD patientsuAGT/creatinine ratio demonstrated a stronger correlation with eGFR (r² = 0.162) than urinary β2MG/creatinine ratio (r² = 0.138).[3]
Type 2 Diabetes patients with and without albuminuriaUrinary this compound levels were positively correlated with urinary β2-microglobulin (U-β2MG).[4]
Urinary Kidney Injury Molecule-1 (KIM-1) Patients with persistent albuminuriaUrinary AGT (odds ratio = 1.058) was a significant predictor of persistent albuminuria, while urinary KIM-1 was also significantly higher in this group (0.8 vs. 0.5 ng/mg).[5]
Urinary Albumin-to-Creatinine Ratio (ACR) Type 2 Diabetes patientsUrinary this compound levels were positively correlated with the urinary albumin-to-creatinine ratio.[4]

Experimental Protocols

Accurate and reproducible measurement of biomarkers is critical for their validation and clinical implementation. The following section details the methodologies for the key experiments cited in this guide.

Measurement of Urinary this compound (uAGT)

Principle: The most common method for quantifying uAGT is a sandwich enzyme-linked immunosorbent assay (ELISA). This assay utilizes two antibodies that bind to different epitopes on the AGT molecule.

Protocol:

  • Sample Collection and Preparation:

    • Collect a random spot urine sample. First-morning voids are often preferred to reduce variability.

    • Centrifuge the urine sample at approximately 1,500 x g for 10 minutes at 4°C to remove cellular debris.

    • Store the supernatant at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure (using a commercial kit):

    • Prepare standards, controls, and urine samples according to the kit manufacturer's instructions. Samples may require dilution with the provided assay buffer.

    • Add the prepared standards, controls, and samples to the wells of a microplate pre-coated with a primary anti-AGT antibody.

    • Incubate the plate, typically for 1-2 hours at room temperature, to allow the AGT in the samples to bind to the immobilized antibody.

    • Wash the plate multiple times with the provided wash buffer to remove unbound substances.

    • Add a secondary, enzyme-conjugated anti-AGT antibody to each well. This antibody will bind to the captured AGT.

    • Incubate the plate again, followed by another series of washes.

    • Add the enzyme substrate to the wells. The enzyme will catalyze a color change.

    • Stop the reaction after a specified time using a stop solution.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of uAGT in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the uAGT concentration to the urinary creatinine concentration to account for variations in urine dilution. The final result is typically expressed as µg/gCr or ng/mgCr.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for a comprehensive understanding of biomarker validation.

The Renin-Angiotensin System (RAS) and its Role in CKD

The intrarenal RAS plays a central role in the pathophysiology of CKD. This compound is the sole precursor of angiotensin peptides. Its increased production in the kidney contributes to hypertension, inflammation, and fibrosis, leading to the progression of renal damage.

RAS_Pathway Angiotensinogen_liver This compound (Liver) AngI Angiotensin I Angiotensinogen_liver->AngI Renin Angiotensinogen_kidney This compound (Proximal Tubule) Angiotensinogen_kidney->AngI Renin uAGT Urinary this compound (uAGT) Angiotensinogen_kidney->uAGT Excreted in Urine Renin Renin (JGA) Renin->AngI AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Binds to AT2R AT2 Receptor AngII->AT2R Binds to KidneyDamage Kidney Damage (Fibrosis, Inflammation, Podocyte Injury) AT1R->KidneyDamage Promotes

Caption: The Renin-Angiotensin System (RAS) pathway in the kidney and the origin of urinary this compound (uAGT).

Experimental Workflow for uAGT Validation as a CKD Biomarker

The validation of a new biomarker like uAGT follows a structured workflow, from initial discovery to clinical utility assessment.

Biomarker_Workflow cluster_Discovery Discovery Phase cluster_Validation Analytical & Clinical Validation Phase cluster_Utility Clinical Utility Phase Proteomics 1. Proteomic Analysis of Urine (Identification of potential biomarkers) Assay 2. Assay Development & Validation (ELISA for uAGT) Proteomics->Assay Cohort 3. Cohort Studies (Cross-sectional & Longitudinal) Assay->Cohort Comparison 4. Comparison with Existing Markers (e.g., ACR, eGFR) Cohort->Comparison Prognosis 5. Prognostic Value Assessment (Prediction of CKD progression) Comparison->Prognosis Intervention 6. Monitoring Therapeutic Intervention (Effect of RAS inhibitors) Prognosis->Intervention

Caption: A typical experimental workflow for the validation of a urinary biomarker for CKD.

References

Hormonal Crosstalk in Angiotensinogen Regulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced regulation of angiotensinogen (AGT) is critical for dissecting cardiovascular and metabolic diseases. This guide provides a comparative analysis of how four key hormones—androgens, estrogens, glucocorticoids, and thyroid hormones—modulate AGT expression, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

This compound, the precursor of the potent vasoconstrictor angiotensin II, is a central component of the renin-angiotensin system (RAS). Its production, primarily in the liver, is under exquisite hormonal control, making it a key node for integrating various physiological signals.[1][2] The transcriptional regulation of the AGT gene is a complex process involving the interplay of various hormone-responsive transcription factors that bind to specific elements in its promoter region.[3][4]

Comparative Effects of Hormones on this compound Expression

The influence of androgens, estrogens, glucocorticoids, and thyroid hormones on AGT expression varies in magnitude and tissue specificity. The following tables summarize quantitative data from key studies, providing a comparative overview of their effects.

Table 1: In Vivo and In Vitro Regulation of this compound mRNA by Various Hormones

HormoneModel SystemTissue/Cell TypeTreatmentFold Change in AGT mRNAReference
Androgen Transgenic Mice (KAP-hAGT)KidneyTestosterone40-fold increase[5]
Castrated RatsAdipocytesTestosterone (10 nM)~1.5 - 2.0-fold increase[6][7]
Estrogen Ovariectomized RatsLiver17β-estradiol~2-fold increase[8]
Ovariectomized RatsKidney17β-estradiol~3-fold increase[8]
Ovariectomized RatsAorta17β-estradiol~3-fold increase[8]
Glucocorticoid Rat HepatocytesLiverDexamethasoneConcentration-dependent increase[9]
Thyroid Hormone Rat HepatocytesLiverTriiodothyronine (T3)Concentration-dependent increase[9]

Table 2: Regulation of this compound Protein Levels by Various Hormones

HormoneModel SystemSample TypeTreatmentChange in AGT ProteinReference
Androgen Castrated RatsAdipocyte SecretionTestosteroneParallel increase with mRNA[7]
Estrogen WomenPlasmaOral contraceptivesIncreased levels[10]
Glucocorticoid Adipose CellsSecretionDexamethasoneParallel increase with mRNA[9]
Thyroid Hormone HumansPlasmaHyperthyroidismIncreased levels[9]

Signaling Pathways of Hormonal Regulation

The transcriptional control of the AGT gene by these hormones is mediated by the binding of their respective nuclear receptors to specific response elements on the AGT gene promoter or through interactions with other transcription factors.[1][3]

Glucocorticoid Signaling Pathway

Glucocorticoids, upon binding to the glucocorticoid receptor (GR) in the cytoplasm, induce its translocation to the nucleus. The activated GR then binds to glucocorticoid response elements (GREs) within the AGT gene promoter, stimulating transcription.[1][11]

glucocorticoid_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid GR_HSP GR-HSP Complex Glucocorticoid->GR_HSP GR GR GR->GR_HSP HSP HSP HSP->GR_HSP Activated_GR Activated GR GR_HSP->Activated_GR HSP dissociation Nucleus Nucleus Activated_GR->Nucleus Translocation GRE GRE AGT_Gene This compound Gene GRE->AGT_Gene Binding Transcription Transcription AGT_Gene->Transcription

Glucocorticoid signaling pathway for AGT regulation.

Estrogen Signaling Pathway

Estrogens bind to estrogen receptors (ERα or ERβ), which then translocate to the nucleus. The ER complex can directly bind to estrogen response elements (EREs) on the DNA or interact with other transcription factors to modulate AGT gene expression.[12][13]

estrogen_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ER (α/β) Estrogen->ER Activated_ER Activated ER ER->Activated_ER Binding Nucleus Nucleus Activated_ER->Nucleus Translocation Other_TF Other TFs Activated_ER->Other_TF Interaction ERE ERE AGT_Gene This compound Gene ERE->AGT_Gene Direct Binding Other_TF->AGT_Gene Indirect Regulation Transcription Transcription AGT_Gene->Transcription

Estrogen signaling pathway for AGT regulation.

Androgen Signaling Pathway

Androgens, such as testosterone, bind to the androgen receptor (AR). Upon activation, the AR translocates to the nucleus and binds to androgen response elements (AREs) in the promoter regions of target genes, including, in some tissues, the AGT gene.[14][15]

androgen_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Activated_AR Activated AR AR->Activated_AR Binding Nucleus Nucleus Activated_AR->Nucleus Translocation ARE ARE AGT_Gene This compound Gene ARE->AGT_Gene Binding Transcription Transcription AGT_Gene->Transcription

Androgen signaling pathway for AGT regulation.

Thyroid Hormone Signaling Pathway

Thyroid hormone (T3) enters the cell and binds to the thyroid hormone receptor (TR), which is typically already located in the nucleus, often as a heterodimer with the retinoid X receptor (RXR). The T3-TR-RXR complex then binds to thyroid hormone response elements (TREs) to regulate AGT gene transcription.[16][17]

thyroid_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3 Thyroid Hormone (T3) T3_nucleus T3 T3->T3_nucleus Transport TR TR TR_RXR TR-RXR Heterodimer TR->TR_RXR RXR RXR RXR->TR_RXR Activated_Complex Activated Complex TR_RXR->Activated_Complex TRE TRE Activated_Complex->TRE Binding AGT_Gene This compound Gene TRE->AGT_Gene Transcription Transcription AGT_Gene->Transcription T3_nucleus->TR_RXR Binding

Thyroid hormone signaling pathway for AGT regulation.

Experimental Protocols

Accurate quantification of AGT and its mRNA is fundamental to studying its regulation. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

This sandwich ELISA protocol is designed for the quantitative measurement of AGT in serum, plasma, and cell culture supernatants.

  • Preparation: Bring all reagents and samples to room temperature. Prepare standards and working dilutions of antibodies and substrate solutions as per the kit instructions.

  • Coating: Coat a 96-well microplate with a capture antibody specific for AGT and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add standards and samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add a TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark until color develops.

  • Stopping Reaction: Add a stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve and calculate the concentration of AGT in the samples.

Northern Blot Analysis for this compound mRNA

Northern blotting allows for the detection and quantification of specific mRNA sequences.

  • RNA Extraction: Isolate total RNA from tissues or cells using a suitable method (e.g., TRIzol). Assess RNA integrity and quantity.

  • Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.

  • Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane via capillary action overnight.

  • Crosslinking: Crosslink the RNA to the membrane using UV irradiation or baking.

  • Prehybridization: Prehybridize the membrane in a hybridization buffer for at least 1 hour at the appropriate temperature to block non-specific probe binding.

  • Probe Hybridization: Prepare a labeled (e.g., 32P-labeled) cDNA or cRNA probe specific for AGT mRNA. Add the probe to the hybridization buffer and incubate with the membrane overnight.

  • Washing: Wash the membrane with buffers of increasing stringency to remove unbound probe.

  • Detection: Expose the membrane to X-ray film or a phosphorimager screen to visualize the hybridized probe.

  • Analysis: Quantify the band intensity using densitometry and normalize to a housekeeping gene (e.g., GAPDH or β-actin).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for this compound mRNA

RT-PCR is a highly sensitive method for quantifying mRNA levels.

  • RNA Extraction and DNase Treatment: Isolate total RNA and treat with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification:

    • Qualitative PCR: Amplify the cDNA using primers specific for AGT and a housekeeping gene. Visualize the PCR products on an agarose (B213101) gel.

    • Quantitative Real-Time PCR (qPCR): Perform PCR in a real-time PCR machine using SYBR Green or a TaqMan probe.

  • qPCR Cycling Conditions (Typical):

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Analysis: For qPCR, determine the cycle threshold (Ct) values and calculate the relative expression of AGT mRNA using the ΔΔCt method, normalizing to a housekeeping gene.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the hormonal regulation of this compound.

experimental_workflow cluster_analysis Analysis Model Experimental Model (e.g., Cell Culture, Animal Model) Hormone_Tx Hormone Treatment (Androgen, Estrogen, etc.) Model->Hormone_Tx Sample_Collection Sample Collection (Tissue, Plasma, Cells) Hormone_Tx->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Protein_Extraction Protein Extraction / Plasma Collection Sample_Collection->Protein_Extraction Northern_Blot Northern Blot RNA_Extraction->Northern_Blot RT_PCR RT-PCR / qPCR RNA_Extraction->RT_PCR ELISA ELISA Protein_Extraction->ELISA mRNA_Quant AGT mRNA Quantification Northern_Blot->mRNA_Quant RT_PCR->mRNA_Quant Protein_Quant AGT Protein Quantification ELISA->Protein_Quant Data_Analysis Data Analysis & Comparison mRNA_Quant->Data_Analysis Protein_Quant->Data_Analysis

General workflow for studying hormonal regulation of AGT.

References

Safety Operating Guide

Proper Disposal of Angiotensinogen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive peptides like Angiotensinogen are critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. Adherence to established protocols minimizes risks and prevents potential hazards associated with chemical and biological research materials. This guide provides essential, step-by-step procedures for the proper disposal of this compound in its various forms.

General Handling and Safety Precautions

Before any disposal procedures, it is imperative to handle this compound in a controlled laboratory environment. The chemical, physical, and toxicological properties of this substance may not be thoroughly investigated.[1] Therefore, exercising due care is essential.

Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent direct contact, inhalation, or ingestion.[2] This includes:

  • Gloves: Protective gloves suitable for handling chemicals.

  • Lab Coat: To protect skin and clothing.

  • Eye Protection: Chemical safety goggles or eyeglasses.[1][3]

Handling Practices:

  • Ensure adequate ventilation in the work area.[3][4]

  • Avoid the formation of dust or aerosols.[1][3][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4]

  • Wash hands thoroughly after handling the substance.[4]

  • For detailed handling instructions and complete hazard information, always consult the specific Safety Data Sheet (SDS) provided by the supplier.[2]

This compound Disposal Procedures

The disposal of this compound must comply with all institutional, local, regional, and national environmental regulations.[2] Never pour peptide solutions or other chemical reagents into public drains or non-designated disposal areas.[2][6][7]

Summary of Disposal Methods

The appropriate disposal method depends on the form of the this compound waste. The following table summarizes the recommended procedures.

Waste TypeRecommended Disposal MethodKey Regulatory Considerations
Unused/Expired this compound (Solid or Solution) Dispose through an approved chemical waste channel.[2] Contact a licensed professional waste disposal service.[1] Methods may include high-temperature incineration.[1][2][5]Must align with institutional and environmental regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA).[2][8] Requires a permitted incinerator.[2]
Contaminated Labware (e.g., pipette tips, vials, gloves) Collect in rigid, leak-proof containers marked appropriately (e.g., with a biohazard symbol if applicable).[2] Treat as chemical or biohazardous waste according to institutional policy.[2]Follow guidelines for solid chemical or biomedical waste disposal.[9] Do not mix with general waste.
Spills of this compound Solution Absorb with an appropriate inert material (e.g., diatomite, universal binders).[2][4] Treat absorbent materials as chemical waste.[2]The spill site should be ventilated and washed after material pickup is complete.[1]
Empty Containers Containers can be triple-rinsed (or equivalent) with a suitable solvent.[5] The rinsate should be collected as chemical waste.[10] Cleaned containers can then be disposed of as general solid waste or recycled according to institutional procedures.[5][10]If not properly emptied or rinsed, the container must be managed as hazardous waste.[8]

Detailed Disposal Protocols

Protocol for Unused or Expired this compound

  • Segregation: Keep this compound waste separate from other waste streams.

  • Packaging: Place the solid powder or solution in a suitable, sealed, and clearly labeled container. Ensure the label includes the chemical name and any relevant hazard information.

  • Contact Waste Management: Arrange for pickup by a licensed professional waste disposal service or your institution's environmental health and safety (EHS) department.

  • Incineration: The preferred method of destruction is often high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5]

Protocol for Accidental Spills

In the event of a spillage of this compound solution, follow these steps:

  • Restrict Access: Immediately cordon off the affected area to prevent exposure and further contamination.[2]

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment, including gloves, lab coat, and eye protection.[1][2] A respirator may be necessary if dust is present.[1]

  • Contain and Absorb: Cover the spill with an inert, absorbent material.[2][4]

  • Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a designated, sealable waste container.[1][3] Avoid raising dust.[1]

  • Clean Area: Decontaminate the spill area according to your laboratory's standard operating procedures. Ventilate the area and wash the spill site after the material has been collected.[1]

  • Dispose: Label the container as "this compound Spill Debris" and dispose of it as hazardous chemical waste through your institution's EHS office.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AngiotensinogenDisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_liquid Unused/Expired Solid or Solution waste_type->solid_liquid  Unused Product contaminated_ware Contaminated Labware waste_type->contaminated_ware Labware spill_debris Spill Debris waste_type->spill_debris Spill Cleanup empty_container Empty Container waste_type->empty_container Empty Container       package_chem_waste 1. Place in sealed, labeled hazardous waste container. solid_liquid->package_chem_waste package_solid_waste 1. Collect in rigid, leak-proof container. contaminated_ware->package_solid_waste spill_debris->package_chem_waste rinse_container 1. Triple rinse with appropriate solvent. empty_container->rinse_container contact_ehs 2. Arrange disposal via institutional EHS. package_chem_waste->contact_ehs package_solid_waste->contact_ehs collect_rinsate 2. Collect rinsate as liquid chemical waste. rinse_container->collect_rinsate dispose_container 4. Dispose of clean container as regular lab glass/plastic. rinse_container->dispose_container dispose_rinsate 3. Dispose via EHS. collect_rinsate->dispose_rinsate end End: Waste Properly Disposed dispose_container->end contact_ehs->end

Caption: Logical workflow for this compound waste disposal.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。